Oseltamivir
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGPKBBMSAYNT-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044291 | |
| Record name | Oseltamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 6.86e-01 g/L | |
| Record name | Oseltamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
196618-13-0, 204255-11-8 | |
| Record name | Oseltamivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196618-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oseltamivir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oseltamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oseltamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSELTAMIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OSELTAMIVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Oseltamivir's Mechanism of Action Against Influenza A vs. B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of oseltamivir (B103847) against influenza A and influenza B viruses. It delves into the quantitative differences in efficacy, details the experimental protocols for assessing antiviral activity, and visualizes the underlying molecular interactions and processes.
Core Mechanism of Action: Neuraminidase Inhibition
This compound is an antiviral prodrug that is converted in the liver to its active form, this compound carboxylate.[1][2] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][3] The NA enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells.[3][4] By cleaving terminal sialic acid residues from glycoconjugates on the cell surface, NA prevents the aggregation of newly formed virions and facilitates their spread to other cells.[3][4]
This compound carboxylate, a sialic acid analogue, binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[3] This results in the clumping of newly synthesized virions on the host cell surface, thereby preventing their release and halting the spread of the infection.[5]
Quantitative Efficacy: Influenza A vs. Influenza B
While this compound is effective against both influenza A and B viruses, there are notable differences in its inhibitory potency. Generally, this compound exhibits greater efficacy against influenza A viruses compared to influenza B viruses.[6][7] This is reflected in the lower 50% inhibitory concentration (IC50) and inhibition constant (Ki) values observed for influenza A strains.
Several studies have reported that the IC50 values for this compound against influenza B viruses can be approximately 10-fold higher than those for influenza A viruses.[7] This reduced susceptibility of influenza B may contribute to observations of lower clinical effectiveness in some cases.[6]
Table 1: this compound Carboxylate IC50 Values for Influenza A and B Viruses
| Influenza Virus Type/Subtype | Mean IC50 (nM) | Reference(s) |
| Influenza A (H1N1) | 0.92 - 1.54 | [8][9] |
| Influenza A (H3N2) | 0.43 - 0.62 | [9] |
| Influenza B | 5.21 - 12.46 | [8][9] |
Table 2: this compound Carboxylate Ki Values for Influenza B Neuraminidase
| Parameter | Value | Reference(s) |
| Ki (Wild-Type) | ~84 times lower affinity than for this compound carboxylate | [10] |
| Ki (I221L Mutant) | ~51 times lower affinity for zanamivir | [10] |
Structural Basis for Differential Efficacy
The differential efficacy of this compound against influenza A and B can be attributed to subtle structural differences in the neuraminidase active site. The active site is highly conserved across both types, but minor variations in amino acid residues can influence the binding affinity of this compound.
The binding of this compound to the NA active site involves interactions with several key residues, including Arg118, Glu119, Arg152, Arg292, and Arg371.[11] Mutations in these residues can lead to drug resistance. For example, the H275Y mutation in N1 neuraminidase is a well-known cause of this compound resistance.[12] In influenza B, the I221L substitution in neuraminidase has been shown to confer high-level resistance to this compound.[10] This substitution introduces a leucine (B10760876) side chain that protrudes into the hydrophobic pocket of the active site, hindering the binding of this compound's pentyloxy substituent.[10]
Molecular dynamics simulations have revealed that the binding of this compound can be influenced by the flexibility of the "150-loop" in the neuraminidase active site.[13] Differences in the dynamics of this loop between influenza A and B neuraminidases may contribute to the observed variations in inhibitor binding and efficacy.
Experimental Protocols
The primary method for determining the efficacy of this compound is the neuraminidase inhibition assay. This assay measures the ability of the drug to inhibit the enzymatic activity of the viral neuraminidase.
Fluorescence-Based Neuraminidase Inhibition Assay using MUNANA
This is a widely used and recommended method for assessing influenza virus susceptibility to neuraminidase inhibitors.[14][15]
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the cleavage of MUNANA is reduced, leading to a decrease in fluorescence. The IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%, is then calculated.[14][15]
Detailed Methodology:
-
Virus Preparation: Culture influenza viruses to sufficient titers in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically MES (2-(N-morpholino)ethanesulfonic acid), at a specific pH (e.g., 6.5) containing CaCl2.
-
MUNANA Substrate: Prepare a stock solution of MUNANA and dilute it to the working concentration in the assay buffer. Protect the solution from light.
-
This compound Carboxylate: Prepare a stock solution of this compound carboxylate and perform serial dilutions to create a range of concentrations to be tested.
-
Stop Solution: Prepare a solution to stop the enzymatic reaction, typically containing NaOH in ethanol.[14]
-
-
Assay Procedure:
-
In a 96-well microplate, add a standardized amount of the influenza virus to each well.
-
Add the serially diluted this compound carboxylate to the wells. Include control wells with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the MUNANA substrate to all wells and incubate at 37°C for a specific duration (e.g., 60 minutes), protected from light.[16]
-
Stop the reaction by adding the stop solution to each well.[16]
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity of each well using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[14]
-
Subtract the background fluorescence (from wells with no virus).
-
Plot the percentage of neuraminidase inhibition against the logarithm of the this compound carboxylate concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[17]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound's mechanism of action and its evaluation.
Caption: this compound inhibits the release of new virions from the host cell.
Caption: this compound competitively inhibits the neuraminidase active site.
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. A comparison of the effectiveness of this compound for the treatment of influenza A and influenza B: a Japanese multicenter study of the 2003-2004 and 2004-2005 influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Novel I221L Substitution in Neuraminidase Confers High-Level Resistance to this compound in Influenza B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 12. Structural basis for this compound resistance of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. f1000research-files.f1000.com [f1000research-files.f1000.com]
A Technical Guide to the In Vivo Activation Pathway of Oseltamivir Phosphate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oseltamivir (B103847) phosphate (B84403) (marketed as Tamiflu®) is an orally administered antiviral agent crucial for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as an inactive ethyl ester prodrug that requires in vivo bioactivation to exert its therapeutic effect. This conversion is a critical step in its pharmacology, primarily mediated by the enzyme human carboxylesterase 1 (CES1).[2] This guide provides a detailed examination of the metabolic pathway, pharmacokinetic profile, influencing factors, and experimental methodologies related to the in vivo activation of this compound phosphate.
The Core Activation Pathway: From Prodrug to Active Inhibitor
The fundamental principle of this compound's action lies in its conversion from an inactive prodrug, this compound phosphate, to its pharmacologically active metabolite, this compound carboxylate (also known as this compound acid or GS 4071).[1][3] This biotransformation is a hydrolysis reaction that cleaves the ethyl ester group from the prodrug.
2.1 Enzymatic Conversion
The activation is almost exclusively catalyzed by carboxylesterases, with human carboxylesterase 1 (CES1) being the predominant enzyme responsible for this hydrolytic activation.[2][4] CES1 is a serine esterase highly expressed in the human liver, which is the primary site of this compound's conversion.[2][5][6] While the liver is the main location for this metabolic process, esterases in the intestine also contribute to the conversion.[7]
2.2 Absorption and First-Pass Metabolism
Following oral administration, this compound phosphate is readily absorbed from the gastrointestinal tract.[6] It then undergoes extensive first-pass metabolism, where the hepatic CES1 enzymes efficiently convert it to this compound carboxylate.[1][5] This process is highly efficient, with at least 75% of an oral dose reaching the systemic circulation as the active this compound carboxylate, resulting in an absolute bioavailability of approximately 80%.[1][5][6] Consequently, the systemic exposure to the inactive prodrug is minimal, constituting less than 5% of the total drug exposure after an oral dose.[6]
Quantitative Pharmacokinetic & Pharmacodynamic Data
The conversion process dictates the pharmacokinetic profile of both the prodrug and its active metabolite. The data below summarizes key quantitative parameters.
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite in Humans
| Parameter | This compound Phosphate (Prodrug) | This compound Carboxylate (Active Metabolite) | Reference(s) |
|---|---|---|---|
| Oral Bioavailability | Not applicable | ~80% | [1][5] |
| Systemic Exposure | <5% of total dose | >95% of circulating component | [1][6] |
| Time to Peak Plasma Conc. (Tmax) | - | 3–4 hours | [5] |
| Elimination Half-life (t½) | 1–3 hours | 6–10 hours | [6][8] |
| Plasma Protein Binding | 42% | 3% (low) | [1][6] |
| Primary Elimination Route | Conversion to metabolite (>90%) | Renal Excretion (>99%) |[1][6] |
Table 2: Enzyme Kinetics and Factors Influencing this compound Activation
| Parameter | Value / Observation | Reference(s) |
|---|---|---|
| Primary Enzyme | Human Carboxylesterase 1 (CES1) | [2][4][9] |
| Primary Location | Liver | [5][6][10] |
| CES1 Variant (p.Gly143Glu) | Vmax is ~25% of wild-type enzyme | [9] |
| CES1 Variant (p.Asp260fs) | Catalytic activity is negligible | [9] |
| Gender Difference | CES1 expression and this compound activation may be higher in females | [2] |
| Drug Interaction | Activation inhibited by clopidogrel (B1663587) (another CES1 substrate) |[4][11] |
Table 3: Inhibitory Potency of this compound Carboxylate
| Target | IC₅₀ Value (nM) | Reference(s) |
|---|---|---|
| Influenza Virus Neuraminidase (General) | 0.3 - 2 | [3][12] |
| Influenza A (H1N1) Neuraminidase | 0.78 – 2.28 | [5] |
| Human Neuraminidases (Neu1, Neu2, Neu3, Neu4) | No significant inhibition up to 1,000,000 nM (1 mM) |[12] |
Detailed Experimental Protocols
The characterization of this compound's activation pathway relies on specific in vitro and in vivo experimental designs.
4.1 Protocol: In Vitro this compound Hydrolysis Assay
This assay is designed to measure the rate of this compound conversion by specific enzymes.
-
Enzyme Source Preparation:
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the enzyme preparation (e.g., 50 µg of S9 protein) with a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding this compound phosphate to the mixture at various concentrations (e.g., 10-500 µM) to determine kinetic parameters.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, which precipitates the proteins.[13]
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of this compound carboxylate formed.[14]
-
-
Data Interpretation:
-
Calculate the rate of formation of this compound carboxylate (e.g., in nmol/min/mg protein).
-
For kinetic analysis, plot reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km.[15]
-
4.2 Protocol: Human Pharmacokinetic Study for Bioactivation Assessment
This protocol outlines a clinical study to assess how genetic factors affect this compound activation in humans.
-
Subject Recruitment:
-
Enroll healthy volunteers.
-
Perform genotyping to identify subjects with specific CES1 polymorphisms (e.g., the c.428G>A variant) and wild-type controls.[16]
-
-
Drug Administration:
-
Following an overnight fast, administer a single standard oral dose of this compound phosphate (e.g., 75 mg).[16]
-
-
Blood Sampling:
-
Collect serial blood samples into tubes containing an esterase inhibitor to prevent ex vivo hydrolysis.
-
Sampling time points should be structured to capture the absorption, distribution, and elimination phases (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma.
-
Simultaneously quantify the concentrations of both this compound phosphate and this compound carboxylate in plasma samples using a validated LC-MS/MS assay.[14]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for both the prodrug and the active metabolite, including Area Under the Curve (AUC), maximum concentration (Cmax), and elimination half-life (t½).
-
Calculate the metabolite-to-prodrug AUC ratio as a key indicator of conversion efficiency.[16]
-
-
Statistical Comparison:
-
Compare the pharmacokinetic parameters between the CES1 variant carriers and the wild-type control group to determine the in vivo functional impact of the genetic polymorphism on this compound bioactivation.[16]
-
Conclusion
The in vivo activation of this compound phosphate is a rapid and efficient process, fundamentally dependent on the hydrolytic activity of human carboxylesterase 1, primarily in the liver. This conversion is essential for generating the active antiviral agent, this compound carboxylate. An understanding of this pathway is critical for drug development professionals, as genetic variations in the CES1 enzyme can significantly impair bioactivation, potentially compromising therapeutic efficacy and increasing exposure to the inactive prodrug.[9][16] The methodologies outlined provide a robust framework for further investigation into the pharmacogenetics and drug-drug interaction potential of this important antiviral medication.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Association of this compound Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-influenza prodrug this compound is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Introduction, Synthesis, and Pharmacokinetics of this compound Phosphate_Chemicalbook [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Activation of the antiviral prodrug this compound is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced hepatotoxicity: A retrospective analysis of the FDA adverse event reporting system | PLOS One [journals.plos.org]
- 11. This compound | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In vitro pharmacological selectivity profile of this compound prodrug (Tamiflu®) and active metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Metabolism and Transplacental Transfer of this compound in the Ex Vivo Human Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of prodrug this compound and its metabolite this compound carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A physiologically-based pharmacokinetic model of this compound phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carboxylesterase 1 polymorphism impairs this compound bioactivation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir Carboxylate's Binding Affinity to Neuraminidase Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of oseltamivir (B103847) carboxylate, the active metabolite of the antiviral drug this compound, to various neuraminidase (NA) subtypes. This document summarizes quantitative binding data, details common experimental protocols for determining binding affinity, and visualizes these workflows for enhanced understanding.
Quantitative Binding Affinity of this compound Carboxylate
This compound carboxylate exhibits potent inhibitory activity against influenza A and B neuraminidases by binding to the highly conserved active site of the enzyme. This interaction prevents the cleavage of sialic acid residues from the surface of infected cells and new virions, thus halting the spread of the virus. The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Influenza A Virus Neuraminidase
This compound carboxylate demonstrates varying affinities for different subtypes of influenza A neuraminidase. Generally, it is a potent inhibitor of most seasonal and pandemic strains. However, specific amino acid substitutions in the neuraminidase active site can significantly reduce its binding affinity, leading to antiviral resistance.
| Neuraminidase Subtype | Strain/Mutation | IC50 (nM) | Assay Method | Reference |
| H1N1 | A/NWS/33 | 0.51 | Chemiluminescent Assay | [1] |
| A/H1N1pdm09 | ~0.92 - 1.54 | Chemiluminescent & Fluorescent Assays | [2][3] | |
| H275Y mutant | 256 | Surface Plasmon Resonance | [4] | |
| H3N2 | A/Victoria/3/75 | 0.19 | Chemiluminescent Assay | [1] |
| Wild-type | ~0.43 - 0.67 | Chemiluminescent & Fluorescent Assays | [2][3][4] | |
| E119V mutant | >100-fold increase | Not Specified | [5] | |
| R292K mutant | >9000-fold increase | Not Specified | [3] | |
| H5N1 | A/Duck/MN/1525/81 | 0.70 | Chemiluminescent Assay | [1] |
Influenza B Virus Neuraminidase
Influenza B viruses are generally susceptible to this compound, although some studies indicate a slightly lower sensitivity compared to influenza A/H3N2 strains[2][4]. Mutations conferring resistance are also observed in influenza B neuraminidases.
| Neuraminidase Subtype | Strain/Mutation | IC50 (nM) | Assay Method | Reference |
| Influenza B | Wild-type | ~5.21 - 13 | Chemiluminescent & Fluorescent Assays | [2][3][4] |
| D198N mutant | ~9-fold increase | Not Specified | [6] | |
| E119G mutant | High-level resistance | Not Specified | [7] | |
| R152K mutant | High-level resistance | Not Specified | [7] |
Bacterial and Mammalian Neuraminidases
This compound carboxylate shows significantly lower inhibitory activity against bacterial neuraminidases compared to viral ones. For instance, the IC50 for Vibrio cholerae neuraminidase is in the micromolar range (144 µM), indicating a much weaker binding affinity[8][9]. There is limited specific data on the binding affinity of this compound carboxylate to mammalian neuraminidases in the provided search results.
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound carboxylate to neuraminidase is determined using various in vitro assays. The following are detailed methodologies for three commonly employed techniques.
Fluorescence-Based Neuraminidase Inhibition Assay
This is the most widely used method for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Methodology:
-
Virus Preparation: Influenza virus isolates are cultured and titrated to determine the optimal concentration for the assay.
-
Inhibitor Dilution: this compound carboxylate is serially diluted to create a range of concentrations.
-
Incubation: The diluted inhibitor is pre-incubated with a standardized amount of neuraminidase (from viral lysate or purified enzyme) to allow for binding.
-
Substrate Addition: The MUNANA substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The reaction is incubated at 37°C, and the fluorescence of the liberated 4-MU is measured at specific time points using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: The IC50 value, the concentration of inhibitor that reduces neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand (this compound carboxylate) is titrated into a solution containing a macromolecule (neuraminidase). The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation: Purified neuraminidase is placed in the sample cell of the calorimeter, and this compound carboxylate is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the inhibitor solution are made into the neuraminidase solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat change after each injection. As the neuraminidase becomes saturated with the inhibitor, the heat change per injection diminishes.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters, including the dissociation constant (Kd), which is a measure of binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) is immobilized on the chip and another molecule (the analyte) flows over the surface and binds to it. The change in refractive index is proportional to the mass of the analyte that binds.
Methodology:
-
Chip Preparation: A neuraminidase inhibitor, such as a zanamivir (B325) derivative, is immobilized on the surface of an SPR sensor chip to act as a bio-specific ligand.
-
Analyte Injection: A solution containing purified neuraminidase is injected and flows over the chip surface, allowing it to bind to the immobilized inhibitor.
-
Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the neuraminidase are monitored in real-time by detecting changes in the SPR signal.
-
Competitive Inhibition Assay: To determine the IC50 of this compound carboxylate, the neuraminidase is pre-mixed with various concentrations of this compound carboxylate before being injected over the chip. This compound carboxylate in solution competes with the immobilized inhibitor for binding to the neuraminidase.
-
Data Analysis: The reduction in the SPR signal at different this compound carboxylate concentrations is used to generate a dose-response curve and calculate the IC50 value[4].
Conclusion
This guide provides a detailed overview of the binding affinity of this compound carboxylate to various neuraminidase subtypes, with a focus on influenza viruses. The provided data tables and experimental protocols offer a valuable resource for researchers and professionals in the field of antiviral drug development. The visualized workflows aim to clarify the methodologies used to assess the efficacy of neuraminidase inhibitors. Continuous monitoring of the binding affinities of this compound carboxylate against circulating and emerging influenza strains is crucial for managing antiviral resistance and ensuring the continued effectiveness of this important therapeutic agent.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of influenza viruses to zanamivir and this compound: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 3D‐RISM/RISM study of the this compound binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Different Inhibitory Potencies of this compound Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular intricacies of Oseltamivir's Antiviral Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular basis of oseltamivir's antiviral activity against influenza viruses. This compound (B103847), a cornerstone of anti-influenza therapy, functions as a potent and selective inhibitor of the viral neuraminidase (NA) enzyme, a critical component in the viral life cycle. This document details the mechanism of action, presents key quantitative data on its efficacy, outlines experimental protocols for its study, and illustrates the underlying molecular interactions and resistance mechanisms.
The Crucial Role of Neuraminidase in the Influenza Virus Life Cycle
The influenza virus life cycle begins with the attachment of the viral hemagglutinin (HA) protein to sialic acid residues on the surface of host cells, leading to viral entry. Following replication within the host cell, newly synthesized virions bud from the cell membrane. However, these progeny viruses would remain tethered to the host cell surface via HA-sialic acid interactions. The viral neuraminidase (NA) enzyme plays an essential role at this stage by cleaving these terminal sialic acid residues, facilitating the release of new virus particles and preventing their aggregation.[1] This release is paramount for the propagation of the infection to neighboring cells.
This compound's Mechanism of Action: A Competitive Inhibition Strategy
This compound is an orally administered prodrug, this compound phosphate (B84403), which is readily absorbed and converted by hepatic esterases into its active form, this compound carboxylate.[2] this compound carboxylate is a potent competitive inhibitor of the influenza NA enzyme.[3] Its structure mimics the natural substrate of NA, sialic acid, allowing it to bind with high affinity to the conserved active site of the enzyme.[3] By occupying the active site, this compound carboxylate prevents the cleavage of sialic acid, thereby trapping the newly formed virions on the surface of the infected cell and halting the spread of the virus.[1][3]
dot
Caption: this compound's mechanism of action.
Quantitative Analysis of this compound's Antiviral Activity
The efficacy of this compound is quantified through various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. Lower IC50 values indicate higher potency.
In Vitro Inhibitory Activity of this compound Carboxylate
The following table summarizes the IC50 values of this compound carboxylate against various influenza A and B virus strains, including both wild-type and resistant variants.
| Influenza Virus Strain | Neuraminidase Subtype | Key Mutations | This compound Carboxylate IC50 (nM) | Fold Increase in IC50 vs. Wild-Type | Reference |
| A/H1N1 (seasonal) | N1 | Wild-Type | ~0.5 - 2.5 | - | [4][5] |
| A/H1N1pdm09 | N1 | Wild-Type | ~0.4 - 1.2 | - | [6] |
| A/H1N1pdm09 | N1 | H275Y | ~150 - 400 | ~300 - 400 | [6][7] |
| A/H3N2 | N2 | Wild-Type | ~0.3 - 1.0 | - | [8] |
| A/H3N2 | N2 | E119V | ~5 - 20 | ~15 - 20 | [7] |
| A/H3N2 | N2 | R292K | >1000 | >1000 | [9] |
| A/H5N1 | N1 | Wild-Type | ~0.3 - 1.5 | - | [6] |
| A/H5N1 | N1 | H275Y | >400 | >900 | [6] |
| Influenza B | - | Wild-Type | ~5 - 30 | - | [5] |
Pharmacokinetics of this compound and this compound Carboxylate
The clinical efficacy of this compound is also dependent on its pharmacokinetic profile, which ensures that sufficient concentrations of the active metabolite reach the site of infection.
| Parameter | This compound | This compound Carboxylate | Reference |
| Bioavailability | >80% (as carboxylate) | - | [10] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 3-4 hours | [11] |
| Plasma Protein Binding | ~3% | <10% | [10] |
| Elimination Half-life (t1/2) | 1-3 hours | 6-10 hours | [11] |
| Primary Route of Elimination | Metabolism to carboxylate | Renal excretion | [11] |
Experimental Protocols for Assessing Antiviral Activity
The following sections provide detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.
Neuraminidase Inhibition Assay (Fluorescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.
Materials:
-
Influenza virus stock
-
This compound carboxylate
-
MUNANA substrate (200 µM working solution)
-
Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M Glycine, pH 10.7, 25% Ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound carboxylate in assay buffer.
-
In a 96-well plate, add 50 µL of each drug dilution to triplicate wells. Include virus control (no drug) and blank (no virus) wells.
-
Add 50 µL of diluted influenza virus to each well (except blanks).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percent inhibition for each drug concentration and determine the IC50 value using a dose-response curve.
dot
Caption: Neuraminidase Inhibition Assay Workflow.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).
Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to localized areas of cell death called plaques. An effective antiviral agent will reduce the number and size of these plaques.
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound carboxylate
-
Culture medium (e.g., DMEM)
-
Semi-solid overlay (e.g., agarose (B213101) or Avicel)
-
TPCK-treated trypsin
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the influenza virus stock.
-
Infect the cell monolayers with a dilution of virus that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium containing various concentrations of this compound carboxylate.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each drug concentration and determine the EC50 value.
Molecular Basis of this compound Resistance
The primary mechanism of resistance to this compound involves amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of this compound carboxylate.
The H274Y (H275Y in N1 numbering) Mutation
The most common resistance mutation in N1 subtype viruses is the substitution of histidine with tyrosine at position 274 (H274Y).[10] This mutation does not directly contact the drug but causes a conformational change in the glutamic acid residue at position 276 (E276).[3] In the wild-type enzyme, E276 rotates to create a hydrophobic pocket that accommodates the pentyl ether side chain of this compound carboxylate. The bulky side chain of the substituted tyrosine at position 274 sterically hinders this rotation of E276, disrupting the formation of the hydrophobic pocket and thereby significantly reducing the binding affinity of this compound.[3]
dot
Caption: Molecular basis of H274Y resistance.
Other Resistance Mutations
Other clinically relevant resistance mutations include:
-
R292K in N2 neuraminidase: This mutation in the active site directly disrupts a salt bridge with the carboxylate group of this compound, leading to a significant loss of binding affinity.[9]
-
E119V in N2 neuraminidase: This substitution alters the conformation of the active site, indirectly affecting this compound binding.[7]
Conclusion
This compound remains a critical tool in the management of influenza infections. Its efficacy is rooted in the specific and potent inhibition of the viral neuraminidase, a key enzyme in the viral life cycle. A thorough understanding of its molecular mechanism of action, coupled with robust in vitro and in vivo characterization, is essential for its appropriate clinical use and for the development of next-generation antiviral therapies. Continuous surveillance for resistance mutations and further research into the structural and functional consequences of these mutations are paramount to staying ahead of the ever-evolving influenza virus.
References
- 1. Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic residue interaction network analysis of the this compound binding site of N1 neuraminidase and its H274Y mutation site conferring drug resistance in influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the cross-resistance of this compound to H1N1 and H5N1 influenza A neuraminidase mutations using multidimensional computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evolution of this compound Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The H274Y mutation in the influenza A/H1N1 neuraminidase active site following this compound phosphate treatment leave virus severely compromised both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Oseltamivir Phosphate: A Technical Whitepaper on its Discovery and Early Development
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the discovery and early development of Oseltamivir (B103847) phosphate (B84403) (Tamiflu®), a landmark antiviral agent for the treatment and prophylaxis of influenza A and B viruses.
Introduction: The Dawn of a New Antiviral Strategy
The emergence of this compound phosphate marked a pivotal moment in the management of seasonal and pandemic influenza. Discovered by scientists at Gilead Sciences and subsequently co-developed with Hoffmann-La Roche, it was the first orally bioavailable neuraminidase inhibitor.[1][2][3][4] Prior to its development, antiviral options for influenza were limited and often hampered by issues of efficacy and resistance. The strategic decision to target the influenza virus neuraminidase, a crucial enzyme for viral replication, paved the way for a new class of antiviral drugs.[5][6][7]
This compound's journey from a rational drug design concept to a globally stockpiled medication is a case study in modern pharmaceutical development, combining structural biology, medicinal chemistry, and strategic corporate partnership.[2][8][9]
The Discovery Pathway: From Sialic Acid to an Oral Prodrug
The development of this compound was a triumph of structure-based drug design.[10][11] Researchers leveraged X-ray crystal structures of the influenza virus neuraminidase active site to guide the design of potent inhibitors.[9][11][12]
2.1. Target Selection and Lead Identification
The influenza virus relies on two key surface glycoproteins: hemagglutinin (HA) for entry into host cells and neuraminidase (NA) for the release of newly formed virus particles from infected cells.[5] By cleaving sialic acid residues on the host cell surface, neuraminidase prevents the aggregation of new virions and facilitates their spread.[5] Inhibition of this enzyme was identified as a prime therapeutic target. The natural substrate, sialic acid, served as the initial lead compound for inhibitor design.
2.2. Lead Optimization and the Birth of this compound Carboxylate
Rational drug design led to the synthesis of a series of carbocyclic analogues designed to mimic the transition state of sialic acid binding to the neuraminidase active site.[11][12] This process, a core component of lead optimization, involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[13][14] Key modifications included replacing the unstable dihydropyran ring of sialic acid analogues with a more stable cyclohexene (B86901) ring and optimizing the side chains to improve binding affinity within the enzyme's active site. This effort culminated in the discovery of GS 4071, now known as this compound carboxylate, a potent and selective inhibitor of both influenza A and B neuraminidase.[3]
2.3. The Prodrug Strategy: Ensuring Oral Bioavailability
While this compound carboxylate (the active metabolite) demonstrated high potency, its polarity limited its oral bioavailability.[3][9] To overcome this, a prodrug strategy was employed. The carboxylate group was esterified to create the ethyl ester prodrug, GS 4104, or this compound phosphate.[3][15] This less polar molecule is readily absorbed from the gastrointestinal tract and is then rapidly converted by hepatic esterases into the active this compound carboxylate, achieving an oral bioavailability of over 75-80%.[1][6][16][17]
Chemical Synthesis: The Shikimic Acid Route
The commercial production of this compound begins with shikimic acid, a biomolecule harvested from Chinese star anise or produced via fermentation using recombinant E. coli.[1][18][19] The initial synthesis developed by Gilead Sciences and later refined by Roche is a multi-step process that carefully controls the stereochemistry at the molecule's three stereocenters.[18]
The synthesis involves several key transformations, including esterification, ketalization, mesylation, and the formation of an epoxide.[18] A critical and challenging step in the early syntheses involved the introduction of an amino group using azide (B81097) chemistry, which poses safety concerns at an industrial scale due to the use of potentially hazardous reagents.[3] This led to extensive research into alternative, azide-free synthetic routes to improve safety and efficiency.[3][20][21]
Caption: A simplified flowchart of the key stages in the synthesis of this compound phosphate starting from shikimic acid.
Mechanism of Action: Halting Viral Egress
This compound phosphate itself is an inactive prodrug.[6] Following oral administration, it is absorbed and extensively hydrolyzed by esterases, primarily in the liver, to its active form, this compound carboxylate.[5][6][17]
The active metabolite is a potent and selective competitive inhibitor of the influenza virus's neuraminidase enzyme.[1][6] It mimics the natural substrate, sialic acid, and binds tightly to the enzyme's active site.[1] This binding prevents the neuraminidase from cleaving sialic acid residues on the surface of infected host cells. As a result, newly formed viral particles cannot be released and instead aggregate on the cell surface, effectively halting the spread of the infection to other cells.[5][15]
Caption: The mechanism of action of this compound, which blocks the neuraminidase enzyme, preventing viral release.
Data Presentation
5.1. Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and its active carboxylate metabolite have been well-characterized. The prodrug is rapidly absorbed and converted, leading to systemic exposure to the active form.
| Parameter | This compound (Prodrug) | This compound Carboxylate (Active Metabolite) | Reference(s) |
| Oral Bioavailability | >80% (as carboxylate) | - | [1][16] |
| Protein Binding | 42% | 3% | [1][6][17] |
| Metabolism | Extensively hydrolyzed by hepatic esterases | Not further metabolized | [1][6][17] |
| Volume of Distribution (Vss) | - | 23-26 Liters | [1][6][17] |
| Elimination Half-life | 1-3 hours | 6-10 hours | [1][17] |
| Excretion | - | >99% via renal excretion (urine) | [1][6][17] |
5.2. In Vitro Inhibitory Activity
This compound carboxylate shows potent inhibitory activity against the neuraminidase of various influenza strains.
| Influenza Virus Strain | Median IC₅₀ (nM) | Reference(s) |
| Influenza A/H1N1 | 2.5 | [15] |
| Influenza A/H3N2 | 0.96 | [15] |
| Influenza B | 60 | [15] |
5.3. Early Clinical Efficacy (Treatment)
Early clinical trials demonstrated that initiating this compound treatment within 48 hours of symptom onset significantly reduces the duration and severity of illness.
| Outcome Measure | Result | Patient Population | Reference(s) |
| Time to Symptom Alleviation | Reduced by 16.8 hours (vs. placebo) | Adults | [22][23] |
| Time to Symptom Alleviation | Reduced by 29 hours (vs. placebo) | Otherwise Healthy Children | [22][23] |
| Risk of Nausea | Increased risk (NNTH* = 28) | Adults | [22] |
| Risk of Vomiting | Increased risk (NNTH* = 22) | Adults | [22] |
| Risk of Vomiting | Increased risk (NNTH* = 19) | Children | [1] |
*NNTH: Number Needed to Treat to Harm
Key Experimental Protocols
6.1. Protocol: In Vitro Neuraminidase Inhibition Assay
This protocol outlines a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against influenza neuraminidase.
-
Reagents and Materials:
-
Recombinant influenza neuraminidase (NA) enzyme.
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer: MES buffer with CaCl₂.
-
Stop Solution: Glycine-NaOH buffer.
-
Test compound (e.g., this compound carboxylate) serially diluted.
-
96-well black microplates.
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm).
-
-
Procedure:
-
Step 1: Add 25 µL of serially diluted test compound or vehicle control to wells of the 96-well plate.
-
Step 2: Add 25 µL of diluted NA enzyme to each well.
-
Step 3: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Step 4: Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate to each well.
-
Step 5: Incubate the plate at 37°C for 60 minutes.
-
Step 6: Terminate the reaction by adding 100 µL of the Stop Solution.
-
Step 7: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
6.2. Protocol: In Vivo Efficacy in a Mouse Model of Influenza
This protocol describes a typical experiment to evaluate the therapeutic efficacy of this compound in mice lethally infected with influenza virus.
-
Materials and Animals:
-
Female BALB/c mice (6-8 weeks old).
-
Mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1).
-
This compound phosphate formulated for oral gavage.
-
Vehicle control (e.g., sterile water).
-
Anesthetic (e.g., isoflurane).
-
-
Procedure:
-
Step 1 (Infection): Lightly anesthetize mice and intranasally inoculate them with a lethal dose (e.g., 5x LD₅₀) of the influenza virus in a volume of 50 µL.
-
Step 2 (Treatment): Begin treatment 24 hours post-infection. Administer this compound phosphate (e.g., 10 mg/kg/day) or vehicle control via oral gavage.
-
Step 3 (Dosing Regimen): Continue treatment twice daily for 5 consecutive days.
-
Step 4 (Monitoring): Monitor mice daily for 14-21 days for signs of illness, including weight loss, inactivity, and ruffled fur. Record survival data.
-
Step 5 (Optional - Viral Titers): At specific time points (e.g., day 3 and day 6 post-infection), euthanize a subset of mice from each group. Harvest lungs and homogenize the tissue. Determine viral titers in the lung homogenates using a plaque assay or TCID₅₀ assay on Madin-Darby Canine Kidney (MDCK) cells.
-
-
Data Analysis:
-
Survival: Plot survival curves (Kaplan-Meier) and compare between treatment and control groups using a log-rank test.
-
Morbidity: Plot the mean percentage of body weight change over time for each group.
-
Viral Load: Compare lung viral titers between groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
The Drug Development and Partnership Workflow
The successful development of this compound was underpinned by a logical progression from basic research to clinical application, accelerated by a strategic partnership.
Caption: Workflow of this compound's development, from target identification to regulatory approval.
The collaboration between Gilead Sciences and Hoffmann-La Roche, established in 1996, was instrumental.[1][2][24] Gilead, the inventor, leveraged its discovery research expertise, while Roche provided the extensive resources necessary for large-scale clinical development, manufacturing, and global marketing, allowing for an expedited timeline from partnership to FDA approval in just over three years.[8][19][25]
Conclusion
The discovery and early development of this compound phosphate represent a paradigm of modern drug discovery. Through a combination of rational, structure-based design, clever medicinal chemistry to overcome pharmacokinetic challenges, and a strategic industrial partnership, a novel, effective, and orally available antiviral was brought from the laboratory to the clinic in record time. It remains a cornerstone of influenza pandemic preparedness and a testament to the power of targeting viral-specific enzymatic processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gilead Ends Patent Dispute With Roche Over Tamiflu - Intellectual Property Watch [ip-watch.org]
- 3. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and development of GS 4104 (this compound): an orally active influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Discovery and development of GS 4104 (this compound): an orally active influenza neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. droracle.ai [droracle.ai]
- 16. A physiologically-based pharmacokinetic model of this compound phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 19. chimia.ch [chimia.ch]
- 20. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bmj.com [bmj.com]
- 24. Gilead And Roche End Tamiflu(R) Dispute [pharmaceuticalonline.com]
- 25. gilead.com [gilead.com]
Oseltamivir's Impact on Influenza Viral Entry and Budding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of oseltamivir (B103847), a widely used antiviral medication for the treatment and prophylaxis of influenza A and B viruses. The primary focus of this document is to elucidate the effects of this compound on the critical viral processes of entry into and budding from host cells. This guide provides a comprehensive overview of the underlying molecular interactions, quantitative efficacy data, detailed experimental protocols, and visual representations of the involved pathways to support advanced research and drug development efforts in the field of virology.
Core Mechanism of Action: Inhibition of Neuraminidase
This compound is a prodrug that is converted in the liver to its active form, this compound carboxylate.[1][2] This active metabolite functions as a potent and selective competitive inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[3][4][5] Neuraminidase is a viral surface glycoprotein (B1211001) that plays a crucial role in the final stages of the viral replication cycle.[6][7]
The primary function of neuraminidase is to cleave sialic acid residues from the surface of the host cell and from newly formed viral particles.[3][6] This enzymatic activity is essential for the release of progeny virions from the infected cell, preventing their aggregation at the cell surface and facilitating their spread to new host cells.[6][7][8]
This compound carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme with high affinity.[3] This binding blocks the enzymatic activity of neuraminidase, leading to the inability of newly formed virions to detach from the host cell membrane.[1] As a result, the viruses remain tethered to the cell surface, preventing their release and subsequent infection of other cells, thereby limiting the spread of the infection within the respiratory tract.[1]
Effect on Viral Budding Process
The process of influenza virus budding is a complex event that occurs at the apical plasma membrane of polarized epithelial cells and involves the coordinated assembly of viral components.[7][9] Key viral proteins involved in this process include hemagglutinin (HA), neuraminidase (NA), the matrix protein M1, and the ion channel protein M2.[7][9][10]
Viral ribonucleoproteins (vRNPs) are transported from the nucleus to the cytoplasm and then to the plasma membrane, where they associate with M1 protein. M1, in turn, interacts with the cytoplasmic tails of HA and NA, which are clustered in lipid rafts.[9][10] This coordinated assembly leads to the formation of a "budozone" and the outward curvature of the host cell membrane to form the viral bud.[10] The M2 protein is thought to play a role in membrane scission, the final step of budding that releases the new virion.[10]
This compound's primary impact on the budding process is indirect but highly effective. By inhibiting neuraminidase activity, this compound prevents the cleavage of sialic acid residues that would otherwise allow the newly formed virion to be released from the host cell.[1][6] The hemagglutinin on the surface of the budding virion continues to bind to sialic acid receptors on the host cell membrane, effectively trapping the virus at the site of budding.[6]
Caption: this compound inhibits neuraminidase, preventing viral release.
Effect on Viral Entry Process
The canonical view of this compound's mechanism of action does not involve the direct inhibition of viral entry. The entry of the influenza virus into a host cell is primarily mediated by the hemagglutinin (HA) protein, which binds to sialic acid receptors on the cell surface, followed by endocytosis of the viral particle.[1][11]
However, some research suggests a potential secondary role for neuraminidase and, consequently, an indirect effect of this compound on viral entry. Neuraminidase activity may be important for the penetration of the virus through the mucus layer of the respiratory tract to reach the underlying epithelial cells.[12] By cleaving sialic acid residues in the mucus, neuraminidase could prevent the virus from being trapped before it reaches its target cells. Therefore, by inhibiting neuraminidase, this compound might impede this initial step of infection.
Furthermore, a study by Guo et al. (2013) suggested that this compound may inhibit both viral entry and release.[13] However, the predominant and clinically significant mechanism of action remains the inhibition of viral budding and release.[3][4][5]
Caption: this compound's potential indirect effect on viral entry.
Quantitative Data on this compound's Efficacy
The efficacy of this compound can be quantified through various in vitro and in vivo measures, including the 50% inhibitory concentration (IC50) against neuraminidase activity, the reduction in viral titers in cell culture and animal models, and the amelioration of clinical symptoms in human subjects.
Table 1: In Vitro Neuraminidase Inhibition (IC50 Values)
| Influenza Virus Strain | This compound Carboxylate IC50 (nM) | Reference(s) |
| Influenza A (H1N1) | 0.0112 | [12] |
| Influenza B | 0.00114 | [12] |
| Influenza A/Mississippi/3/2001 (H1N1) | 0.045 (treatment) | [14] |
| This compound-resistant A/Mississippi/3/2001 H275Y | 0.049 (treatment) | [14] |
| Influenza B/Florida/4/2006 | 3.4 (treatment) | [14] |
| Influenza A/California/04/2009 (H1N1) | ~10 | [15] |
IC50 values can vary depending on the specific assay conditions and the viral isolate.
Table 2: Reduction in Viral Shedding and Clinical Symptoms
| Study Population | This compound Regimen | Outcome | Quantitative Effect | Reference(s) |
| Experimentally infected adults | 75 mg or 150 mg BID for 5 days | Duration of viral shedding | Reduced from 5 days (placebo) to 3 days | [16][17] |
| Experimentally infected adults | 75 mg or 150 mg BID for 5 days | Total viral shedding (AUC) | Reduced over 10-fold | [16] |
| Naturally infected adults | 75 mg BID for 5 days | Duration of symptoms | Shortened by 0.7 days (from 7 to 6.3 days) | [18] |
| Naturally infected children | 75 mg BID for 5 days | Duration of symptoms | Shortened by about 1 day | [18] |
| Model simulation | 75 mg BID initiated 2 days post-infection | Duration of viral shedding | Decreased by 1.5 days vs. placebo | [19] |
| Model simulation | 75 mg BID initiated 0.5 days post-infection | Duration of viral shedding | Decreased by 5 days vs. placebo | [19] |
AUC: Area Under the Curve; BID: twice daily.
Detailed Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol describes a common method to determine the IC50 of this compound against influenza virus neuraminidase activity.
Principle: The assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by viral neuraminidase. The product of this reaction, 4-methylumbelliferone (B1674119) (4-MU), is fluorescent.[2]
Materials:
-
Influenza virus stock
-
This compound carboxylate
-
MUNANA substrate (Sigma-Aldrich)
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7, 25% ethanol)
-
96-well black microplates
-
Fluorometer (excitation: 365 nm, emission: 450 nm)
Procedure:
-
Virus Titration: Perform a serial dilution of the virus stock to determine the optimal dilution that gives a linear rate of substrate cleavage over the assay period.
-
Compound Dilution: Prepare a serial dilution of this compound carboxylate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted virus to each well (except for the blank). Then, add the serially diluted this compound carboxylate to the respective wells. Include a virus control (no inhibitor) and a blank (no virus).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop solution to all wells.
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorometer.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each this compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Caption: Workflow for the neuraminidase inhibition assay.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to cell death and the formation of clear zones called plaques. The number of plaques is proportional to the amount of infectious virus. An antiviral agent will reduce the number and/or size of the plaques.[20][21][22]
Materials:
-
Confluent monolayers of MDCK cells in 6-well or 12-well plates
-
Influenza virus stock
-
This compound carboxylate
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Overlay medium (e.g., infection medium with 0.6% agarose (B213101) or Avicel)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in multi-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock to obtain a countable number of plaques (e.g., 50-100 PFU/well).
-
Compound Dilution: Prepare serial dilutions of this compound carboxylate in the infection medium.
-
Infection: Wash the cell monolayers and infect with the virus dilution for 1 hour at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cells with the overlay medium containing different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.[20]
Caption: Workflow for the plaque reduction assay.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the amount of infectious virus produced by infected cells.
Principle: Cells are infected with influenza virus in the presence of different concentrations of the antiviral drug. After a single replication cycle, the amount of progeny virus released into the supernatant is quantified, typically by plaque assay or TCID50 (50% tissue culture infectious dose) assay.[23]
Materials:
-
Confluent monolayers of susceptible cells (e.g., MDCK)
-
Influenza virus stock (at a known multiplicity of infection - MOI)
-
This compound carboxylate
-
Infection medium
-
Apparatus for plaque assay or TCID50 assay
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to confluence.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a defined period before or during infection.
-
Infection: Infect the cells with influenza virus at a specific MOI (e.g., 0.01) for 1 hour.
-
Incubation: Remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound. Incubate for a period that allows for a single round of replication (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatants.
-
Virus Quantification: Determine the viral titer in the supernatants using a plaque assay or TCID50 assay.
-
Data Analysis: Calculate the percentage of virus yield reduction for each this compound concentration compared to the virus control. The EC50 or EC90 (90% effective concentration) can be determined from the dose-response curve.[23]
Conclusion
This compound's primary and well-established mechanism of action is the potent and selective inhibition of the influenza virus neuraminidase enzyme. This leads to a significant impairment of viral budding and release from infected host cells, thereby curtailing the spread of the infection. While there is some evidence to suggest a minor, indirect role in hindering viral entry through the mucus layer, the predominant therapeutic effect of this compound is attributed to its impact on the final stages of the viral replication cycle. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's antiviral activity and to explore novel therapeutic strategies against influenza.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 6. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus morphogenesis and budding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly and budding of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Influenza Virus Replication by this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits both viral entry and release but enhances apoptosis of cells infected with influenza A H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Probenecid and this compound on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Impact of this compound Treatment on Influenza A and B Virus Dynamics in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
- 18. Influenza: Research summaries – Can this compound (Tamiflu) prevent complications of the flu? - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Drug-Disease Model Describing the Effect of this compound Neuraminidase Inhibition on Influenza Virus Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. frontierspartnerships.org [frontierspartnerships.org]
- 22. Prediction of the Pharmacodynamically Linked Variable of this compound Carboxylate for Influenza A Virus Using an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Hepatic Esterases in Oseltamivir Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role hepatic esterases play in the metabolic activation of the antiviral prodrug Oseltamivir (B103847). This compound, marketed as Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections. Its efficacy is entirely dependent on its conversion to the active metabolite, this compound Carboxylate.[1][2] This process is mediated by a specific hepatic esterase, and understanding its function is paramount for drug development, personalized medicine, and predicting drug-drug interactions.
The Core Mechanism: Hydrolytic Activation by Carboxylesterase 1 (CES1)
This compound is administered as an ethyl ester prodrug to enhance its oral bioavailability.[1][3] In the body, it undergoes rapid hydrolysis, primarily in the liver, to form its active metabolite, this compound Carboxylate. This active form is a potent inhibitor of the neuraminidase enzyme of influenza viruses, which is essential for the release of new virus particles from infected cells.[3][4]
Extensive in vitro and in vivo studies have unequivocally identified human carboxylesterase 1 (CES1) as the primary enzyme responsible for this bioactivation.[2][5][6][7] Studies using human liver microsomes demonstrated rapid hydrolysis of this compound, a reaction that was absent in intestinal microsomes and plasma.[2][7] Furthermore, the rate of this compound hydrolysis in individual liver samples correlates well with the expression level of CES1 protein.[2][7] Recombinant human CES1 (HCE1) has been shown to hydrolyze this compound with kinetic parameters similar to those observed in liver microsomes, while recombinant human carboxylesterase 2 (CES2) exhibits no such activity.[2][7]
The activation of this compound is significantly influenced by factors affecting CES1 expression and activity, including genetic polymorphisms and co-administered drugs.
Quantitative Data on this compound Activation
The following tables summarize key quantitative data regarding the kinetics of this compound activation by CES1 and the impact of genetic variants.
Table 1: Impact of CES1 Genetic Variants on this compound Hydrolysis
| CES1 Genotype/Variant | Metric | Value | Reference |
| Wild-Type (WT) vs. p.Gly143Glu Mutant | Vmax (relative to WT) | ~25% | [5] |
| Wild-Type (WT) vs. p.Asp260fs Mutant | Catalytic Activity | Negligible | [5] |
| 143G/G (Wild-Type) | This compound Hydrolysis Rate (nmol/mg protein/min) | 1.8 ± 1.1 | [6][8] |
| 143G/E (Heterozygous) | This compound Hydrolysis Rate (nmol/mg protein/min) | 0.7 ± 0.2 (~40% of WT) | [6][8] |
| c.428GA Carriers (p.Gly143Glu) | This compound AUC (0-∞) | 18% larger than non-carriers | [9] |
| c.428GA Carriers (p.Gly143Glu) | Carboxylate-to-Oseltamivir AUC (0-∞) Ratio | 23% smaller than non-carriers | [9] |
Table 2: Gender-Based Differences in Hepatic CES1 Expression and this compound Activation
| Gender | Metric | Value | P-value | Reference |
| Female vs. Male | Hepatic CES1 Protein Expression | 17.3% higher in females | 0.039 | [6][8] |
| Female vs. Male | This compound Activation Rate (nmol/min/mg protein) | 27.8% higher in females (2.0 ± 1.2 vs. 1.5 ± 0.9) | 0.076 | [6][8] |
Table 3: Inhibition of this compound Hydrolysis
| Inhibitor | Concentration | % Inhibition of this compound Hydrolysis | Reference |
| Clopidogrel (B1663587) | Equal concentration to this compound | Up to 90% | [2][7] |
| Probenecid | Co-administration | Reduced clearance of this compound Carboxylate by ~50% | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the role of hepatic esterases in this compound activation.
This protocol is designed to measure the rate of this compound conversion to this compound Carboxylate in human liver preparations.
Materials:
-
Human liver S9 fractions or microsomes
-
This compound phosphate
-
This compound Carboxylate standard
-
Deuterated this compound Carboxylate (internal standard)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixtures: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing the liver S9 fraction or microsomes (e.g., 5 µg of protein) in the incubation buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 50 µL of this compound solution (e.g., 2 µM final concentration) in the same buffer to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes). The incubation time should be within the linear range of the reaction, which should be determined in pilot studies.
-
Termination of Reaction: Stop the reaction by adding 150 µL of ice-cold acetonitrile containing the deuterated this compound Carboxylate internal standard.
-
Sample Processing: Centrifuge the mixture at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the amount of this compound Carboxylate formed.[11]
This method allows for the sensitive and specific detection of the prodrug and its active metabolite.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is used to separate the analytes. For example, starting with 10% B, increasing to 80-90% B, and then re-equilibrating at 10% B.[8]
-
Flow Rate: 0.35 mL/min.[12]
-
Column Temperature: 60°C.[12]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, this compound Carboxylate, and the internal standard.
-
This compound Carboxylate: m/z 285.3 -> 138.0[8]
-
-
Quantification: The concentration of this compound Carboxylate is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
This protocol is used to determine the relative protein levels of CES1 in different liver samples.
Materials:
-
Liver tissue lysates or S9 fractions
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against human CES1
-
Secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase)
-
Blocking buffer (e.g., 5% nonfat dry milk in TBST)
-
Chemiluminescent or colorimetric detection substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the liver lysates or S9 fractions.
-
SDS-PAGE: Separate a specific amount of protein (e.g., 1 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CES1 antibody overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the appropriate substrate and detect the signal using a suitable imaging system. The intensity of the bands corresponds to the relative amount of CES1 protein.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes involved in this compound activation and its experimental analysis.
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for in vitro this compound hydrolysis assay.
Conclusion
The activation of this compound is a clear example of prodrug metabolism that is highly dependent on a single enzyme, hepatic CES1. The efficiency of this conversion can be significantly impacted by genetic variations in the CES1 gene and by co-administered drugs that inhibit CES1 activity. For researchers and professionals in drug development, a thorough understanding of these factors is crucial for optimizing antiviral therapy, anticipating potential drug-drug interactions, and moving towards a more personalized approach to influenza treatment. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area.
References
- 1. Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-influenza prodrug this compound is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 5. Activation of the antiviral prodrug this compound is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of this compound Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association of this compound Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylesterase 1 polymorphism impairs this compound bioactivation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flu Antiviral Drug Interactions | CDC [archive.cdc.gov]
- 11. Surge in Expression of Carboxylesterase 1 During the Post-neonatal Stage Enables a Rapid Gain of the Capacity to Activate the Anti-influenza Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Carboxylate, the Active Metabolite of this compound Phosphate (Tamiflu), Detected in Sewage Discharge and River Water in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pharmacokinetics of Oseltamivir Across Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847) phosphate (B84403), commercially known as Tamiflu®, is an antiviral prodrug widely used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] Upon oral administration, this compound is readily absorbed and extensively converted by hepatic carboxylesterases to its active metabolite, this compound carboxylate (OC).[3][4] OC is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells, thus preventing the spread of infection.[4][5] Understanding the pharmacokinetic profile of this compound and OC in different animal models is paramount for the preclinical evaluation of its efficacy and safety, and for the translation of these findings to human clinical use. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the metabolic pathway and a typical experimental workflow.
Metabolic Pathway of this compound
This compound is administered as a phosphate salt, an ethyl ester prodrug, to enhance its oral bioavailability.[2][4] The primary metabolic pathway involves the hydrolysis of the ester bond, a reaction predominantly catalyzed by carboxylesterases found in the liver, to form the active metabolite, this compound carboxylate.[6][7] This conversion is highly efficient, with over 90% of the absorbed this compound being eliminated through this pathway.[4] Neither this compound nor this compound carboxylate are significant substrates or inhibitors of the cytochrome P450 enzyme system.[4]
Caption: Metabolic conversion of this compound phosphate to this compound carboxylate.
Pharmacokinetics in Rodent Models
Rats
Rats are a commonly used model in early pharmacokinetic and toxicological studies. Studies in Sprague-Dawley rats have characterized the distribution of this compound and OC in plasma, cerebrospinal fluid (CSF), and brain tissue.[8]
Table 1: Pharmacokinetic Parameters of this compound and this compound Carboxylate in Rats
| Compound | Route | Dose (mg/kg) | Matrix | Cmax | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| This compound | IV | 30 | Plasma | ~12,000 ng/mL | 0.083 | - | 1.5 | [8][9] |
| This compound | IV | 30 | CSF | ~900 ng/mL | 0.083 | - | - | [8][9] |
| This compound | Oral | 1,000 | Plasma | - | 2 | - | - | [8] |
| This compound | Oral | 1,000 | CSF | - | 2 | - | - | [8] |
| This compound Carboxylate (from this compound IV) | IV | 30 | Plasma | - | - | AUC for OC was ~2.5 times higher than for this compound | 1.7 | [8][9] |
| This compound Carboxylate (from this compound Oral) | Oral | 1,000 | Plasma | - | 8 | - | - | [8] |
| This compound Carboxylate (from this compound Oral) | Oral | 1,000 | CSF | - | 6 | - | - | [8] |
Note: Some values are approximated from graphical data. Cmax and AUC units may vary between studies and matrices.
Mice
Mice are frequently used to evaluate the in vivo efficacy of this compound against various influenza strains.[10] Pharmacokinetic studies in mice are crucial for correlating drug exposure with antiviral activity.[11]
Table 2: Pharmacokinetic Parameters of this compound and this compound Carboxylate in Mice
| Compound | Strain | Dose (mg/kg) | Matrix | Cmax (µg/L) | t½ (h) | Reference |
| This compound | C57BL/6 (Lean) | 10 (Oral Gavage) | Lung | ~1,500 | 2.12 | [12] |
| This compound | C57BL/6 (Lean) | 10 (Oral Gavage) | Plasma | - | 1.36 | [12] |
| This compound | Obese | 10 (Oral Gavage) | Lung | ~600 | 2.28 | [12] |
| This compound | Obese | 10 (Oral Gavage) | Plasma | - | 1.98 | [12] |
| This compound Carboxylate | C57BL/6 (Lean) | 10 (Oral Gavage) | Lung | - | 2.30 | [13] |
| This compound Carboxylate | C57BL/6 (Lean) | 10 (Oral Gavage) | Plasma | - | 1.87 | [12] |
| This compound Carboxylate | Obese | 10 (Oral Gavage) | Lung | - | 3.3 | [13] |
| This compound Carboxylate | Obese | 10 (Oral Gavage) | Plasma | - | 2.75 | [12] |
Pharmacokinetics in Non-Rodent Models
Ferrets
The ferret is considered an excellent small animal model for studying influenza virus infection due to its natural susceptibility and the similarity of the disease course to humans.[14][15]
Table 3: Pharmacokinetic Parameters of this compound Carboxylate in Ferrets
| Dose (mg/kg) | Dosing Regimen | Median AUC0-12h (mg·h/mL) | Key Finding | Reference |
| 5.08 | Every 12 hours for 5 days | 3220 | This dosing regimen in ferrets results in a median OC AUC comparable to that in humans at the approved dose of 75 mg twice daily.[15][16] | [15][16] |
| 12.5 | Single Dose | - | Rich pharmacokinetic data collected. | [17] |
| 25.0 | Every 12 hours | - | Sparse pharmacokinetic data collected. | [17] |
Influenza infection in ferrets with mild clinical symptoms did not significantly affect the pharmacokinetic parameters of this compound carboxylate; however, anesthesia was found to have an impact.[16]
Non-Human Primates (Rhesus Monkeys)
Rhesus monkeys serve as a valuable model for studying this compound pharmacokinetics, particularly in specific physiological states like pregnancy, due to their close phylogenetic relationship to humans.[7][18]
Table 4: Pharmacokinetic Findings in Rhesus Monkeys
| Dosing | Population | Key Findings | Reference |
| 2.5 mg/kg IV and Nasogastric | Non-pregnant vs. Pregnant (all trimesters) | Pregnancy had a modest effect on this compound and OC pharmacokinetics. A 20-25% decrease in AUC of OC was observed in pregnant monkeys.[7][18] | [7][18] |
| 2.5 mg/kg IV | Third Trimester | A reduction in the volume of distribution (Vd) and clearance (CL) was observed compared to non-pregnant monkeys.[18] | [18] |
Dogs
While not a primary model for influenza, this compound has been investigated for the treatment of other viral diseases in dogs, such as parvovirus enteritis.[5][19]
Table 5: Dosing and Observations in Dogs
| Condition | Dose (mg/kg) | Dosing Regimen | Observations | Reference |
| Canine Parvovirus Enteritis | 2 | Per os every 12 hours | The effect on the diseased gastrointestinal system on absorption and distribution is unknown and requires further study.[19] | [19] |
Experimental Protocols
General Experimental Workflow for a Pharmacokinetic Study
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Detailed Methodologies from Cited Studies
Rat Study (CNS Distribution) [8]
-
Animals: Adult Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV): A single bolus dose of 30 mg/kg of either this compound or OC was administered via the tail vein.
-
Oral: this compound phosphate was administered by oral gavage at a dose of 1,000 mg/kg.
-
-
Sample Collection: Pharmacokinetic sampling of plasma, CSF, and brain tissue occurred at multiple time points post-dose (e.g., 5 min, 0.25, 0.5, 1, 2, 4, and 8 hours for IV studies).
-
Analytical Method: Concentrations of this compound and OC were determined using a validated bioanalytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), although the specific details are not provided in the abstract.
Ferret Study (Population Pharmacokinetics) [16]
-
Animals: Ferrets, both uninfected and infected with various influenza strains (H5N1, H3N2, Influenza B).
-
Dosing: Various oral doses of this compound phosphate were administered, including a regimen of 5.08 mg/kg every 12 hours for 5 days to mimic human exposure.
-
Sample Collection: Both rich and sparse pharmacokinetic sampling of plasma was conducted to determine OC concentrations.
-
Data Analysis: A population pharmacokinetic model was developed using the collected data, incorporating delayed first-order input, two-compartment distribution, and first-order elimination to describe the pharmacokinetics of OC.
Mouse Study (Obesity Model) [12][13]
-
Animals: 10-week-old wild-type (WT) and obese (OB) male mice.
-
Dosing: A single oral gavage of this compound at 10 mg/kg.
-
Sample Collection: Whole lungs and plasma were collected at 0.5, 1, 4, 8, and 16 hours post-treatment.
-
Analytical Method: Samples were immediately processed for pharmacokinetic analysis to determine the concentrations of this compound and this compound carboxylate.
Conclusion
The pharmacokinetics of this compound and its active metabolite, this compound carboxylate, have been extensively characterized in a variety of animal models. Rodent models, particularly rats and mice, have been instrumental in defining the basic absorption, distribution, metabolism, and excretion properties of the drug. The ferret model has proven invaluable for correlating pharmacokinetic and pharmacodynamic parameters in the context of influenza infection, providing a strong basis for dose selection in human clinical trials. Non-human primate studies have offered insights into the effects of physiological changes, such as pregnancy, on drug disposition. The collective data from these preclinical models have been crucial in establishing the clinical utility of this compound and continue to be important for investigating its efficacy against emerging influenza virus strains and in special patient populations. This guide provides a foundational resource for researchers and drug development professionals working with this important antiviral agent.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Metabolism and Transplacental Transfer of this compound in the Ex Vivo Human Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Miscellaneous Antiviral Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. A physiologically-based pharmacokinetic model of this compound phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically based pharmacokinetic modeling of this compound in pregnant rhesus macaques to inform clinical dosing across trimesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Nonclinical Pharmacokinetics of this compound and this compound Carboxylate in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-Pharmacodynamic Determinants of this compound Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. biorxiv.org [biorxiv.org]
- 14. This compound Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design | PLOS One [journals.plos.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. This compound Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design | PLOS One [journals.plos.org]
- 18. Pharmacokinetics of this compound phosphate and this compound carboxylate in non-pregnant and pregnant rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. auetd.auburn.edu [auetd.auburn.edu]
Oseltamivir Target Validation in the Influenza Virus Lifecycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of oseltamivir (B103847), a cornerstone antiviral medication for the treatment and prophylaxis of influenza. We will delve into the core molecular interactions, detail the key experimental methodologies used to validate its target, present quantitative data on its efficacy, and visualize the critical pathways and workflows involved in its development and analysis.
The Influenza Virus Lifecycle and the Role of Neuraminidase
Influenza A and B viruses are enveloped RNA viruses with a segmented genome. Their lifecycle involves several key stages: entry into the host cell, replication of viral RNA and proteins, assembly of new virions, and budding from the host cell to infect neighboring cells. The final step of viral release is critically dependent on the enzymatic activity of neuraminidase (NA) , a glycoprotein (B1211001) embedded in the viral envelope.
The viral hemagglutinin (HA) protein binds to sialic acid residues on the surface of the host cell, facilitating viral entry. As new virus particles assemble and bud from the host cell membrane, they remain tethered to the cell surface via HA-sialic acid interactions. Neuraminidase functions to cleave these terminal sialic acid residues from host cell glycoproteins and from the newly formed virions themselves. This enzymatic action is essential for the release of progeny virions, preventing their aggregation at the cell surface and enabling the spread of the infection.[1][2][3]
This compound's Mechanism of Action: Targeting Neuraminidase
This compound is a potent and selective competitive inhibitor of the influenza virus neuraminidase enzyme.[2][3] It is administered as an inactive prodrug, this compound phosphate, which is readily absorbed and converted by hepatic esterases to its active form, this compound carboxylate.[1][3]
This compound carboxylate is a sialic acid analogue that binds to the highly conserved active site of the neuraminidase enzyme.[1] By occupying this active site, it prevents the enzyme from cleaving sialic acid residues, effectively trapping the newly formed virions on the surface of the infected cell. This inhibition of viral release curtails the spread of the infection within the respiratory tract, thereby reducing the severity and duration of illness.[1][3]
Experimental Validation of Neuraminidase as the Target
The validation of neuraminidase as the specific target of this compound has been established through a series of key in vitro and in vivo experiments. These assays are crucial for determining the efficacy of the drug, understanding resistance mechanisms, and guiding further drug development.
In Vitro Assays
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of neuraminidase. The most common method utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone, which can be quantified. The concentration of this compound that inhibits 50% of the neuraminidase activity is determined as the IC50 value.
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
-
Virus Preparation: Influenza virus isolates are cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a high-titer virus stock.
-
Drug Dilution: this compound carboxylate is serially diluted in assay buffer to create a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, the diluted virus is mixed with the various concentrations of this compound carboxylate and incubated to allow for drug-enzyme binding.
-
Substrate Addition: The MUNANA substrate is added to each well, and the plate is incubated at 37°C.
-
Fluorescence Reading: After a set incubation period, the reaction is stopped, and the fluorescence is measured using a fluorometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the this compound carboxylate concentration.
This cell-based assay assesses the ability of this compound to inhibit the replication and spread of the influenza virus in a cell culture system. The formation of plaques, or clear zones of dead or lysed cells in a monolayer, is a direct measure of viral replication.
Experimental Protocol: Plaque Reduction Assay
-
Cell Culture: A confluent monolayer of MDCK cells is prepared in 6-well plates.
-
Virus Infection: The cells are infected with a known amount of influenza virus.
-
Drug Treatment: After viral adsorption, the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques, which are then counted.
-
Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (EC50) is determined.
The HA assay is used to titrate the amount of virus in a sample, based on the ability of the viral hemagglutinin to agglutinate red blood cells (RBCs). The HI assay is then used to measure the inhibition of this process, which can be adapted to assess the effect of neuraminidase inhibitors on viral release.
Experimental Protocol: Hemagglutination Inhibition Assay (adapted for NI)
-
Virus Titration (HA Assay): The virus stock is serially diluted and mixed with a standardized suspension of RBCs (e.g., turkey or chicken) in a 96-well plate. The highest dilution that causes complete hemagglutination is determined as 1 hemagglutinating unit (HAU).
-
HI Assay Setup: A standardized amount of virus (typically 4 HAU) is pre-incubated with serial dilutions of this compound.
-
RBC Addition: The standardized RBC suspension is added to the virus-drug mixture.
-
Observation: The plate is observed for the inhibition of hemagglutination. The highest dilution of the drug that prevents hemagglutination is the HI titer, which reflects the inhibition of viral release.
Reverse Genetics
Reverse genetics is a powerful tool for studying influenza virus biology and drug resistance. It allows for the generation of infectious virus particles entirely from cloned cDNA.[4][5] This technique is instrumental in validating that mutations in the neuraminidase gene are directly responsible for this compound resistance.
Experimental Workflow: Reverse Genetics for Resistance Analysis
-
Plasmid Construction: The gene encoding the neuraminidase protein is cloned into a plasmid vector. Site-directed mutagenesis is used to introduce specific amino acid substitutions known or suspected to confer this compound resistance.
-
Transfection: A set of plasmids encoding all eight influenza virus gene segments (including the mutated NA gene) are co-transfected into a suitable cell line (e.g., 293T cells co-cultured with MDCK cells).
-
Virus Rescue: The transfected cells produce infectious recombinant viruses containing the desired mutation.
-
Phenotypic Analysis: The rescued viruses are then characterized using the in vitro assays described above (NI and plaque reduction assays) to confirm the resistant phenotype.
In Vivo Animal Models
Animal models, particularly ferrets and mice, are crucial for evaluating the in vivo efficacy of this compound. Ferrets are considered the gold standard for influenza research as they exhibit human-like clinical symptoms and transmit the virus efficiently.[6][7]
Experimental Protocol: Efficacy Study in Ferrets
-
Animal Infection: Ferrets are intranasally inoculated with a specific strain of influenza virus.
-
Drug Administration: this compound or a placebo is administered orally at various doses and time points post-infection.
-
Monitoring: The animals are monitored for clinical signs of illness (e.g., weight loss, fever, activity level).
-
Viral Titer Determination: Nasal washes are collected at regular intervals to measure the amount of infectious virus (viral load) using plaque assays or TCID50 assays.
-
Data Analysis: The reduction in viral titers and the amelioration of clinical symptoms in the this compound-treated group compared to the placebo group are assessed.[7][8]
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from various studies, demonstrating the potency of this compound against different influenza virus strains and the impact of resistance mutations.
Table 1: In Vitro Susceptibility of Influenza Viruses to this compound Carboxylate
| Influenza Virus Strain/Subtype | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| Influenza A/H1N1 | NI Assay | 0.41 - 2.5 | [3][9] |
| Influenza A/H3N2 | NI Assay | 0.67 - 0.96 | [3] |
| Influenza B | NI Assay | 13 - 60 | [3] |
| A/H5N1 (Avian) | NI Assay | ~1.0 | [10] |
| A/H1N1 (this compound-Resistant, H275Y) | NI Assay | 176.73 | [11] |
| A/Sydney/5/97 (H3N2) | Plaque Reduction | 0.19 | [9][12] |
| A/NWS/33 (H1N1) | Plaque Reduction | 0.51 | [12] |
Table 2: In Vivo Efficacy of this compound in the Ferret Model
| Influenza Virus Strain | This compound Dose | Time of Treatment Initiation | Outcome | Reference(s) |
| A/Vietnam/1203/04 (H5N1) | 5 mg/kg/day | 4 hours post-infection | Protection from lethal infection | [8] |
| A/Vietnam/1203/04 (H5N1) | 25 mg/kg/day | 24 hours post-infection | Protection from lethal infection | [8] |
| A/Turkey/15/06 (H5N1) | 10 mg/kg/day | 24 hours post-infection | Reduced lethargy, inhibited inflammation, blocked virus spread | [8] |
| H1N1pdm09 | Standard dose | Pre-exposure | 50% reduction in infected animals | [13] |
| H3N2 | Standard dose | Pre-exposure | 50% reduction in infected animals | [13] |
This compound Resistance
The primary mechanism of resistance to this compound involves single amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of the drug.[14] The most common mutation in seasonal H1N1 and the 2009 pandemic H1N1 virus is H275Y.[14] Other resistance-conferring mutations have been identified in different influenza subtypes. The use of reverse genetics has been pivotal in confirming that these mutations are the direct cause of the observed resistance.
Conclusion
The validation of neuraminidase as the target of this compound is a landmark in rational drug design and antiviral therapy. A combination of biochemical assays, cell-based studies, reverse genetics, and in vivo animal models has provided a robust body of evidence supporting its mechanism of action. This in-depth understanding has not only been crucial for the clinical use of this compound but also for the ongoing surveillance of antiviral resistance and the development of next-generation neuraminidase inhibitors. This guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to contribute to this critical area of infectious disease research.
References
- 1. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Many ways to make an influenza virus – review of influenza virus reverse genetics methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 7. Low Dose Influenza Virus Challenge in the Ferret Leads to Increased Virus Shedding and Greater Sensitivity to this compound | PLOS One [journals.plos.org]
- 8. Efficacy of this compound Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of the Pharmacodynamically Linked Variable of this compound Carboxylate for Influenza A Virus Using an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. Utilising animal models to evaluate this compound efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
- 14. This compound-resistant influenza viruses get by with a little help from permissive mutations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Oseltamivir from Shikimic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of the antiviral drug oseltamivir (B103847), commercially known as Tamiflu®, starting from the naturally occurring chiral precursor, (-)-shikimic acid. The commercial production of this compound relies heavily on this pathway, which leverages the inherent stereochemistry of shikimic acid to construct the target molecule with the correct three-dimensional structure.[1] Shikimic acid is sourced from Chinese star anise or produced through fermentation by genetically engineered E. coli.[1][2][3]
Introduction
This compound is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B virus infections.[4] Its synthesis is a significant topic in organic and medicinal chemistry due to the challenges associated with its stereochemically complex structure and the global demand for the drug, particularly during influenza pandemics. The synthesis starting from shikimic acid is a well-established industrial route, though research into alternative, shikimic acid-independent pathways is ongoing to mitigate potential supply chain vulnerabilities.[1][5][6]
Overall Synthetic Strategy
The synthesis of this compound from shikimic acid is a multi-step process that involves the strategic manipulation of functional groups to introduce the necessary amine and pentyloxy side chains while retaining the crucial stereochemistry of the starting material. The core of the synthesis revolves around the formation of a key epoxide or aziridine (B145994) intermediate, which allows for the regioselective and stereoselective introduction of the amino group.
The following diagram illustrates the general workflow for the synthesis of this compound from shikimic acid.
Figure 1: General workflow for the synthesis of this compound from Shikimic Acid.
Key Experimental Steps and Methodologies
While detailed, step-by-step protocols for industrial synthesis are proprietary, the key transformations are well-documented in the scientific literature. The following sections outline the fundamental reactions involved.
1. Esterification and Protection: The synthesis typically begins with the esterification of the carboxylic acid group of shikimic acid with ethanol, often catalyzed by an acid like thionyl chloride.[1] This is followed by the protection of the 3- and 4-hydroxyl groups as a ketal (e.g., a pentylidene acetal) to prevent their unwanted reaction in subsequent steps.[1]
2. Activation of the 5-Hydroxyl Group: The remaining 5-hydroxyl group is activated for subsequent nucleophilic substitution. This is commonly achieved by converting it into a good leaving group, such as a mesylate, by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.[1]
3. Formation of the Key Epoxide Intermediate: The protected and activated shikimate derivative is then treated with a base to induce the formation of an epoxide. This epoxide is a critical intermediate for the introduction of the nitrogen functionality at the correct position and with the desired stereochemistry.[1][7]
4. Regioselective Ring-Opening with Azide: The epoxide is opened regioselectively by a nitrogen nucleophile. In the industrial Roche synthesis, sodium azide is used to open the epoxide, yielding an azido-alcohol.[8][9] This step is crucial for introducing the nitrogen atom that will become the primary amine in the final product. The use of azides is effective but poses safety concerns due to their potentially explosive nature, leading to research into azide-free alternatives.[1][9]
5. Formation of the Aziridine Intermediate: The resulting azido-alcohol can be converted into an aziridine, another key intermediate in some synthetic routes.[9] This is often achieved through a reaction with triphenylphosphine.[9]
6. Introduction of the Pentyloxy Side Chain: The aziridine ring is then opened by 3-pentanol, introducing the characteristic pentyloxy side chain of this compound.[1] This reaction is typically catalyzed by a Lewis acid.
7. Final Functional Group Manipulations: The synthesis is completed through a series of final transformations. The azide group is reduced to an amine, which is then acetylated to form the acetamido group present in this compound. Any remaining protecting groups are removed to yield the final product.
Quantitative Data Summary
The overall yield of this compound synthesis from shikimic acid varies depending on the specific route and optimizations. The following table summarizes reported yields for different synthetic approaches.
| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Use of Azide | Reference(s) |
| Roche Industrial Synthesis | (-)-Shikimic Acid | ~8-11 | 17-22% | Yes | [1][7] |
| Optimized Azide-Based Synthesis | (-)-Shikimic Acid | 8 | 47% | Yes | [10][11] |
| Synthesis via Cyclic Sulfite Intermediate | (-)-Shikimic Acid | 9 | 39% | Yes | [12] |
| Azide-Free Synthesis from Diethyl D-Tartrate | Diethyl D-Tartrate | 11 | Not stated | No | [9] |
Alternative Synthetic Routes
The dependence on shikimic acid has prompted the development of alternative synthetic strategies. These include routes starting from readily available materials such as furan (B31954) and ethyl acrylate (B77674) (via a Diels-Alder reaction), isophthalic acid, or pyridine.[1][5] These approaches often involve different key reactions, such as asymmetric aza-Henry reactions or domino nitro-Michael/Horner-Wadsworth-Emmons reactions, to establish the required stereochemistry without relying on a chiral starting material.[9]
Conclusion
The synthesis of this compound from shikimic acid is a testament to the power of synthetic organic chemistry in addressing critical healthcare needs. While the established industrial process is effective, ongoing research continues to refine and innovate, aiming for more efficient, safer, and sustainable methods of production that are less reliant on a single natural source. This ensures a more robust supply chain for this essential medication.
References
- 1. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 2. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Getting around flu drug shortage | The Scientist [the-scientist.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103833570B - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A short and practical synthesis of this compound phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Azide-Free Synthesis of Oseltamivir from Diethyl D-Tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Traditional synthetic routes to this compound have often relied on the use of potentially hazardous azide (B81097) reagents. This document details a practical and safer, azide-free synthesis of this compound starting from the inexpensive and readily available chiral building block, diethyl D-tartrate. The synthesis proceeds in 11 steps and features two key transformations: an asymmetric aza-Henry reaction to establish the crucial stereochemistry of the amino and nitro groups, and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene (B86901) ring. This approach provides an economical and scalable alternative for the production of this essential medication.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the azide-free synthesis of this compound from diethyl D-tartrate, providing a clear overview of the efficiency of each transformation.
| Step | Intermediate | Reaction | Reagents & Conditions | Yield (%) |
| 1 | 2 | Acetalization | MeOH, H₂SO₄ (cat.), reflux | 95 |
| 2 | 3 | Oxidative Cleavage | NaIO₄, CH₂Cl₂/H₂O, 0 °C to rt | 92 |
| 3 | 4 | Imine Formation | (S)-(-)-1-Phenylethylamine, CH₂Cl₂, rt | 98 |
| 4 | 5 | Asymmetric Aza-Henry Reaction | CH₃NO₂, Et₃N, CH₂Cl₂, -20 °C | 85 |
| 5 | 6 | N-Acetylation | Ac₂O, pyridine (B92270), CH₂Cl₂, 0 °C to rt | 96 |
| 6 | 7 | Oxidation | PCC, CH₂Cl₂, rt | 88 |
| 7 | 8 | Domino Nitro-Michael/HWE Reaction | (EtO)₂P(O)CH₂CO₂Et, NaH, THF, 0 °C to rt | 75 |
| 8 | 9 | Nitro Group Reduction | Zn, NH₄Cl, EtOH/H₂O, rt | 92 |
| 9 | 10 | N-Dealkylation | H₂, Pd/C, EtOH, rt | 95 |
| 10 | 11 | Etherification | 3-pentanol, MsCl, Et₃N, CH₂Cl₂, 0 °C to rt | 82 |
| 11 | This compound (12) | Final Product | - | - |
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Azide-free synthetic workflow for this compound from Diethyl D-tartrate.
Experimental Protocols
Detailed methodologies for the key experiments in the azide-free synthesis of this compound are provided below.
Step 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester (2)
To a solution of diethyl D-tartrate (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is stirred and heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated to afford compound 2 as a colorless oil (95% yield).
Step 2: Synthesis of (R)-2,3-dihydroxy-succinaldehyde bis(dimethyl acetal) (3)
Compound 2 (1.0 eq) is dissolved in a mixture of dichloromethane and water (1:1). Sodium periodate (B1199274) (2.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 3 hours. The solid is filtered off, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with saturated sodium thiosulfate (B1220275) solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give aldehyde 3 (92% yield), which is used in the next step without further purification.
Step 3: Synthesis of (R)-2-((S)-1-phenylethylamino)acetaldehyde dimethyl acetal (4)
To a solution of aldehyde 3 (1.0 eq) in dichloromethane, (S)-(-)-1-phenylethylamine (1.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude imine 4 (98% yield), which is used immediately in the subsequent step.
Step 4: Asymmetric Aza-Henry Reaction to Synthesize (R)-N-((R)-2-nitro-1-phenylethyl)glycine methyl ester (5)
The crude imine 4 (1.0 eq) is dissolved in dichloromethane, and nitromethane (B149229) (5.0 eq) is added. The solution is cooled to -20 °C, and triethylamine (B128534) (1.2 eq) is added dropwise. The reaction is stirred at -20 °C for 24 hours. The mixture is then quenched with saturated ammonium (B1175870) chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the nitroamine 5 as a yellow oil (85% yield).
Step 5: N-Acetylation to Synthesize (R)-N-acetyl-N-((R)-2-nitro-1-phenylethyl)glycine methyl ester (6)
To a solution of nitroamine 5 (1.0 eq) and pyridine (2.0 eq) in dichloromethane at 0 °C, acetic anhydride (B1165640) (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The mixture is then diluted with dichloromethane and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the acetamide 6 (96% yield).
Step 6: Oxidation to Aldehyde (7)
To a solution of alcohol 6 (1.0 eq) in dichloromethane, pyridinium (B92312) chlorochromate (PCC, 1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to afford the aldehyde 7 (88% yield).
Step 7: Domino Nitro-Michael/Horner-Wadsworth-Emmons Reaction to Synthesize Ethyl (3R,4R,5S)-4-acetamido-5-nitro-3-((S)-1-phenylethylamino)cyclohex-1-enecarboxylate (8)
To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, a solution of triethyl phosphonoacetate (1.2 eq) in THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C. A solution of aldehyde 7 (1.0 eq) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the cyclohexene derivative 8 as a white solid (75% yield).
Step 8: Reduction of Nitro Group to Amine (9)
To a solution of the nitro compound 8 (1.0 eq) in a mixture of ethanol (B145695) and water (4:1), ammonium chloride (5.0 eq) and zinc powder (10.0 eq) are added. The mixture is stirred vigorously at room temperature for 3 hours. The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the amine 9 (92% yield).
Step 9: N-Dealkylation to Synthesize Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohex-1-enecarboxylate (10)
The protected amine 9 (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the primary amine 10 (95% yield).
Step 10: Etherification to Synthesize Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (11)
Application Note and Protocol: In Vitro Neuraminidase Inhibition Assay Using Oseltamivir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, thereby promoting the spread of infection.[1] Neuraminidase inhibitors, such as oseltamivir (B103847), are a cornerstone of antiviral therapy against influenza A and B viruses.[2] this compound is a prodrug that is converted in vivo to its active form, this compound carboxylate, which acts as a competitive inhibitor of the neuraminidase enzyme.[3][4] This application note provides a detailed protocol for an in vitro fluorescence-based neuraminidase inhibition assay using this compound carboxylate. The assay is a fundamental tool for assessing the susceptibility of influenza viruses to neuraminidase inhibitors and for the screening of novel antiviral compounds. The protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate, which upon cleavage by neuraminidase, releases a fluorescent product.[5][6]
Mechanism of Action of this compound
This compound carboxylate, the active metabolite of this compound, is a potent and selective competitive inhibitor of the influenza virus neuraminidase enzyme.[3] The neuraminidase enzyme is essential for the replication of the influenza virus as it cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells, which allows for the release of progeny virus particles.[1] this compound carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme.[2] This binding prevents the enzyme from cleaving sialic acid, leading to the aggregation of newly formed virions at the cell surface and preventing their release and subsequent infection of other cells.[4]
Caption: Mechanism of Neuraminidase Inhibition by this compound.
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC₅₀) of neuraminidase inhibitors.[5][6]
Materials and Reagents
-
Recombinant neuraminidase from influenza strains (e.g., H1N1, H3N2, Influenza B) or viral lysates
-
This compound carboxylate
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂[7]
-
Stop Solution: 0.14 M NaOH in 83% ethanol[7]
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)[5]
-
Multichannel pipette
-
Incubator at 37°C
Experimental Workflow
Caption: Experimental Workflow for the Neuraminidase Inhibition Assay.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound carboxylate in assay buffer. From this stock, prepare a series of 2-fold serial dilutions to cover a range of concentrations (e.g., 0.01 nM to 10,000 nM).[7]
-
Prepare a working solution of MUNANA substrate in assay buffer. The final concentration in the well should be optimized, but a common concentration is 100 µM.[7]
-
Dilute the neuraminidase enzyme in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes. This should be determined in a preliminary enzyme activity assay.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells of a 96-well black microplate.
-
Add 25 µL of each this compound carboxylate dilution to the appropriate wells in triplicate.
-
Include control wells:
-
No inhibitor control (100% activity): Add 25 µL of assay buffer instead of inhibitor.
-
No enzyme control (background): Add 50 µL of assay buffer.
-
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the diluted neuraminidase enzyme to all wells except the "no enzyme control" wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition and Reaction:
-
Add 25 µL of the MUNANA substrate working solution to all wells.
-
Mix gently.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution to all wells to terminate the enzymatic reaction.[7]
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[5]
-
Data Presentation and Analysis
The data should be processed by first subtracting the average fluorescence of the "no enzyme control" wells from all other readings. The percentage of neuraminidase inhibition is calculated using the following formula:
% Inhibition = [1 - (Fluorescence of test well / Fluorescence of no inhibitor control)] x 100
The IC₅₀ value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The following table provides an example of expected IC₅₀ values for this compound carboxylate against different influenza virus strains. These values can vary depending on the specific virus isolate and assay conditions.
| Influenza Virus Strain | Neuraminidase Subtype | This compound IC₅₀ (nM) [Range] | Reference |
| A/H1N1 | N1 | 0.96 - 2.5 | [8] |
| A/H3N2 | N2 | 0.96 | [8] |
| Influenza B | - | 60 | [8] |
| H275Y Mutant (this compound-Resistant) | N1 | >100 | [9] |
The in vitro neuraminidase inhibition assay is a robust and reproducible method for evaluating the inhibitory activity of this compound and other neuraminidase inhibitors. This protocol provides a detailed framework for conducting the assay and analyzing the resulting data. Accurate determination of IC₅₀ values is crucial for monitoring antiviral susceptibility and for the development of new anti-influenza therapeutics.
References
- 1. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. droracle.ai [droracle.ai]
- 9. journals.asm.org [journals.asm.org]
Application Note: Cell Culture-Based Antiviral Efficacy Testing of Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), marketed under the brand name Tamiflu®, is an antiviral medication widely used for the treatment and prophylaxis of infections caused by influenza A and B viruses.[1] It is a potent and selective inhibitor of the neuraminidase (NA) enzyme, which is essential for the release of newly formed viral particles from infected host cells.[2][3] By blocking neuraminidase, this compound effectively halts the spread of the virus within the respiratory tract, reducing the duration and severity of illness.[2][4] This application note provides detailed protocols for assessing the in vitro antiviral efficacy of this compound using common cell culture-based assays.
This compound is administered as a prodrug, this compound phosphate, which is rapidly converted by hepatic esterases to its active form, this compound carboxylate.[2][5] The active metabolite mimics the natural substrate of the neuraminidase enzyme, sialic acid, and binds to the enzyme's active site, preventing it from cleaving sialic acid residues on the host cell surface.[1][2] This competitive inhibition traps the newly synthesized virions on the cell surface, preventing their release and subsequent infection of other cells.[4]
The in vitro evaluation of this compound's antiviral activity is crucial for understanding its potency against different influenza strains, monitoring for the emergence of resistant variants, and for the development of new antiviral agents. The protocols described herein—the Cytotoxicity Assay, Plaque Reduction Assay, and Neuraminidase Inhibition Assay—are fundamental techniques in virology and drug discovery for quantifying the efficacy and safety of antiviral compounds.
Mechanism of Action of this compound
This compound exerts its antiviral effect by inhibiting the influenza virus neuraminidase enzyme. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound Action.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the antiviral efficacy of this compound in a cell culture system.
Caption: Workflow for this compound Antiviral Efficacy Testing.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral testing.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Virus Strains: Influenza A or B virus strains of interest. Virus stocks should be prepared and titrated (plaque-forming units [PFU]/mL or 50% tissue culture infectious dose [TCID50]/mL) prior to conducting the assays.[6][7]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
Materials:
-
MDCK cells
-
96-well cell culture plates
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Lysis buffer (e.g., 20% SDS in 50% DMF)[7]
-
Plate reader
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells in triplicate. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6][8]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of lysis buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 560 nm using a plate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.[9]
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques, providing the 50% effective concentration (EC50).
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza virus stock
-
This compound stock solution
-
Infection medium (DMEM with 1 µg/mL TPCK-trypsin)[10]
-
Agarose (B213101) overlay (e.g., 2x DMEM mixed with 1.2% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Grow MDCK cells to confluence in 6-well plates.[6]
-
Prepare serial dilutions of the influenza virus stock in infection medium.
-
Prepare serial dilutions of this compound in the infection medium.
-
Wash the cell monolayers with PBS.
-
Infect the cells with approximately 50-100 PFU of virus per well and incubate for 1 hour at 37°C to allow for viral adsorption.[6][11]
-
During the incubation, mix the this compound dilutions with the agarose overlay medium.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of the agarose overlay containing the different concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and then stain with crystal violet solution to visualize and count the plaques.
-
The number of plaques in the presence of this compound is compared to the number in the untreated control wells.
-
The EC50 is the concentration of this compound that reduces the number of plaques by 50%.[11][12]
Neuraminidase Inhibition Assay
This is a functional assay that directly measures the inhibition of the viral neuraminidase enzyme activity.
Materials:
-
Influenza virus stock
-
This compound carboxylate (the active metabolite)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[13][14]
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Black 96-well plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound carboxylate in the assay buffer.
-
In a black 96-well plate, add the diluted this compound carboxylate and a standardized amount of influenza virus.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
The percentage of neuraminidase inhibition is calculated relative to the enzyme activity in the absence of the inhibitor.
-
The IC50 value, the concentration of this compound carboxylate that inhibits 50% of the neuraminidase activity, is determined from the dose-response curve.[15][16]
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured table for easy comparison and interpretation.
| Parameter | Influenza A (H1N1) [Representative Values] | Influenza A (H3N2) [Representative Values] | Influenza B [Representative Values] | Reference |
| CC50 (µM) in MDCK cells | >1000 | >1000 | >1000 | [17][18] |
| EC50 (µM) - Plaque Reduction | 0.0009 - 0.049 | ~4.9 | Varies | [10][19] |
| IC50 (nM) - Neuraminidase Inhibition | 2.5 | 0.96 | 60 | [4][5] |
| Selectivity Index (SI = CC50/EC50) | High | High | High | Calculated |
Note: The values presented in this table are representative and can vary depending on the specific virus strain, cell line, and assay conditions.
Conclusion
The cell culture-based assays described in this application note provide a robust framework for evaluating the antiviral efficacy of this compound. The cytotoxicity assay ensures that the observed antiviral effects are not due to toxicity to the host cells. The plaque reduction assay provides a direct measure of the inhibition of viral replication and spread, while the neuraminidase inhibition assay elucidates the specific mechanism of action. By determining the CC50, EC50, and IC50 values, researchers can quantitatively assess the potency and selectivity of this compound against various influenza virus strains. These protocols are essential tools for antiviral drug discovery, development, and surveillance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Inhibition of Influenza Virus Replication by this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Probenecid or this compound Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Prediction of the Pharmacodynamically Linked Variable of this compound Carboxylate for Influenza A Virus Using an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring influenza virus susceptibility to this compound using a new rapid assay, iART - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of this compound-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Oseltamivir Administration in Murine Influenza Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of oseltamivir (B103847) in mouse models of influenza virus infection. The protocols outlined below are intended to assist in the design and execution of pre-clinical studies to evaluate the efficacy of this compound and other novel antiviral compounds.
Mechanism of Action of this compound
This compound is an antiviral medication used to treat and prevent influenza A and influenza B infections.[1] It is a prodrug, meaning it is administered in an inactive form (this compound phosphate) and is then converted in the body to its active form, this compound carboxylate, primarily by esterases in the liver.[2][3]
The active metabolite, this compound carboxylate, functions as a competitive inhibitor of neuraminidase, an enzyme essential for the influenza virus replication cycle.[1][4] Neuraminidase is a glycoprotein (B1211001) found on the surface of the influenza virus that cleaves sialic acid residues on the host cell surface.[2] This action is critical for the release of newly formed virus particles from an infected cell, allowing them to infect other cells and propagate the infection.[2][5] By blocking the active site of neuraminidase, this compound carboxylate prevents the cleavage of sialic acid, causing newly synthesized virions to remain attached to the host cell surface and to each other, thus limiting the spread of the virus.[1][3] This mechanism underscores the importance of initiating treatment early, as this compound is most effective during the viral replication phase.[3][6]
Quantitative Data Summary
The following tables summarize the expected outcomes of this compound treatment in mouse models of influenza A virus infection based on data from various studies. These tables are intended to serve as a reference for expected efficacy.
Table 1: Effect of this compound on Survival Rate and Body Weight in Influenza-Infected Mice
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Treatment Schedule | Influenza Strain | Survival Rate (%) | Mean Body Weight Change (%) | Reference |
| Vehicle Control | - | Oral Gavage | Twice daily for 5 days post-infection | A/H3N1 (non-lethal) | 100 | ~ -15% at day 5 post-infection | [7] |
| This compound | 1 | Oral Gavage | Twice daily, starting 4 hours pre-infection for 5 days | A/H3N1 (non-lethal) | 100 | Reduced weight loss compared to vehicle | [7] |
| This compound | 10 | Oral Gavage | Twice daily, starting 4 hours pre-infection for 5 days | A/H3N1 (non-lethal) | 100 | Significantly reduced weight loss compared to vehicle | [7] |
| This compound | 10 | Oral Gavage | Twice daily, starting 24 hours post-infection for 5 days | A/H3N1 (non-lethal) | 100 | Reduced weight loss compared to vehicle | [7] |
| This compound | 10 | Oral Gavage | Twice daily, starting 48 hours post-infection for 5 days | A/H3N1 (non-lethal) | 100 | Reduced weight loss compared to vehicle | [7] |
| This compound | 20 | Oral Gavage | Twice daily for 10 days, starting 2 hours pre-infection | A/Puerto Rico/8/34 (H1N1) | Increased survival compared to vehicle | Reduced body weight loss compared to vehicle | [8] |
Table 2: Effect of this compound on Lung Viral Titer in Influenza-Infected Mice
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Treatment Schedule | Influenza Strain | Timepoint Post-Infection | Mean Viral Titer Reduction | Reference |
| This compound | 1 | Oral Gavage | Twice daily, starting 4 hours pre-infection | A/H3N1 | Day 3 & 5 | No significant reduction | [7] |
| This compound | 10 | Oral Gavage | Twice daily, starting 4 hours pre-infection | A/H3N1 | Day 3 & 5 | Slight reduction | [7][9] |
| This compound | 10 | Oral Gavage | Twice daily, starting 24 or 48 hours post-infection | A/H3N1 | Day 5 | No significant reduction | [7] |
| This compound | 10 | Oral Gavage | Twice daily for 5 days, starting 12 hours pre-infection | A/California/04/2009 (H1N1) | Days 3, 5, 7 | Improved viral clearance in wild-type mice | [10][11] |
Experimental Protocols
The following are detailed protocols for key experiments involved in studying the in vivo efficacy of this compound against influenza virus in mice.
Protocol 1: Influenza A Virus Infection of Mice
This protocol describes the intranasal administration of influenza A virus to establish a respiratory infection in mice.[12][13][14]
Materials:
-
Influenza A virus stock of known titer (e.g., A/Puerto Rico/8/34 (H1N1))[12]
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine solution)[14]
-
Sterile, phosphate-buffered saline (PBS)
-
Pipettes and sterile, nuclease-free pipette tips
-
8-10 week old BALB/c or C57BL/6 mice[15]
-
Heating pad[12]
Procedure:
-
Thaw the influenza A virus stock on ice and prepare the desired viral inoculum by diluting the stock in sterile PBS. The challenge dose will need to be titrated to achieve the desired effect (e.g., 50 PFU per mouse for a non-lethal infection model).[15]
-
Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Ensure the mice are fully anesthetized by checking for a lack of pedal reflex.
-
Place the anesthetized mouse in a supine position on a slightly inclined heating pad to prevent hypothermia.[12]
-
Carefully pipette the viral inoculum (typically 25-50 µL) into one nostril of the mouse.[12] The liquid should be inhaled by the mouse.
-
Monitor the mouse until it has fully recovered from anesthesia and is ambulatory.
-
Return the mouse to its cage. House infected animals in a designated biosafety level 2 (BSL-2) facility.
Protocol 2: Administration of this compound
This protocol details the oral gavage administration of this compound to influenza-infected mice.
Materials:
-
This compound phosphate (B84403)
-
Vehicle (e.g., sterile PBS or sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Balance for weighing mice
Procedure:
-
Prepare the this compound solution by dissolving this compound phosphate in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 2 mg/mL).
-
Weigh each mouse to accurately calculate the volume of this compound solution to be administered.
-
Gently but firmly restrain the mouse.
-
Insert the ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Be careful to avoid entry into the trachea.
-
Slowly dispense the calculated volume of the this compound solution.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Repeat the administration as required by the experimental design (e.g., twice daily for 5 days).[7][11]
Protocol 3: Monitoring Clinical Signs of Disease
Regular monitoring of clinical signs is crucial for assessing disease severity and the efficacy of the antiviral treatment.[16][17]
Procedure:
-
Body Weight: Weigh each mouse daily, starting from the day of infection (Day 0) until the end of the experiment (e.g., Day 14 post-infection). Calculate the percentage of initial body weight for each mouse. A weight loss of over 20-25% is often used as a humane endpoint.[18]
-
Survival: Monitor the mice daily for morbidity and mortality. Record the number of surviving mice in each group.
-
Clinical Scoring: Assign a daily clinical score to each mouse based on observable signs of illness. A common scoring system is as follows:
-
0: Normal, active
-
1: Ruffled fur
-
2: Ruffled fur, hunched posture
-
3: Ruffled fur, hunched posture, lethargy
-
4: Moribund or unresponsive Mice reaching a score of 4 should be humanely euthanized.
-
Protocol 4: Determination of Lung Viral Titer by TCID50 Assay
This protocol describes how to quantify the amount of infectious virus in the lungs of infected mice using a 50% Tissue Culture Infectious Dose (TCID50) assay.[18][19]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[14]
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free DMEM containing TPCK-trypsin
-
Sterile PBS
-
Homogenizer
-
Centrifuge
Procedure:
-
Lung Homogenization:
-
At selected time points post-infection, humanely euthanize the mice.
-
Aseptically collect the lungs and place them in a pre-weighed tube containing a known volume of cold, sterile PBS.
-
Weigh the tube with the lungs to determine the lung weight.
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Clarify the homogenate by centrifugation at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the virus and store at -80°C.
-
-
TCID50 Assay:
-
Seed a 96-well plate with MDCK cells at a density that will result in a confluent monolayer the next day (e.g., 2.5 x 10^4 cells/well).[15]
-
On the day of the assay, prepare 10-fold serial dilutions of the lung homogenate supernatant in serum-free DMEM with TPCK-trypsin.
-
Remove the growth medium from the confluent MDCK cell monolayer and wash the cells with PBS.
-
Inoculate replicate wells (e.g., 8 wells per dilution) with 100 µL of each viral dilution.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
After the incubation period, observe the wells for cytopathic effect (CPE) under a microscope.
-
The viral titer is calculated using the Reed-Muench method and is expressed as log10 TCID50 per gram of lung tissue.[18]
-
Visualizations
Mechanism of Action of this compound
Caption: this compound's mechanism of action against the influenza virus life cycle.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: A typical experimental workflow for evaluating this compound efficacy in mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. This compound treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. journals.asm.org [journals.asm.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. Mouse Models of Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Effect of Inoculation Volume on a Mouse Model of Influenza Virus Infected with the Same Viral Load | MDPI [mdpi.com]
- 19. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Quantification of Oseltamivir and its Metabolites using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847) is an antiviral medication utilized for the treatment and prevention of influenza A and B viruses.[1] Administered as the prodrug this compound phosphate, it undergoes rapid conversion in the liver to its active metabolite, this compound carboxylate, by hepatic esterases.[2][3] This active form inhibits the neuraminidase enzyme of the influenza virus, preventing the release of new viral particles from infected cells.[3][4] Accurate quantification of both this compound and this compound carboxylate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed high-performance liquid chromatography (HPLC) methods for the simultaneous quantification of these compounds.
Metabolic Pathway of this compound
This compound is a prodrug that is metabolically activated to its active form, this compound carboxylate. This conversion is a critical step in its mechanism of action.
Experimental Workflow for HPLC Analysis
The following diagram outlines a typical workflow for the analysis of this compound and its metabolites in biological samples using HPLC.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated HPLC methods for the determination of this compound and this compound carboxylate.
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | This compound | Human Plasma | 0.5–200 | 0.5 | 94.4 | [2][5] |
| This compound Carboxylate | 2.0–800 | 2.0 | 92.7 | [2][5] | ||
| LC-MS/MS | This compound | Human Plasma | 0.3-200 | 0.30 | ≥89 | [3][6] |
| RP-HPLC-UV | This compound Phosphate | Pharmaceutical Preparations | 70-130 µg/mL | - | - | [7] |
| RP-HPLC-UV | This compound Phosphate | Pharmaceutical Preparations | 0.6-4.5 mg/mL | - | - | [8][9] |
| RP-HPLC-UV | This compound | Pharmaceutical Dosage Form | 20-100 ppm | - | 98.0-102.0 | |
| RP-HPLC-UV | This compound Phosphate | Bulk Drug & Dosage Form | 1.5-12 µg/mL | 1.5 | - | |
| HPLC-UV | This compound Carboxylate | Biological Materials | 0.1-3.0 µg/mL | 0.1 µg/mL | 95.0-103.8 |
Detailed Experimental Protocols
Method 1: Simultaneous Quantification of this compound and this compound Carboxylate in Human Plasma by LC-MS/MS.[2][5]
This method is suitable for bioequivalence and pharmacokinetic studies requiring high sensitivity and selectivity.
1. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of human plasma, add internal standards (deuterated analogs of this compound and this compound carboxylate).
-
Add 500 µL of 1.0% formic acid in water and vortex for 15 seconds.
-
Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.
-
Load the supernatant onto pre-conditioned Orochem DVB-LP (1 cc, 30 mg) extraction cartridges.
-
Wash the cartridges twice with 1% formic acid in water.
-
Elute the analytes with 0.2 mL of a dichlorvos (B1670471) solution (0.1 mg/mL in acetonitrile):water (70:30, v/v).
-
Transfer the eluate to an autosampler vial for injection.
2. Chromatographic Conditions
-
HPLC System: Shimadzu LC-VP HPLC system.
-
Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm).
-
Column Temperature: 40 °C.
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: 2.0 minutes.
3. Mass Spectrometric Detection
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Quantification: Based on the peak area ratios of the analytes to their respective internal standards.
Method 2: RP-HPLC-UV for this compound in Pharmaceutical Dosage Forms
This method is suitable for routine quality control of this compound in pharmaceutical preparations.
1. Sample Preparation
-
Standard Solution: Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add about 7 mL of methanol (B129727), sonicate to dissolve, and make up the volume with methanol. Further dilute to the desired concentration range.
-
Sample Solution (from capsules): Weigh the contents of 20 capsules and calculate the average weight. Take a portion of the powder equivalent to a specific amount of this compound and dissolve it in methanol to achieve a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.
2. Chromatographic Conditions
-
HPLC System: Waters Alliance 2695 separation module with a 996 PDA detector.
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and Water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 223 nm.
-
Retention Time: Approximately 2.7 minutes.
Conclusion
The presented HPLC methods offer robust and reliable approaches for the quantification of this compound and its active metabolite, this compound carboxylate, in various matrices. The choice between an LC-MS/MS and an HPLC-UV method will depend on the required sensitivity, selectivity, and the nature of the sample. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and clinical research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. [PDF] Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations | Semantic Scholar [semanticscholar.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes & Protocols: Crystallizing Oseltamivir Carboxylate with Neuraminidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the co-crystallization of the influenza virus enzyme neuraminidase (NA) with its potent inhibitor, oseltamivir (B103847) carboxylate (the active metabolite of this compound, brand name Tamiflu®). Understanding the precise molecular interactions between neuraminidase and this compound carboxylate through X-ray crystallography is crucial for structure-based drug design and for elucidating mechanisms of drug resistance.
The protocols outlined below describe the expression and purification of the neuraminidase head domain and the subsequent co-crystallization with this compound carboxylate using the hanging drop vapor-diffusion method.
Experimental Protocols
Protocol 1: Recombinant Neuraminidase Head Domain Expression and Purification
This protocol describes the expression of the soluble, enzymatically active head domain of influenza neuraminidase using a baculovirus expression system in insect cells, followed by a two-step purification process.
Materials:
-
Spodoptera frugiperda (Sf9) or Trichoplusia ni (Tni) insect cells
-
Baculovirus transfer vector (e.g., pFastBac) containing the neuraminidase head domain gene
-
Bac-to-Bac® Baculovirus Expression System (or equivalent)
-
Cell culture medium (e.g., Sf-900™ III SFM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1 mM PMSF, and protease inhibitor cocktail
-
Binding Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole
-
Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM Imidazole
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM Imidazole
-
Gel Filtration Buffer (SEC Buffer): 20 mM HEPES pH 7.5, 150 mM NaCl
-
HisTrap HP affinity column (or equivalent)
-
Superdex 200 Increase 10/300 GL gel filtration column (or equivalent)
Methodology:
-
Gene Cloning and Recombinant Bacmid Generation:
-
Clone the gene encoding the neuraminidase head domain (lacking the N-terminal transmembrane anchor) into a baculovirus transfer vector. Often, an N-terminal secretion signal peptide and a C-terminal His-tag are included for secretion and purification.
-
Generate recombinant bacmid DNA in E. coli DH10Bac™ cells according to the manufacturer's protocol.
-
-
Baculovirus Amplification:
-
Transfect Sf9 insect cells with the recombinant bacmid DNA to generate the P1 viral stock.
-
Amplify the virus by infecting fresh Sf9 cell cultures to produce a high-titer P2 or P3 viral stock.
-
-
Protein Expression:
-
Infect a large-scale suspension culture of Tni or Sf9 cells (typically at a density of 2 x 10⁶ cells/mL) with the high-titer baculovirus stock.
-
Incubate the culture at 27°C with shaking (e.g., 120 rpm) for 60-72 hours. The supernatant, containing the secreted neuraminidase, is the target for purification.[1][2]
-
-
Harvesting and Clarification:
-
Pellet the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[2]
-
Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris.
-
-
Affinity Chromatography:
-
Equilibrate a HisTrap HP column with Binding Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged neuraminidase protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Pool the fractions containing the neuraminidase protein.
-
Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL) using a centrifugal filter unit (e.g., Amicon Ultra, 30 kDa MWCO).
-
Equilibrate a Superdex 200 column with SEC Buffer.
-
Load the concentrated protein onto the column. The protein should elute as a tetramer.
-
Collect fractions corresponding to the main elution peak. Verify purity by SDS-PAGE. The protein should appear as a single band.
-
-
Final Concentration and Storage:
-
Pool the pure fractions and concentrate the protein to a final concentration of 5-10 mg/mL for crystallization trials.
-
Determine the final protein concentration using a spectrophotometer (A280) and the calculated extinction coefficient.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C until use.
-
Protocol 2: Co-crystallization of Neuraminidase with this compound Carboxylate
This protocol details the setup of crystallization trials for the neuraminidase-oseltamivir carboxylate complex using the hanging drop vapor-diffusion technique.
Materials:
-
Purified neuraminidase protein (5-10 mg/mL in SEC Buffer)
-
This compound carboxylate (GS-4071) stock solution (e.g., 100 mM in water or SEC buffer)
-
Crystallization screening kits (e.g., PEGRx, Crystal Screen HT)
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips
Methodology:
-
Complex Formation:
-
On the day of crystallization, thaw an aliquot of purified neuraminidase protein on ice.
-
Prepare the neuraminidase-inhibitor complex by adding this compound carboxylate from the stock solution to the protein solution to a final molar ratio of approximately 1:10 (protein:inhibitor). A typical final inhibitor concentration is 1-5 mM.
-
Incubate the mixture on ice for at least 60 minutes to ensure complete binding.
-
Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate before setting up drops.
-
-
Crystallization Setup (Hanging Drop Vapor Diffusion):
-
Pipette 500 µL of the reservoir solution (from a crystallization screen) into the well of a 24-well plate.
-
On a siliconized cover slip, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the well with vacuum grease.
-
For 96-well plates, the volumes are typically scaled down (e.g., 100 nL + 100 nL drops over a 50-80 µL reservoir).
-
-
Incubation and Crystal Growth:
-
Incubate the plates at a constant temperature, typically 20°C or 4°C.[3]
-
Monitor the drops for crystal growth regularly over several days to weeks using a microscope. Crystals typically appear within one week.
-
-
Crystal Optimization:
-
Once initial crystal "hits" are identified, perform optimization screens. This involves systematically varying the concentrations of the precipitant (e.g., PEG 3350), buffer pH, and salts from the initial hit condition to improve crystal size and quality.
-
-
Crystal Harvesting and Cryo-protection:
-
When crystals have reached a suitable size (e.g., >50 µm), carefully harvest them using a cryo-loop.
-
Briefly transfer the crystal to a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is often the reservoir solution supplemented with 20-30% (v/v) glycerol (B35011) or ethylene (B1197577) glycol.
-
Plunge the loop directly into liquid nitrogen to flash-freeze the crystal.
-
Store the frozen crystals in liquid nitrogen until ready for X-ray data collection.
-
Data Presentation
Quantitative data from successful crystallization experiments are summarized below. These tables provide representative conditions and crystallographic statistics derived from published structures in the Protein Data Bank (PDB).
Table 1: Representative Crystallization Conditions for Neuraminidase-Oseltamivir Carboxylate Complexes
| Parameter | Condition | Notes |
| Protein Concentration | 5 - 10 mg/mL | Higher concentrations can promote nucleation. |
| Inhibitor Concentration | 1 - 5 mM (in drop) | Ensures saturation of the enzyme's active site. |
| Method | Hanging Drop Vapor Diffusion | A widely used method for protein crystallization.[3] |
| Temperature | 20°C (293 K) | Temperature is a critical variable to control. |
| Precipitant | 12-25% PEG 3350 or PEG 8000 | Polyethylene glycol is a common precipitating agent. |
| Buffer | 0.1 M HEPES or Tris | Maintains a stable pH, typically between 7.0 and 8.5. |
| Additives / Salt | 0.2 M Ammonium Sulfate, NaCl, or Li₂SO₄ | Salts can aid in reducing protein solubility. |
Table 2: Crystallographic Data for Representative Neuraminidase-Oseltamivir Carboxylate Complexes
| PDB ID | NA Subtype | Resolution (Å) | Space Group | R-work / R-free (%) | Source Virus Strain |
| 4QN7 [4] | N7 | 2.30 | C 2 2 2₁ | 16.7 / 20.7 | A/Anhui/1/2013 (H7N9) |
| 5L15 [1] | N9 | 2.40 | P 2₁ 2₁ 2₁ | 16.7 / 19.5 | A/Shanghai/2/2013 (H7N9) |
| 4CPM [5] | B | 2.75 | P 4₁ 2₁ 2 | 15.9 / 21.7 | B/Brisbane/60/2008 |
| 3CL0 [6] | N1 (H274Y) | 2.20 | P 3₂ 2 1 | 19.3 / 24.0 | A/Vietnam/1203/2004 (H5N1) |
-
Resolution: A measure of the level of detail observed in the electron density map. Lower numbers indicate higher resolution.
-
Space Group: Describes the symmetry of the crystal lattice.
-
R-work / R-free: Indicators of the quality of the crystallographic model and its fit to the experimental data. Lower values are better.
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for determining the crystal structure of the neuraminidase-oseltamivir carboxylate complex.
Caption: Experimental workflow for co-crystallization.
The diagram above outlines the major stages, from preparing the biological components to the final determination and deposition of the atomic coordinates of the neuraminidase-oseltamivir carboxylate complex.
References
- 1. rcsb.org [rcsb.org]
- 2. Preliminary crystallographic analysis of neuraminidase N2 from a new influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification, crystallization and preliminary crystallographic study of neuraminidase from Vibrio cholerae and Salmonella typhimurium LT2 [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
Application Notes: Oseltamivir as a Positive Control in Antiviral Screening Assays
Introduction
In the development of novel antiviral agents, particularly against influenza viruses, robust and reliable screening assays are essential. A critical component of any valid screening assay is the inclusion of a positive control. A positive control is a well-characterized compound known to produce the expected effect, thereby validating the assay's methodology and ensuring that the experimental system is performing correctly. For antiviral assays targeting the influenza virus neuraminidase (NA) enzyme, oseltamivir (B103847) is the industry-standard positive control.
This compound, marketed under the brand name Tamiflu, is a potent and selective inhibitor of influenza A and B virus neuraminidases.[1][2][3] It is administered as an inactive prodrug, this compound phosphate, which is rapidly converted by hepatic esterases into its active form, this compound carboxylate.[2][4] The active metabolite mimics the natural substrate of the neuraminidase enzyme, sialic acid, and functions as a competitive inhibitor.[1][2] Its well-defined mechanism of action, high potency, and commercial availability make it an ideal positive control for validating neuraminidase inhibition assays and for benchmarking the potency of new chemical entities.
Mechanism of Action
The influenza virus neuraminidase is a surface glycoprotein (B1211001) crucial for the virus's life cycle.[2] Its primary function is to cleave sialic acid residues from the surface of infected cells, which facilitates the release of newly formed progeny virions.[2] Without functional neuraminidase, viral particles remain tethered to the host cell surface and to each other, preventing the spread of infection.[4]
This compound carboxylate binds to the highly conserved active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This action effectively halts the release of new viral particles from infected cells, thereby limiting the progression of the infection.[2]
Caption: Mechanism of this compound action on the influenza virus life cycle.
Protocols: Neuraminidase Inhibition Assay
This protocol describes a fluorescence-based neuraminidase inhibition assay, a common method for screening antiviral compounds and confirming the activity of this compound as a positive control.[5]
Objective: To quantify the inhibitory activity of test compounds against influenza virus neuraminidase and determine their 50% inhibitory concentration (IC50), using this compound carboxylate as a positive control.
Assay Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[5] The amount of fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The IC50 value is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[5][6]
Materials and Reagents:
-
This compound carboxylate (positive control)
-
Test compounds
-
Influenza virus stock (e.g., A/H1N1, A/H3N2, or B)
-
MUNANA substrate (Sigma-Aldrich or equivalent)
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5[5]
-
Stop Solution: High pH buffer (e.g., 0.1 M NaOH in 80% ethanol)[7]
-
Black, flat-bottom 96-well microplates
-
Fluorometer (Excitation: ~360 nm, Emission: ~465 nm)[7]
-
Standard laboratory equipment (pipettes, incubators, etc.)
Experimental Workflow:
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a master stock of this compound carboxylate (e.g., 300 µM) in assay buffer.[5]
-
Prepare stocks of test compounds, typically in DMSO, and then dilute further in assay buffer.
-
Dilute the influenza virus stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay (determined empirically in a preliminary titration experiment).
-
-
Assay Plate Setup:
-
In a 96-well plate, perform serial dilutions (e.g., 10-point, 2-fold) of this compound carboxylate and test compounds. The final volume in each well should be 50 µL.
-
Include control wells:
-
Virus Control (100% activity): 50 µL of assay buffer (no inhibitor).
-
Blank (0% activity): 50 µL of assay buffer (no inhibitor, no virus).
-
-
-
Pre-incubation:
-
Add 50 µL of the diluted virus suspension to each well, except for the blank wells (add 50 µL of assay buffer to these instead).
-
Cover the plate and incubate at 37°C for 30 minutes to allow inhibitors to bind to the enzyme.[7]
-
-
Enzymatic Reaction:
-
Stopping the Reaction:
-
Add 50 µL of stop solution to all wells to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.[7]
-
-
Fluorescence Measurement:
-
Read the plate on a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[7]
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - [Signal of Test Well / Signal of Virus Control Well])
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[7] The positive control (this compound) should yield an IC50 value within the expected range, validating the assay results.
Data Presentation: this compound Potency
The inhibitory potency of this compound carboxylate varies depending on the influenza virus type and subtype. The following table summarizes typical IC50 values reported in the literature, which can be used as a benchmark for validating assay performance.
| Influenza Virus Strain | Type/Subtype | IC50 Range (nM) of this compound Carboxylate |
| Seasonal H1N1 | A/H1N1 | 0.92 - 2.5[4][8] |
| Pandemic H1N1 | A(H1N1)pdm09 | 0.13 - 0.15[9] |
| Seasonal H3N2 | A/H3N2 | 0.67 - 2.28[4][8] |
| Influenza B | B | 9.67 - 60[4][7][8] |
Note: IC50 values are highly dependent on the specific viral isolate and the assay conditions used.[7]
Antiviral Screening Logic
This compound serves as a crucial benchmark in the broader workflow of antiviral drug discovery. It confirms that the assay system can detect known inhibitors, allowing for confident identification of novel active compounds.
Caption: Role of this compound as a positive control in a typical screening workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring influenza virus susceptibility to this compound using a new rapid assay, iART - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sensitivity of influenza viruses to zanamivir and this compound: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Probenecid and this compound on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application of Oseltamivir in Elucidating the Influenza Virus Replication Cycle
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of oseltamivir (B103847), a potent neuraminidase inhibitor, as a critical tool in the study of the influenza virus replication cycle. Detailed protocols for key experiments are provided to facilitate the practical application of this antiviral agent in a research setting.
Introduction
This compound is an antiviral drug widely used for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] It is a prodrug that is converted in the liver to its active form, this compound carboxylate.[2][4][5] The primary mechanism of action of this compound carboxylate is the selective inhibition of the viral neuraminidase (NA) enzyme.[1][2][4][5] Neuraminidase is a glycoprotein (B1211001) on the surface of the influenza virus that is essential for the release of newly formed viral particles from infected host cells.[2][4] By blocking the action of neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of progeny virions at the cell surface and preventing their release and subsequent infection of other cells.[2][5] This well-defined mechanism makes this compound an invaluable tool for dissecting the later stages of the influenza virus replication cycle, specifically viral budding and release. Furthermore, studies have suggested that this compound may also have an inhibitory effect on viral entry, broadening its utility in influenza research.[6]
Key Applications of this compound in Influenza Research
-
Studying Viral Release and Budding: this compound's primary application is to block the final stage of viral replication, allowing researchers to study the processes of viral assembly, budding, and the role of neuraminidase in these events. By preventing viral egress, the accumulation of viral particles on the cell surface can be visualized and quantified.
-
Determining Antiviral Susceptibility: this compound is used in various assays to determine the susceptibility of different influenza virus strains to neuraminidase inhibitors. This is crucial for monitoring the emergence of drug-resistant strains.
-
Investigating Viral Fitness and Pathogenesis: By comparing the replication kinetics of wild-type and this compound-resistant viruses, researchers can gain insights into the fitness costs associated with resistance mutations and their impact on viral pathogenesis.
-
Exploring Alternative Mechanisms of Action: Research has indicated that this compound may also interfere with viral entry, suggesting a more complex interaction with the host-virus system than previously understood.[6] This opens up new avenues for investigating the early stages of influenza virus infection.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of this compound against various influenza virus strains.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound Carboxylate against Influenza Viruses
| Influenza Virus Strain/Subtype | IC50 (nM) Range | Reference(s) |
| Influenza A/H1N1 | 0.2 - 3.0 | [7] |
| Influenza A/H1N1pdm09 | 0.1 - 0.8 | [8] |
| Influenza A/H3N2 | 0.67 - 2.28 | [9] |
| Influenza B | 9.67 - 60 | [4][5][9] |
| This compound-Resistant A/H1N1 (H275Y) | >50 | [10] |
IC50 values can vary depending on the specific viral strain and the assay conditions used.
Table 2: In Vitro Effective Concentration (EC50) of this compound against Influenza Viruses
| Influenza Virus Strain/Subtype | EC50 (nM) Range | Reference(s) |
| Influenza A (NWS) | 0.51 | [11] |
| Influenza A (Victoria) | 0.19 | [11] |
| Influenza A (Duck) | 0.70 | [11] |
| Seasonal H1N1 (2023 isolates) | <100 µM - >800 µM | [8] |
EC50 values represent the concentration of the drug required to reduce the cytopathic effect of the virus by 50% in cell culture.
Table 3: Effect of this compound on Viral Shedding in Experimental Human Influenza Infection
| Study Population | Treatment | Outcome | Reduction vs. Placebo | Reference(s) |
| Healthy Adults (Influenza B) | 75 mg this compound twice daily | Median AUC virus titre | ~83% | [12][13] |
| Healthy Adults (Influenza B) | 75 mg this compound twice daily | Duration of viral shedding | ~75% | [12][13] |
| Healthy Adults (Influenza A) | This compound treatment | Median duration of infection | 40% | [14] |
| Healthy Adults (Influenza A) | This compound treatment | Overall viral shedding (AUC) | >10-fold | [14] |
AUC: Area Under the Curve
Experimental Protocols
Neuraminidase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase. A common method utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[15]
Materials:
-
Influenza virus stock
-
This compound carboxylate (active metabolite)
-
2x Assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5)
-
MUNANA substrate
-
Stop solution (e.g., 0.1 M NaOH in 80% ethanol)
-
96-well black microplates
-
Fluorometer
Protocol:
-
Prepare serial dilutions of this compound carboxylate in 2x assay buffer.
-
Dilute the influenza virus stock to an appropriate concentration in 2x assay buffer. The optimal dilution should be determined empirically to yield a robust fluorescent signal.
-
In a 96-well black microplate, add 50 µL of each this compound dilution to triplicate wells. Include wells with virus only (no inhibitor) and wells with buffer only (background).
-
Add 50 µL of the diluted virus to each well containing this compound and to the virus-only control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Prepare the MUNANA substrate solution according to the manufacturer's instructions.
-
Add 50 µL of the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Stop the reaction by adding 50 µL of the stop solution to all wells.
-
Read the fluorescence in a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).[16][17][18]
Materials:
-
Confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates
-
Influenza virus stock
-
This compound phosphate (B84403) or carboxylate
-
Infection medium (e.g., MEM with 0.2% BSA)
-
Agarose (B213101) or Avicel overlay medium containing TPCK-trypsin
-
Crystal violet staining solution
Protocol:
-
Prepare serial dilutions of this compound in infection medium.
-
Wash the MDCK cell monolayers twice with phosphate-buffered saline (PBS).
-
Inoculate the cell monolayers with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Adsorb the virus for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the agarose or Avicel medium containing the different concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.
Viral Yield Reduction Assay
This assay measures the effect of this compound on the amount of infectious virus produced by infected cells.[19]
Materials:
-
Confluent monolayers of MDCK cells in 24-well or 48-well plates
-
Influenza virus stock
-
This compound phosphate or carboxylate
-
Infection medium
-
Apparatus for titrating virus (e.g., for plaque assay or TCID50 assay)
Protocol:
-
Seed MDCK cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium.
-
Infect the cell monolayers with influenza virus at a specific multiplicity of infection (MOI), for example, MOI = 0.01.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add the infection medium containing the different concentrations of this compound.
-
Incubate the plates at 37°C for a set period (e.g., 24, 48, or 72 hours).
-
Harvest the supernatant from each well.
-
Determine the viral titer in each supernatant sample using a plaque assay or a TCID50 assay.
-
Calculate the reduction in viral yield for each this compound concentration compared to the untreated control.
-
The EC90 or EC99 (the concentration that reduces the viral yield by 90% or 99%) can be determined from the dose-response curve.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for a Neuraminidase Inhibition Assay.
Caption: Workflow for a Plaque Reduction Assay.
References
- 1. Unlocking the Science: How this compound Works to Combat Influenza - Los Angeles Hub [wdch10.laphil.com]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. This compound inhibits both viral entry and release but enhances apoptosis of cells infected with influenza A H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of this compound Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of influenza viruses to zanamivir and this compound: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the In Vitro Fitness of an this compound-Resistant Seasonal A/H1N1 Influenza Strain Using a Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. Oral this compound in human experimental influenza B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of this compound Treatment on Influenza A and B Virus Dynamics in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. researchgate.net [researchgate.net]
- 19. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Oseltamivir Synthesis Technical Support Center: Troubleshooting Low Yields from Shikimic Acid
Welcome to the technical support center for the synthesis of Oseltamivir (B103847) from shikimic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My overall yield for the this compound synthesis is significantly lower than the reported 17-22% for the commercial process. What are the most critical steps I should re-examine?
A1: Low overall yield in a multi-step synthesis can be due to inefficiencies in several stages. The most critical steps to review in the synthesis of this compound from shikimic acid are:
-
Mesylation: Incomplete conversion or formation of byproducts during the mesylation of the shikimic acid derivative can significantly impact the subsequent nucleophilic substitution.
-
Azidation: This step is highly sensitive to reaction conditions. A common issue is the formation of an aromatic byproduct, which can drastically reduce the yield of the desired azide (B81097) intermediate.[1][2] Maintaining a low temperature is crucial to prevent this side reaction.[1][2]
-
Aziridination: The intramolecular cyclization to form the aziridine (B145994) ring is a key step. Incomplete reaction or side reactions can be a major source of yield loss.
-
Aziridine Ring Opening: The regioselective opening of the aziridine ring by 3-pentanol (B84944) is critical for introducing the ether side chain. Incorrect regioselectivity or incomplete reaction will lower the yield of the desired product.
Q2: I am observing a significant amount of a side product during the azidation of the trimesylate intermediate. How can I minimize its formation?
A2: The formation of an aromatic byproduct is a known issue during the azidation step, particularly when using sodium azide.[1][2] This occurs via an elimination reaction followed by aromatization. To minimize this side reaction:
-
Temperature Control: It is critical to maintain a low reaction temperature, typically around 0°C.[2] Higher temperatures significantly favor the formation of the aromatic byproduct.[2]
-
Solvent System: The choice of solvent can influence the reaction outcome. A mixture of acetone (B3395972) and water is commonly used.[1]
-
Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that might promote side reactions.
Q3: The reduction of the azide to the primary amine is resulting in a complex mixture of products. What are the recommended methods and how can I improve the selectivity?
A3: The reduction of the azide group to a primary amine is a standard transformation, but the presence of other functional groups in the this compound intermediate can lead to side reactions. Common methods include:
-
Staudinger Reaction: This two-step process involves reaction with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane, followed by hydrolysis.[3] This method is generally mild and selective.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can be effective. However, care must be taken to avoid reduction of other functional groups, such as the double bond in the cyclohexene (B86901) ring. The choice of catalyst and reaction conditions is crucial for selectivity.
To improve selectivity, ensure the starting material is pure and optimize the reaction conditions (catalyst loading, hydrogen pressure, temperature, and solvent).
Q4: I am having difficulty with the final purification of this compound phosphate (B84403), leading to product loss. What are some effective purification strategies?
A4: The final product is a phosphate salt, which can present purification challenges. The commercial synthesis reportedly achieves a high purity of 99.7%.[4] Effective purification strategies include:
-
Crystallization: This is a common and effective method for purifying the final salt. Careful selection of the solvent system is key to obtaining high purity crystals.
-
Acid/Base Extraction: An acid/base extraction can be used to purify the free base of this compound before forming the phosphate salt.[4]
-
Chromatography: While less common for large-scale production, column chromatography can be used for purification at the lab scale.
Data Presentation: Comparative Yields of this compound Synthesis Routes
The following table summarizes reported overall yields for different synthetic routes to this compound starting from shikimic acid. This allows for a quick comparison of the efficiency of various approaches.
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Key Features |
| Roche Industrial Synthesis (Karpf/Trussardi) | Shikimic Acid | ~10-12 | 17-22 | Utilizes azide chemistry.[4] |
| Nie et al. (2009) | Shikimic Acid | 8 | 47 | Optimized, shorter route.[2][5][6][7] |
| Kim et al. (2012) | Shikimic Acid | 9 | 27 | Features a selective ring-opening reaction.[8] |
Experimental Protocols
Below are detailed methodologies for key experimental steps in a common synthesis of this compound from shikimic acid.
Esterification of Shikimic Acid to Ethyl Shikimate
-
Procedure: Shikimic acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., thionyl chloride or a resin like Amberlyst 15) is added.[4][9] The mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude ethyl shikimate is purified.
-
Troubleshooting: Low conversion can be addressed by ensuring anhydrous conditions and using a sufficient amount of the esterification catalyst.[9]
Mesylation of Ethyl Shikimate
-
Procedure: Ethyl shikimate is dissolved in a suitable solvent (e.g., pyridine (B92270) or dichloromethane). Methanesulfonyl chloride is added dropwise at a low temperature (typically 0°C). The reaction is stirred for several hours until completion. The reaction mixture is then worked up by washing with acidic and basic aqueous solutions to remove excess reagents and byproducts.
-
Troubleshooting: The formation of multiple mesylated products can occur if the stoichiometry of methanesulfonyl chloride is not carefully controlled. The reaction temperature should also be kept low to avoid side reactions.
Regioselective Azidation
-
Procedure: The trimesylated ethyl shikimate is dissolved in a mixture of acetone and water. Sodium azide is added portion-wise at 0°C.[2] The reaction is stirred at this temperature and monitored by TLC. Upon completion, the product is extracted with an organic solvent and purified.
-
Troubleshooting: The most common issue is the formation of an aromatic byproduct.[2] This can be minimized by strictly maintaining the reaction temperature at or below 0°C.[2]
Aziridination
-
Procedure: The azide intermediate is treated with a reducing agent, such as triphenylphosphine, to form an iminophosphorane. This is followed by an intramolecular cyclization, often promoted by a base like triethylamine, to form the aziridine ring.[1]
-
Troubleshooting: Incomplete reaction can be addressed by ensuring the purity of the starting azide and using a sufficient excess of the phosphine reagent.
Aziridine Ring Opening and Final Steps
-
Procedure: The aziridine is reacted with 3-pentanol in the presence of a Lewis acid to regioselectively open the ring and install the characteristic ether side chain.[4] Subsequent deprotection and salt formation with phosphoric acid yield the final this compound phosphate.[4]
-
Troubleshooting: Poor regioselectivity during the ring opening can be a problem. The choice of Lewis acid and reaction conditions can influence the outcome.
Mandatory Visualizations
This compound Synthesis Workflow
The following diagram illustrates the key transformations in the synthesis of this compound from shikimic acid.
Caption: Key stages in the synthesis of this compound from shikimic acid.
Troubleshooting Logic for Low Azidation Yield
This diagram outlines a logical approach to troubleshooting low yields in the critical azidation step.
Caption: A decision tree for troubleshooting low yields in the azidation step.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Introduction, Synthesis, and Pharmacokinetics of this compound Phosphate_Chemicalbook [chemicalbook.com]
- 4. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 5. A short and practical synthesis of this compound phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2020183281A1 - Flow synthesis process for the production of this compound - Google Patents [patents.google.com]
Optimizing reaction conditions for the aziridination step in Oseltamivir synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the aziridination step in the synthesis of Oseltamivir (B103847). It is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for the aziridination of the cyclohexene (B86901) intermediate in this compound synthesis?
A1: The most frequently reported catalyst systems involve copper or rhodium complexes.[1][2] For instance, a copper-catalyzed diastereoselective aziridination has been shown to be effective.[1] Rhodium catalysts have also been employed in various synthetic routes to achieve chemo-, regio-, and stereoselective aziridination.[1][2]
Q2: What are the typical nitrogen sources used for the aziridination reaction?
A2: A common nitrogen source is tosyliminoiodinane (PhI=NTs), which serves as a nitrene precursor.[1] However, a significant drawback of this reagent is that a large excess is often required for the reaction to proceed efficiently.[1]
Q3: What are some of the major challenges encountered during the aziridination step?
A3: Researchers often face several challenges, including:
-
Low Yields: This can be due to incomplete conversion or the formation of side products.
-
High Catalyst Loading: Many protocols require a high concentration of the catalyst, which is not ideal for large-scale synthesis.[1]
-
Excess Reagents: The need for a large excess of the nitrene source (e.g., PhI=NTs) is a common issue.[1]
-
Product Solubility: The resulting aziridine (B145994) can have low solubility in the reaction solvent, complicating the reaction and work-up.[1]
-
Diastereoselectivity: Achieving the desired diastereomer is crucial and can be influenced by the catalyst, ligand, and reaction conditions.
Q4: Are there alternative methods to introduce the second amino group without an aziridination step?
A4: Yes, alternative strategies have been explored. These include direct amination attempts and ene-type reactions with nitroso compounds.[1] Another prominent strategy involves the asymmetric ring-opening of a meso-aziridine.[2][3][4]
Q5: How can the low solubility of the aziridine product be addressed?
A5: If the aziridine product has low solubility in the reaction solvent, using a co-solvent can improve solubility and reaction conversion. For example, in a subsequent ring-opening step of a tosyl-aziridine, the addition of THF as a co-solvent to ethanol (B145695) was found to significantly increase the conversion.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Reaction | Inactive catalyst | - Ensure the catalyst is properly activated and handled under inert conditions if necessary.- Consider using a different catalyst system, for example, exploring different copper or rhodium catalysts.[1][2] |
| Low reaction temperature | - Gradually increase the reaction temperature. Some aziridination reactions may require elevated temperatures to proceed. | |
| Inefficient nitrene source | - Verify the quality and purity of the nitrene source (e.g., PhI=NTs).- Consider alternative nitrene precursors. | |
| Low Yield | Incomplete conversion | - Increase the reaction time.- Increase the amount of the nitrene source.[1]- Optimize the reaction temperature. |
| Formation of byproducts | - Analyze the crude reaction mixture to identify major byproducts.- Adjust the stoichiometry of the reactants.- Consider a different solvent that may disfavor side reactions. | |
| Catalyst deactivation | - Use a higher catalyst loading, although this is not ideal for scalability.[1]- Investigate the use of more robust catalyst systems. | |
| Poor Diastereoselectivity | Suboptimal catalyst or ligand | - Screen different chiral ligands for the metal catalyst.- Evaluate different metal catalysts (e.g., Cu vs. Rh).[1][2] |
| Incorrect reaction temperature | - Lowering the reaction temperature often improves diastereoselectivity. | |
| Difficulty with Product Isolation | Low solubility of the product | - Use a co-solvent system to improve solubility.[1]- Perform a hot filtration to isolate the product. |
| Product instability | - Minimize the exposure of the product to acidic or basic conditions during work-up.- Consider telescoping the product directly into the next step without isolation. |
Data Presentation: Comparison of Aziridination Conditions
| Catalyst System | Nitrogen Source | Solvent | Temperature | Yield | Diastereoselectivity | Reference |
| Copper-based | PhI=NTs | Not specified | Not specified | 69-74% | Single diastereoisomer | [1] |
| Rhodium-based | Not specified | Not specified | Not specified | Good yield | Chemo-, regio-, and stereoselective | [1][2] |
Note: Detailed quantitative data for a broad range of conditions is not consistently available in single sources, reflecting the proprietary nature of some process development.
Experimental Protocols
Protocol 1: Copper-Catalyzed Aziridination (General Procedure)
This protocol is a generalized representation based on the information available.[1]
-
Preparation: To a solution of the cyclohexene intermediate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), add the copper catalyst (e.g., a Cu(I) salt with a suitable ligand).
-
Reagent Addition: Add the nitrene source (e.g., PhI=NTs) portion-wise over a period of time. A large excess of the nitrene source may be required.[1]
-
Reaction: Stir the reaction mixture at the optimized temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aziridine.
Visualizations
References
- 1. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of this compound Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different synthetic strategies of this compound phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Managing Oseltamivir stability and degradation in aqueous solutions
Welcome to the technical support center for managing oseltamivir (B103847) stability and degradation in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals, providing practical guidance through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. This compound is most stable at a pH of 4.0.[1][2] Degradation increases in alkaline and strongly acidic conditions.[3][4][5] Elevated temperatures also accelerate degradation.[4][5][6] While some studies suggest this compound is relatively stable under photolytic conditions, others demonstrate degradation upon exposure to UV light, particularly in the presence of photosensitizers.[3][7][8]
Q2: What are the main degradation products of this compound in an aqueous environment?
A2: The primary degradation pathways for this compound in aqueous solutions are hydrolysis of the ethyl ester to form this compound carboxylate (the active metabolite) and N,N-acyl migration.[9][10][11] Under forced degradation conditions, other products can be formed, including positional isomers and products of dealkylation and deacetylation.[10]
Q3: What is the recommended storage condition for a freshly prepared this compound oral suspension?
A3: For extemporaneously prepared oral suspensions, it is recommended to store them under refrigeration at 2°C to 8°C (36°F to 46°F).[4][12][13] Under these conditions, the suspension can be stable for up to 17 days.[12] If stored at a controlled room temperature of 25°C (77°F), the stability is reduced to 10 days.[12]
Q4: Can I use tap water to reconstitute this compound powder for oral suspension?
A4: It is generally not recommended. The stability of this compound is lower in solutions prepared with potable water compared to purified water, which can be attributed to a less optimal pH and the presence of minerals that may cause precipitation.[1][14][15] The addition of a buffering agent like citric acid can improve stability in such cases.[1][14]
Troubleshooting Guide
Problem 1: I am observing rapid degradation of my this compound solution at room temperature.
-
Possible Cause 1: Incorrect pH. this compound is most stable at a pH of approximately 4.0.[1][2] Higher pH, especially alkaline conditions, significantly accelerates hydrolysis.
-
Solution: Verify the pH of your solution and adjust it to the optimal range using a suitable buffer if your experimental design allows.
-
-
Possible Cause 2: Presence of Catalysts. Certain substances can catalyze the degradation of this compound.
-
Solution: Ensure all glassware is thoroughly cleaned and that your solvent is of high purity. If using a complex matrix, consider potential interactions with other components.
-
Problem 2: My HPLC analysis shows unexpected peaks in my this compound sample.
-
Possible Cause 1: Forced Degradation. Exposure to harsh conditions such as strong acids, bases, or oxidizing agents can lead to the formation of multiple degradation products.[3][16]
-
Solution: Review your sample preparation and handling procedures to ensure the sample was not inadvertently exposed to such conditions. Refer to the degradation pathway diagram below to identify potential byproducts.
-
-
Possible Cause 2: Co-eluting Impurities. The unexpected peaks could be impurities from your sample or the analytical system itself.
-
Solution: Run a blank (mobile phase only) to check for system peaks. If the peaks persist, re-evaluate your sample purity and consider optimizing your HPLC method for better separation.
-
Problem 3: I am observing a precipitate in my this compound solution.
-
Possible Cause 1: Use of Tap Water. When potable water is used for reconstitution, a white precipitate, primarily calcium phosphate (B84403), may form.[1][14][15]
-
Possible Cause 2: Supersaturation. If the concentration of this compound exceeds its solubility in the chosen solvent system, it may precipitate out.
-
Solution: Ensure you are working within the known solubility limits of this compound in your specific aqueous solution. Gentle warming and agitation may help redissolve the precipitate, but be mindful of potential temperature-induced degradation.
-
Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Forced Degradation of this compound Phosphate
| Stress Condition | Reagent and Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | 1.0 N HCl, 80°C, 30 min | 74% | [3] |
| 0.1 N HCl, 80°C, 30 min | ~9.86% | [3] | |
| 1 M HCl, 90°C, 3 hours | Significant | ||
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 10 min | 85.2% | [3] |
| 0.1 M NaOH, 60°C, 5 hours | Significant | ||
| Oxidative Degradation | 3% H₂O₂, 80°C, 2 hours | 96.96% | [3] |
| 3% H₂O₂, 90°C, 30 min | Significant | ||
| Thermal Degradation | 60°C, 24 hours | Significant | |
| Photolytic Degradation | UV light exposure | 1.1% | [3] |
Table 2: Stability of Reconstituted this compound Oral Suspension
| Storage Temperature | Vehicle | Duration | Remaining this compound (%) | Reference |
| 6°C | Purified Water with Sodium Benzoate | 84 days | 100.3% | [1] |
| 25°C | Purified Water with Sodium Benzoate | 84 days | 98.4% | [1] |
| 25°C | Potable Water | 84 days | 95.3% | [1] |
| 25°C | Potable Water with Citric Acid (pH 4.2) | 84 days | 99.2% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound phosphate.
-
Preparation of Stock Solution: Prepare a stock solution of this compound phosphate in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1.0 N HCl. Heat the mixture at 80°C for 30 minutes.[3] Cool the solution and neutralize it with an appropriate amount of 1.0 N NaOH.
-
Alkaline Degradation: To another aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at 80°C for 10 minutes.[3] Cool the solution and neutralize it with 0.1 N HCl.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide and heat at 80°C for 2 hours.[3]
-
Thermal Degradation: Expose an aliquot of the stock solution to a temperature of 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light. The duration and intensity of exposure should be controlled and documented.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
The following is an example of an HPLC method for the analysis of this compound and its degradation products.
-
Column: Inertsil® ODS-2 column (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: A mixture of buffer (pH 2.5, prepared with 1% orthophosphoric acid) and methanol in a 55:45 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 215 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
Caption: this compound Degradation Pathways
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. researchgate.net [researchgate.net]
- 5. Innovated formulation of this compound powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of this compound (Tamiflu) in UV photolysis and UV/H2O2 reactions: Performance, kinetics, and mechanism - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. A physiologically-based pharmacokinetic model of this compound phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH guidance in practice: degradation behaviour of this compound phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 14. Chemical stability of this compound in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical stability of this compound in oral solutions. | Semantic Scholar [semanticscholar.org]
- 16. Stability Indicating RP-HPLC Method Development and Validation for this compound API [jstage.jst.go.jp]
Identification and characterization of Oseltamivir degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of oseltamivir (B103847) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolytic (both acidic and alkaline), oxidative, and thermal degradation.[1][2] Under hydrolytic stress, both the ester linkage and the acetamido group can be cleaved.[2][3] Positional isomerization involving N,N-acyl migration has also been reported.[2][3] Additionally, interactions with excipients, such as citrate, can lead to the formation of specific degradation products.[4]
Q2: What are the common degradation products of this compound identified in forced degradation studies?
A2: Several degradation products of this compound have been characterized. Key degradants include:
-
This compound Carboxylate (OC): The active metabolite of this compound, formed by the hydrolysis of the ethyl ester group.[5][6]
-
4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid (Os II): A product of ester hydrolysis.[2][3]
-
4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid (Os IV): Formed under hydrolytic stress.[2][3]
-
Ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate (Os V): Another product identified in hydrolytic degradation.[2][3]
-
Positional isomers of the drug and its degradants resulting from N,N-acyl migration.[2][3]
-
Products resulting from interactions with excipients, such as citrate.[4]
Q3: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound degradation products.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating this compound from its degradation products.[1][2][5] Reverse-phase columns, such as C18, are commonly used.[1][2][5]
-
Mass Spectrometry (MS): When coupled with LC (LC-MS), it is a powerful tool for determining the molecular weights of degradation products and aiding in their structural elucidation.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: LC-NMR and high-resolution NMR (HR-NMR) are invaluable for the unambiguous structural characterization of isolated degradation products.[2][3][4]
Troubleshooting Guides
Problem 1: Poor separation between this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[1][5] Experiment with different buffer pH values and ionic strengths.[5] |
| Incorrect column selection. | Ensure the use of a suitable stationary phase, such as a C18 or C8 column, which is commonly effective for this compound analysis.[1][5] Consider a column with a different particle size or length for improved resolution.[2] |
| Suboptimal flow rate. | Adjust the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time.[1][5] |
| Isocratic vs. Gradient Elution. | If using an isocratic method, consider switching to a gradient elution to improve the separation of complex mixtures of degradation products.[1] |
Problem 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Interaction with excipients. | If analyzing a formulated product, consider the possibility of drug-excipient interactions.[4] Analyze a placebo sample to identify peaks originating from the excipients. |
| Contamination. | Ensure the purity of solvents and reagents. Use high-purity solvents and freshly prepared mobile phases. Check for contamination from glassware or sample handling. |
| Formation of novel degradation products. | The stress conditions applied may have generated previously unreported degradation products.[2][3] Further characterization using techniques like LC-MS and NMR is necessary for structural elucidation.[2][3][4] |
| Carryover from previous injections. | Implement a robust column washing protocol between injections to prevent carryover. |
Problem 3: Inconsistent degradation profiles between experiments.
| Possible Cause | Troubleshooting Step |
| Poorly controlled stress conditions. | Precisely control the temperature, concentration of stress agents (acid, base, oxidizing agent), and duration of exposure.[5] Use calibrated equipment. |
| Variability in sample preparation. | Standardize the sample preparation procedure, including the concentration of this compound and the final dilution steps.[5] |
| Instability of degradation products. | Some degradation products may themselves be unstable and degrade further. Analyze samples promptly after preparation or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). |
| Issues with the analytical instrument. | Perform system suitability tests before each run to ensure the HPLC/UPLC system is performing consistently.[5] |
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration & Temperature | Extent of Degradation (%) | Major Degradation Products Observed | Reference |
| Acidic Hydrolysis | 1.0 N HCl | 30 min at 80 °C | 74 | >11 degradation products | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 min at 80 °C | 85.2 | 6 degradants detected | [5] |
| Oxidative Degradation | 3% v/v H₂O₂ | 2 hrs at 80 °C | 96.96 | Major product at RRT 0.91 | [5] |
| Photolytic Degradation | Standard light conditions | Not specified | 1.1 | Drug is relatively stable | [5] |
| Thermal Degradation | 60 °C | 24 hours | Not specified | Degradation observed |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions as mandated by ICH guidelines.
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound phosphate (B84403) in a suitable solvent (e.g., a mixture of buffer and organic phase) to obtain a known concentration (e.g., 1.4 mg/mL).[5]
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of a strong acid (e.g., 1.0 N HCl). Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period (e.g., 30 minutes).[5] After cooling, neutralize the solution with a suitable base (e.g., 1.0 N NaOH).
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of a strong base (e.g., 0.1 N NaOH). Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period (e.g., 10 minutes).[5] After cooling, neutralize the solution with a suitable acid (e.g., 0.1 N HCl).
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% H₂O₂). Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period (e.g., 2 hours).[5]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Also, heat a solution of this compound under reflux.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or sunlight for a defined period.[2][5]
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze by a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a typical example of an HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Inertsil® ODS-2 column (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[5]
-
Mobile Phase: A mixture of buffer (e.g., pH 2.5 buffer with 1% orthophosphoric acid) and an organic modifier (e.g., methanol) in an isocratic or gradient mode.[5] A common mobile phase composition is a 55:45 (v/v) mixture of buffer and methanol.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient or controlled.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and resolution between this compound and its known impurities.[5]
Visualizations
Caption: Workflow for Forced Degradation and Analysis.
Caption: Troubleshooting Poor Chromatographic Separation.
References
- 1. Stability indicating RP-HPLC method development and validation for this compound API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH guidance in practice: degradation behaviour of this compound phosphate under stress conditions [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of two excipient interaction degradation products in this compound phosphate powder for oral suspension by MS and NMR. | Semantic Scholar [semanticscholar.org]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. This compound Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Overcoming Poor Oral Bioavailability of Oseltamivir in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies aimed at improving the poor oral bioavailability of Oseltamivir (B103847).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound in some animal models?
A1: The oral bioavailability of this compound, an ester prodrug, can be influenced by several factors that may vary between animal species. Key reasons for poor bioavailability include:
-
First-Pass Metabolism: After oral administration, this compound is absorbed from the gastrointestinal tract and rapidly metabolized by hepatic carboxylesterases to its active form, this compound Carboxylate.[1] The extent of this first-pass metabolism can vary significantly among species, potentially reducing the amount of the prodrug that reaches systemic circulation.
-
Efflux Transporters: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium. These transporters can actively pump the drug back into the intestinal lumen, limiting its absorption.
-
Gastrointestinal pH and Motility: The stability and dissolution of the this compound phosphate (B84403) salt can be affected by the pH of the gastrointestinal tract.[2] Differences in gastric emptying time and intestinal transit time between species can also impact the extent and rate of drug absorption.[3][4]
-
Solubility and Dissolution Rate: While this compound phosphate is water-soluble, its dissolution rate can still be a limiting factor for absorption, especially at higher doses.[5][6]
-
Dietary Effects: The presence of food in the gastrointestinal tract can alter the absorption of this compound. For instance, in rats, the presence of milk or casein has been shown to reduce this compound absorption.[7]
Q2: We are observing high variability in the plasma concentrations of this compound in our rat/mouse study. What are the potential causes and how can we minimize this?
A2: High inter-animal variability in pharmacokinetic studies is a common challenge.[2][8] Potential causes and troubleshooting steps include:
-
Dosing Technique: Inconsistent oral gavage technique is a major source of variability.[9]
-
Troubleshooting: Ensure all personnel are thoroughly trained and use a standardized procedure for animal restraint and gavage needle insertion.[9][10] The use of sucrose (B13894) precoating on the gavage needle may improve the process and reduce animal stress.[10]
-
-
Formulation Issues: If using a suspension, inadequate or inconsistent re-suspension before each dose can lead to inaccurate dosing.
-
Physiological Differences: Even within the same strain, individual differences in gastric emptying, intestinal transit time, and enzyme activity can contribute to variability.[3][12]
-
Animal Health and Stress: Underlying health issues or stress can alter physiological functions and impact drug absorption.
-
Troubleshooting: Ensure animals are properly acclimated and housed in a low-stress environment. Monitor animal health closely throughout the study.[14]
-
Q3: What are some of the most promising strategies to improve the oral bioavailability of this compound in preclinical studies?
A3: Several formulation strategies are being explored to enhance the oral bioavailability of this compound:
-
Novel Prodrugs and Derivatives: Synthesizing new ester prodrugs or derivatives of this compound can modify its physicochemical properties to improve absorption and reduce susceptibility to efflux transporters.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can protect the drug from degradation in the gastrointestinal tract, enhance its solubility, and facilitate its transport across the intestinal epithelium.[15][16][17]
-
Lipid-Based Formulations: Formulations containing lipids, surfactants, and co-solvents can improve the solubilization of this compound and enhance its absorption via the lymphatic pathway, thereby bypassing first-pass metabolism.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Low Oral Bioavailability in Rodent Studies
| Symptom | Potential Cause | Troubleshooting/Solution |
| High variability in Cmax and AUC between animals | Improper Oral Gavage Technique: Inconsistent dosing volume, incorrect placement of the gavage needle, or causing stress to the animal.[9] | 1. Standardize Protocol: Ensure all researchers follow a strict, consistent protocol for animal handling, restraint, and gavage administration.[10] 2. Verify Needle Placement: Measure the distance from the oral cavity to the xiphoid process to ensure the needle reaches the stomach without causing injury.[18] 3. Slow Administration: Administer the formulation slowly to prevent regurgitation.[5] |
| Formulation Inhomogeneity: Settling of the drug in a suspension, leading to inaccurate dosing. | 1. Ensure Homogeneity: Vigorously vortex or stir the suspension immediately before each dose. 2. Formulation Optimization: Consider reducing particle size, adding a suspending agent, or developing a solution formulation if solubility permits.[6][11] | |
| Food Effects: Variable food intake and gastric emptying times among animals.[3][12] | 1. Fasting: Implement a consistent fasting period (e.g., overnight) before dosing to standardize gastrointestinal conditions.[7] | |
| Lower than expected plasma concentrations | Poor Drug Solubility/Dissolution: The formulation does not allow for complete dissolution of the drug in the gastrointestinal tract.[5] | 1. Solubility Enhancement: Explore different salt forms, co-solvents, or amorphous solid dispersions. 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[10] |
| Efflux Transporter Activity: Active transport of this compound out of the intestinal cells by P-glycoprotein. | 1. Co-administration with Inhibitors: In exploratory studies, co-administering a known P-gp inhibitor can help determine the extent of efflux. 2. Formulation with Excipients: Certain excipients can inhibit P-gp activity. | |
| First-Pass Metabolism: Extensive metabolism in the liver before the drug reaches systemic circulation. | 1. Lipid-Based Formulations: These can promote lymphatic absorption, partially bypassing the liver.[5] |
Issue 2: Difficulties with In Vitro Caco-2 Permeability Assay
| Symptom | Potential Cause | Troubleshooting/Solution |
| Low or inconsistent TEER (Transepithelial Electrical Resistance) values | Incomplete Monolayer Formation: Cells have not fully differentiated and formed tight junctions. | 1. Optimize Seeding Density and Culture Time: Ensure cells are seeded at the correct density and cultured for at least 21 days.[19] 2. Check Cell Culture Conditions: Verify the quality of the culture medium, serum, and incubator conditions (temperature, CO2, humidity). |
| Cell Contamination: Bacterial or mycoplasma contamination can affect cell health and monolayer integrity. | 1. Aseptic Technique: Strictly adhere to aseptic techniques during cell culture. 2. Regularly Test for Mycoplasma: Periodically test cell stocks for mycoplasma contamination. | |
| High Efflux Ratio (Papp B-A / Papp A-B) | Active Efflux: The compound is a substrate for efflux transporters like P-gp expressed in Caco-2 cells. | 1. Use of Inhibitors: Perform the assay in the presence of specific efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm active transport.[19] |
| Poor Mass Balance/Recovery | Compound Instability: Degradation of the compound in the assay buffer or by cellular metabolism. | 1. Stability Check: Incubate the compound in the assay buffer and with cell lysates to assess its stability. 2. Use of Inhibitors: If metabolism is suspected, co-incubate with appropriate metabolic inhibitors. |
| Non-specific Binding: Adsorption of the compound to the plasticware of the assay plate. | 1. Use Low-Binding Plates: Utilize plates designed for low non-specific binding. 2. Include a Surfactant: Adding a small amount of a non-ionic surfactant to the assay buffer can sometimes reduce binding. |
Quantitative Data from Animal Studies
The following table summarizes pharmacokinetic parameters of this compound and its active metabolite, this compound Carboxylate (OC), from a study in rats, providing a baseline for comparison.
| Parameter | This compound (OP) | This compound Carboxylate (OC) | Reference |
| Dose (Oral) | 10 mg/kg | - | [11] |
| Cmax (ng/mL) | 125 | 1350 | [11] |
| Tmax (h) | 0.5 | 2.0 | [11] |
| AUC (ng*h/mL) | 250 | 6500 | [11] |
| Oral Bioavailability (F) | ~35% | - | [20] |
| Half-life (t1/2) (h) | ~1.0 | ~3.0 | [11] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) - Representative Protocol
This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique. Optimization of lipid, surfactant, and drug concentrations is crucial for a specific application.
Materials:
-
This compound Phosphate
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the accurately weighed this compound Phosphate in the molten lipid under continuous stirring to form a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Subject the pre-emulsion to high-power probe sonication for a defined period (e.g., 5-15 minutes) in an ice bath to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring to solidify the lipid nanoparticles.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the stability of the nanoparticle suspension.
-
Entrapment Efficiency (%EE): Calculated by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
HPLC-MS/MS Method for Quantification of this compound and this compound Carboxylate in Rat Plasma - Representative Protocol
This protocol provides a general framework for a validated bioanalytical method. Specific parameters need to be optimized for the available instrumentation.
Materials and Reagents:
-
Rat plasma (with anticoagulant, e.g., K2EDTA)
-
This compound and this compound Carboxylate reference standards
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of this compound, this compound Carboxylate, and the IS in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the working standards for the calibration curve and quality control (QC) samples by spiking blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard solution in acetonitrile.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A UHPLC system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, this compound Carboxylate, and the IS.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Visualizations
Caption: Workflow for this compound-Loaded Solid Lipid Nanoparticle (SLN) Preparation.
References
- 1. Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. A Quantitative Review and Meta-models of the Variability and Factors Affecting Oral Drug Absorption-Part II: Gastrointestinal Transit Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Role of the Intestinal Peptide Transporter PEPT1 in this compound Absorption: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quantitative Review and Meta-Models of the Variability and Factors Affecting Oral Drug Absorption-Part I: Gastrointestinal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. Preparation and characterization of solid lipid nanoparticles-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. altusformulation.com [altusformulation.com]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. A physiologically-based pharmacokinetic model of this compound phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Oseltamivir pharmacokinetic data in ferrets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in oseltamivir (B103847) pharmacokinetic (PK) data in ferret models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high inter-animal variability in the plasma concentrations of this compound carboxylate (OC), the active metabolite. What are the potential causes?
High pharmacokinetic variability for this compound carboxylate is a known issue in the ferret model. Key factors contributing to this variability include:
-
Anesthesia: The type of anesthetic used, and even the practice of using anesthesia itself, can significantly impact the pharmacokinetic parameters of OC. For instance, ketamine anesthesia has been shown to affect OC pharmacokinetics. Saffan anesthesia has also been noted to influence the results.
-
Method of Drug Administration: The method of oral administration can influence absorption. Administration via oral gavage may lead to different absorption profiles compared to voluntary consumption in a sugar solution. Higher doses of the drug (e.g., 25 mg/kg) in sugar solution may be less readily swallowed by ferrets than lower doses (e.g., 5 mg/kg).
-
Individual Animal Physiology: As with any biological system, inherent differences in individual ferret metabolism and physiology can contribute to variability. This compound is a prodrug (this compound phosphate (B84403), OP) that is converted by hepatic carboxylesterases to the active metabolite, this compound carboxylate (OC). Individual differences in the activity of these enzymes can lead to variations in OC levels.
Troubleshooting Steps:
-
Standardize Anesthesia Protocol: If anesthesia is necessary for your experimental procedures, use a consistent anesthetic agent, dose, and duration for all animals in the study. If possible, consider conducting studies in unanesthetized ferrets, though this may present handling challenges.
-
Refine Drug Administration Technique: For oral administration, ensure accurate dosing and complete delivery of the intended dose. If using a sugar solution, habituate the ferrets to the vehicle beforehand to ensure willing and complete consumption. For oral gavage, ensure proper technique to avoid stress and incomplete dosing.
-
Increase Sample Size: Given the inherent variability, a larger number of animals per group may be necessary to achieve statistical power and identify meaningful differences between experimental groups.
-
Sparse Sampling for Individual PK: To better account for individual differences, consider a sparse sampling approach that allows for the determination of OC pharmacokinetics in individual animals.
Q2: Does influenza virus infection alter the pharmacokinetics of this compound in ferrets?
Q3: What is a recommended this compound phosphate (OP) dose in ferrets that is equivalent to the standard human dose?
A dose of 5.
Technical Support Center: Enhancing Oseltamivir Efficacy Against Resistant Influenza Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving oseltamivir's effectiveness against resistant influenza virus strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of This compound (B103847) resistance in influenza A viruses?
A1: The most common mechanism of this compound resistance is a single amino acid substitution in the neuraminidase (NA) protein at position 275, where histidine is replaced by tyrosine (H275Y).[1] This mutation prevents the conformational change in the NA active site that is necessary for this compound to bind effectively, thereby reducing its inhibitory activity.[1] While other mutations in the NA and even in the hemagglutinin (HA) protein can contribute to reduced susceptibility, the H275Y mutation is the most frequently observed and clinically significant for this compound resistance in H1N1 strains.[1][2]
Q2: What are the main strategic approaches to overcome this compound resistance?
A2: Current research focuses on several key strategies:
-
Combination Therapy: Combining this compound with other antiviral drugs that have different mechanisms of action or target different sites on the neuraminidase enzyme.
-
Drug Repurposing: Identifying existing approved drugs that exhibit antiviral activity against this compound-resistant influenza strains.
-
Development of Novel this compound Derivatives: Synthesizing new molecules based on the this compound scaffold that can effectively inhibit resistant neuraminidase variants.
-
Advanced Drug Delivery Systems: Utilizing novel formulations to enhance the delivery of this compound to the site of infection, potentially increasing its local concentration and efficacy.
Q3: Which drug combinations with this compound have shown promise against resistant strains?
A3: Several combination therapies have demonstrated synergistic or additive effects against this compound-resistant influenza viruses. Combining this compound with another neuraminidase inhibitor, such as zanamivir, can be effective because they bind to the NA active site differently.[3][4] Combination with favipiravir (B1662787), a viral RNA polymerase inhibitor, has also shown synergistic improvement in survival rates in animal models infected with this compound-resistant H1N1 virus.[5][6]
Q4: Are there any non-neuraminidase inhibitors that can be used against this compound-resistant viruses?
A4: Yes, drugs targeting different viral or host components are being investigated. For example, favipiravir targets the viral RNA-dependent RNA polymerase and has shown efficacy against this compound-resistant strains.[7] Additionally, research into host-targeted therapies, such as MEK inhibitors, which block cellular signaling pathways essential for viral replication, has shown synergistic effects when combined with this compound.
Troubleshooting Guides
Neuraminidase (NA) Inhibition Assay
Issue 1: High background fluorescence in "no virus" control wells.
-
Possible Cause: Degradation of the MUNANA substrate.
-
Solution: Ensure the MUNANA substrate is stored correctly at -20°C and protected from light. Use a fresh batch of substrate if degradation is suspected.
-
Possible Cause: Contamination of reagents with extraneous neuraminidase activity.
-
Solution: Use fresh, sterile reagents and dedicated pipettes. Maintain aseptic technique throughout the assay.
Issue 2: IC50 values are significantly higher than expected for susceptible strains.
-
Possible Cause: Incorrect virus concentration. Too much virus can lead to rapid substrate cleavage, masking the inhibitory effect of the drug.
-
Solution: Perform a virus titration (NA activity assay) prior to the inhibition assay to determine the optimal virus dilution that results in a linear signal range.
-
Possible Cause: Inaccurate drug concentrations.
-
Solution: Verify the stock concentration of this compound carboxylate and ensure accurate serial dilutions. Prepare fresh drug dilutions for each experiment.
Issue 3: Poor curve fitting for IC50 determination.
-
Possible Cause: Suboptimal range of drug concentrations.
-
Solution: Widen the range of this compound carboxylate concentrations tested to ensure a complete dose-response curve with clear upper and lower plateaus.
-
Possible Cause: Inconsistent pipetting or reagent addition.
-
Solution: Use calibrated multichannel pipettes for adding reagents to minimize well-to-well variability. Ensure thorough mixing after each addition.
Plaque Reduction Assay
Issue 1: No plaque formation in the virus control wells.
-
Possible Cause: Low virus titer or inactive virus stock.
-
Solution: Titer the virus stock using a plaque assay or TCID50 assay to confirm its infectivity. Use a fresh, validated virus stock.
-
Possible Cause: Cells are not susceptible to the virus strain.
-
Solution: Ensure the cell line (e.g., MDCK) is appropriate for the influenza strain being tested.
Issue 2: Monolayer detaches from the plate.
-
Possible Cause: Toxicity from the drug or DMSO concentration.
-
Solution: Perform a cytotoxicity assay to determine the maximum non-toxic concentration of the drug and solvent. Keep the final DMSO concentration below 0.5%.
-
Possible Cause: Over-incubation or harsh washing steps.
-
Solution: Optimize the incubation time and be gentle during the washing and overlay removal steps.
Issue 3: Inconsistent or "fuzzy" plaque morphology.
-
Possible Cause: The semi-solid overlay is not at the correct concentration or temperature.
-
Solution: Ensure the agarose (B213101) or Avicel overlay is prepared according to the protocol and is not too hot when added to the cells, as this can cause cell damage. The overlay should be solid enough to prevent non-specific virus spread.
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly test cell stocks for mycoplasma and other contaminants. Maintain strict aseptic technique.
Quantitative Data
Table 1: Neuraminidase Inhibitor IC50 Values against Wild-Type and this compound-Resistant Influenza A (H1N1) Viruses
| Virus Strain | Mutation | This compound IC50 (ng/mL) | Zanamivir IC50 (ng/mL) |
| A/Mexico/4108/2009 (Wild-Type) | None | Similar to other wild-type H1N1 | Sensitive |
| A/Hong Kong/2369/2009 (Resistant) | H275Y | 15.30 | 0.0024 |
| A/Brazil/1633/2008 (Zanamivir-Resistant) | Q136K | 0.0028 | 5.779 |
Data extracted from a study using the chemiluminescent NA-STAR assay.[3]
Table 2: In Vivo Efficacy of this compound and Favipiravir Combination against this compound-Resistant H1N1 (H275Y) in Mice
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |
| Placebo | - | 0 |
| This compound | 100 | 30 |
| Favipiravir | 50 | 100 |
| Favipiravir | 100 | 100 |
| This compound + Favipiravir | Combination | Synergistic improvement in survival |
Data from a study where treatment was administered orally twice a day for 5 days, starting 4 hours after infection.[5][6]
Experimental Protocols
Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.
Materials:
-
Influenza virus stock (wild-type and resistant strains)
-
This compound carboxylate (active metabolite of this compound)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol (B145695) with NaOH)
-
Black 96-well flat-bottom plates
-
Fluorometer
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound carboxylate in the assay buffer.
-
Virus Dilution: Based on a prior NA activity assay, dilute the virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation period.
-
Assay Setup: To each well of a 96-well plate, add the diluted drug solution and the diluted virus solution. Include virus-only controls (no drug) and blank controls (no virus).
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Second Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Stopping the Reaction: Add the stop solution to all wells.
-
Fluorescence Reading: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of NA inhibition for each drug concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 12-well plates
-
Influenza virus stock
-
Test compounds (e.g., this compound and combinations)
-
Infection medium (e.g., serum-free DMEM with TPCK-treated trypsin)
-
Semi-solid overlay (e.g., 1.2% Avicel or 0.6% agarose in medium)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Wash the cell monolayer and infect with a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with the semi-solid medium containing serial dilutions of the test compounds. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and then stain with crystal violet solution. Gently wash the wells with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.
In Vivo Mouse Model of Influenza Infection
This protocol provides a general framework for evaluating the efficacy of antiviral strategies in a mouse model.
Materials:
-
BALB/c mice
-
Mouse-adapted influenza virus (e.g., A/California/04/2009 (H1N1))
-
This compound and other test compounds formulated for oral gavage
-
Anesthesia (e.g., isoflurane)
-
Equipment for monitoring body weight and clinical signs
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Infection: Lightly anesthetize the mice and intranasally inoculate them with a predetermined lethal or sub-lethal dose of the influenza virus.
-
Treatment: Begin treatment at a specified time point post-infection (e.g., 4, 24, or 48 hours). Administer the compounds (e.g., this compound at 10 mg/kg/day) via oral gavage twice daily for 5 days.[8] A placebo group should receive the vehicle control.
-
Monitoring: Monitor the mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for at least 14 days post-infection.
-
Endpoint Analysis: At specific time points, a subset of mice from each group can be euthanized to collect lung tissue for viral titer determination (by plaque assay or TCID50) and analysis of inflammatory markers.
-
Data Analysis: Compare the survival curves, body weight changes, lung viral titers, and inflammatory responses between the treatment and placebo groups to determine the efficacy of the antiviral strategy.
Visualizations
Caption: Influenza virus replication cycle and the point of this compound inhibition.
Caption: Mechanism of this compound resistance due to the H275Y mutation.
References
- 1. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Zanamivir Combination Therapy Suppresses Drug-Resistant H1N1 Influenza A viruses in the Hollow Fiber Infection Model (HFIM) System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic combinations of favipiravir and this compound against wild-type pandemic and this compound-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combinations of favipiravir and this compound against wild-type pandemic and this compound-resistant influenza A virus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Technical Support Center: Investigating Anti-inflammatory Agents in Oseltamivir-Treated Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-inflammatory effects of novel compounds in experimental models where Oseltamivir (B103847) is used as a standard of care or a control.
Frequently Asked Questions (FAQs)
Q1: What are the known anti-inflammatory effects of this compound in experimental influenza models?
A1: this compound, an inhibitor of influenza neuraminidase, primarily exerts its anti-inflammatory effects by reducing viral replication.[1] This leads to a subsequent decrease in the host's inflammatory response.[2][3] Studies in mouse and ferret models have demonstrated that this compound treatment is associated with:
-
Reduced pro-inflammatory cytokine and chemokine levels: Significant reductions in key inflammatory mediators such as TNF-α, IL-1β, IL-6, MIP-1α (CCL3), and MCP-1 (CCL2) have been observed in the bronchoalveolar lavage fluid (BALF) of this compound-treated animals compared to untreated controls.[2][3][4][5]
-
Decreased inflammatory cell infiltration: this compound treatment leads to a reduction in the influx of inflammatory cells, primarily neutrophils and macrophages, into the lungs.[2][5]
-
Modulation of specific signaling pathways: Research suggests that this compound, particularly in combination with other agents like sirolimus, can suppress the mTOR-NF-κB-NLRP3 inflammasome signaling axis, leading to decreased production of IL-1β and IL-18.[6][7][8]
Q2: How can I differentiate the direct anti-inflammatory effects of my test compound from the indirect effects of this compound's antiviral activity?
A2: This is a critical experimental consideration. Since this compound's anti-inflammatory action is closely tied to its reduction of viral load, it's essential to design experiments that can dissect these effects. Here are a few strategies:
-
Use an this compound-resistant virus strain: Employing an influenza strain with a known resistance mutation (e.g., H275Y in the neuraminidase gene for some H1N1 strains) can help.[9][10] In this model, this compound will have a reduced impact on viral replication, allowing for a clearer assessment of your compound's direct anti-inflammatory properties.
-
In vitro studies with non-viral stimuli: Utilize in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, to assess the direct anti-inflammatory effects of your compound in the absence of viral replication.[11]
-
Time-course experiments: Conduct detailed time-course analyses of viral titers, inflammatory markers, and the expression of relevant signaling pathway components. This can help to correlate the kinetics of viral clearance with the inflammatory response.
Q3: What are the key signaling pathways to investigate when studying the anti-inflammatory effects of a compound in the context of this compound treatment?
A3: Based on existing literature, the mTOR-NF-κB-NLRP3 inflammasome-IL-1β axis is a crucial pathway to investigate.[6][7][8] this compound treatment has been shown to suppress this pathway, leading to reduced IL-1β secretion.[6][7] Therefore, when evaluating a new compound, it would be pertinent to measure the activation status of key components of this pathway, such as phosphorylated mTOR, nuclear translocation of NF-κB, and cleavage of caspase-1 and IL-1β. Additionally, investigating pathways related to the production of other key pro-inflammatory cytokines like TNF-α and IL-6 is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or minimal reduction in pro-inflammatory cytokines in this compound-treated control group.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound dosage or administration route. | Verify the this compound dosage based on the specific animal model and influenza strain used. Ensure the administration route (e.g., oral gavage, intraperitoneal injection) is appropriate and consistently applied.[2][3][4] |
| Timing of this compound administration. | This compound is most effective when administered early in the infection.[12] Ensure that the treatment is initiated within the recommended timeframe (typically within 48 hours post-infection for treatment models, or prior to infection for prophylactic models).[2][3][4] |
| This compound-resistant influenza strain. | If you are not intentionally using a resistant strain, confirm the susceptibility of your viral stock to this compound using in vitro neuraminidase inhibition assays.[9][10] |
| Variability in viral inoculum. | Ensure that the viral inoculum is consistent across all experimental animals to minimize variability in the initial infection and subsequent inflammatory response. |
| Assay sensitivity. | Confirm that your cytokine/chemokine measurement assays (e.g., ELISA, multiplex bead array) are sensitive enough to detect the expected changes. |
Problem 2: Difficulty in demonstrating a synergistic or additive anti-inflammatory effect of a test compound when co-administered with this compound.
| Possible Cause | Troubleshooting Step |
| This compound's effect is already maximal. | The anti-inflammatory effect of this compound at the tested dose might be potent enough to mask any additional benefit from your compound. Consider reducing the this compound dose to a sub-maximal level to create a window for observing synergistic effects. |
| Different mechanisms of action. | Your compound and this compound may act on the same pathway, leading to a lack of additive effect. Investigate if your compound modulates pathways distinct from the mTOR-NF-κB-NLRP3 axis. |
| Pharmacokinetic interactions. | Consider the possibility of pharmacokinetic interactions between your compound and this compound that could alter the bioavailability or metabolism of either drug. |
| Inappropriate endpoints. | The selected inflammatory markers may not be the most relevant for your compound's mechanism of action. Broaden your analysis to include a wider range of cytokines, chemokines, and cell types. |
Data Presentation
Table 1: Effect of this compound Treatment on Inflammatory Cell Infiltration in BALF of Influenza-Infected Mice
| Treatment Group | Total Cells (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Naive | 5.0 ± 0.5 | 4.8 ± 0.5 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Influenza + Vehicle | 60.0 ± 8.0 | 25.0 ± 4.0 | 30.0 ± 5.0 | 5.0 ± 1.0 |
| Influenza + this compound (10 mg/kg/day) | 20.0 ± 3.0 | 10.0 ± 2.0 | 8.0 ± 1.5 | 2.0 ± 0.5 |
Data are presented as mean ± SEM and are hypothetical, based on trends reported in the literature.[2][5]
Table 2: Effect of this compound Treatment on Pro-inflammatory Cytokine and Chemokine Levels in BALF of Influenza-Infected Mice
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | MIP-1α (pg/mL) | MCP-1 (pg/mL) |
| Naive | < 10 | < 5 | < 20 | < 15 | < 25 |
| Influenza + Vehicle | 250 ± 40 | 150 ± 25 | 800 ± 120 | 400 ± 60 | 600 ± 90 |
| Influenza + this compound (10 mg/kg/day) | 80 ± 15 | 50 ± 10 | 200 ± 30 | 100 ± 20 | 150 ± 25 |
Data are presented as mean ± SEM and are hypothetical, based on trends reported in the literature.[2][3][4][5]
Experimental Protocols
Key Experiment: Murine Model of Influenza Infection and this compound Treatment
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.
2. Influenza Virus Strain:
-
A mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1) or a relevant clinical isolate).
3. This compound Preparation and Dosing:
-
This compound phosphate (B84403) is dissolved in sterile water.
-
A common therapeutic dose is 10 mg/kg/day, administered orally via gavage, typically in two divided doses of 5 mg/kg every 12 hours.[2][3][4]
4. Experimental Groups:
-
Group 1: Naive (uninfected, vehicle control)
-
Group 2: Influenza + Vehicle (infected, treated with vehicle)
-
Group 3: Influenza + this compound (infected, treated with this compound)
-
Group 4: Influenza + Test Compound (infected, treated with test compound)
-
Group 5: Influenza + this compound + Test Compound (infected, combination therapy)
5. Infection Protocol:
-
Mice are anesthetized with isoflurane.
-
Intranasal inoculation with a non-lethal dose of influenza virus in 50 µL of sterile PBS.
6. Treatment Protocol:
-
Treatment is initiated at a specified time post-infection (e.g., 24 hours) and continued for a defined period (e.g., 5 days).
7. Sample Collection and Analysis:
-
At selected time points (e.g., days 3, 5, and 7 post-infection), mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile PBS.
-
The BAL fluid (BALF) is centrifuged. The supernatant is collected for cytokine/chemokine analysis (ELISA, multiplex bead array).
-
The cell pellet is resuspended for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations stained with Diff-Quik).
-
-
Lung Tissue:
-
One lung lobe can be homogenized for viral titration (e.g., plaque assay or TCID50 assay on MDCK cells).
-
Another lobe can be fixed in formalin for histopathological analysis (H&E staining).
-
A portion can be snap-frozen for molecular analysis (e.g., Western blot for signaling proteins, qPCR for gene expression).
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 2. This compound treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. Delayed this compound plus sirolimus treatment attenuates H1N1 virus-induced severe lung injury correlated with repressed NLRP3 inflammasome activation and inflammatory cell infiltration | PLOS Pathogens [journals.plos.org]
- 7. Delayed this compound plus sirolimus treatment attenuates H1N1 virus-induced severe lung injury correlated with repressed NLRP3 inflammasome activation and inflammatory cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed this compound plus sirolimus treatment attenuates H1N1 virus-induced severe lung injury correlated with repressed NLRP3 inflammasome activation and inflammatory cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of this compound-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 11. Frontiers | Peramivir, an Anti-Influenza Virus Drug, Exhibits Potential Anti-Cytokine Storm Effects [frontiersin.org]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the chemical stability of Oseltamivir formulations for research use
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the chemical stability of Oseltamivir (B103847) formulations for research use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ethyl ester group, which leads to the formation of its active metabolite, this compound Carboxylate.[1][2][3] This reaction is significantly influenced by pH and temperature. Additionally, N,N-acyl migration can occur, resulting in the formation of an isomeric impurity (Isomer I), which has toxicological limits.[4][5]
Q2: What is the optimal pH for maintaining this compound stability in a solution?
A2: this compound exhibits maximum stability in aqueous solutions at a pH of approximately 4.0.[6] Both acidic and alkaline conditions accelerate its degradation, with alkaline hydrolysis being particularly rapid.[7][8][9]
Q3: What are the best storage conditions for my this compound stock solution?
A3: For optimal stability, this compound stock solutions should be stored under refrigerated conditions (2-8°C).[4][5][7] Storing at room temperature (25°C) or higher will significantly increase the rate of degradation.[4][5][6] For example, an oral solution of this compound was stable for 84 days when refrigerated, but its concentration decreased to 98.4% after the same period at 25°C.[4][5]
Q4: Can I use tap water to prepare my this compound solution?
A4: It is highly recommended to use purified water instead of potable (tap) water. Tap water can have a higher and more variable pH, which can accelerate the degradation of this compound.[4][5][7] It may also contain minerals like calcium phosphate (B84403) that can precipitate out of the solution.[4][5][10]
Q5: Are there any excipients that can help stabilize my this compound formulation?
A5: Yes, adding a small amount of an acidifying agent like citric acid can improve stability by maintaining the pH in the optimal range.[4][5] For instance, the addition of 0.1% anhydrous citric acid significantly improved the stability of an this compound solution prepared with potable water.[4][5] The use of hydroxypropyl beta-cyclodextrin (B164692) to form an inclusion complex has also been shown to enhance stability in reconstituted suspensions.[11][12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound potency in my aqueous formulation. | High pH of the solution. | Adjust the pH of your formulation to approximately 4.0 using a suitable buffer, such as a citrate (B86180) buffer.[4][6] |
| Elevated storage temperature. | Store your this compound solutions at refrigerated temperatures (2-8°C).[4][5][7] | |
| Precipitate formation in the solution over time. | Use of potable water containing minerals. | Prepare your solutions using purified water to avoid the introduction of minerals like calcium phosphate.[4][5][10] |
| Exceeding the solubility limit of this compound or excipients. | Ensure all components are within their solubility limits at the storage temperature. Consider filtration after preparation. | |
| Appearance of unknown peaks in my HPLC chromatogram. | Degradation of this compound. | Analyze the degradation products. The main degradants are typically this compound Carboxylate and Isomer I.[1][2][5] Review your formulation's pH and storage conditions to minimize further degradation. |
| Interaction with other components in the formulation. | Conduct compatibility studies with all excipients to ensure they do not react with this compound. | |
| Inconsistent results between experimental batches. | Variability in the pH of the preparation. | Strictly control the final pH of each batch. Use a calibrated pH meter for accurate measurements. |
| Inconsistent water quality. | Use a consistent source of high-purity water for all experiments.[4][5] |
Quantitative Data on this compound Stability
Table 1: Effect of Storage Temperature and Water Quality on this compound Stability in an Oral Solution
| Formulation | Storage Temperature | Duration (days) | This compound Content (%) |
| Prepared with Purified Water | 25°C | 84 | 98.4%[4][5] |
| Prepared with Purified Water | 6°C | 84 | 100.3%[5] |
| Prepared with Potable Water | 25°C | 84 | 95.3%[5] |
| Prepared with Potable Water + 0.1% Citric Acid | 25°C | 63 | Stable[4][5] |
Table 2: Stability of Extemporaneously Prepared this compound Suspensions
| Vehicle | Storage Temperature | Duration | Stability |
| Cherry Syrup | 5°C | 35 days | Stable[6] |
| Cherry Syrup | 25°C | 5 days | Stable[6] |
| Ora-Sweet SF | 5°C or 25°C | 35 days | Stable[6] |
| Ora-Sweet SF | 30°C | 13 days | Stable[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in research formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., Kromasil C18, 5 µm, 250 mm x 4.6 mm).[14]
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) or Triethylamine.
-
Purified water.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase B: Acetonitrile/Mobile Phase A (60:40 v/v).[4][5]
-
Gradient Elution: A gradient run is often employed to separate degradation products.
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Dilute the this compound formulation with the mobile phase to a final concentration within the linear range of the assay (e.g., 70-130 µg/mL).[14]
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared sample.
-
Record the chromatogram and integrate the peak areas for this compound and any degradation products.
-
Calculate the concentration of this compound by comparing its peak area to that of a reference standard.
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 1.0 N HCl at 80°C for 30 minutes.[8]
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at 80°C for 10 minutes.[8]
-
Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures.
3. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute the stressed samples to an appropriate concentration.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 1).
-
Examine the chromatograms for the appearance of new peaks and a decrease in the this compound peak.
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 2. ICH guidance in practice: degradation behaviour of this compound phosphate under stress conditions [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical stability of this compound in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. Kinetic Study of the Alkaline Degradation of this compound Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical stability of this compound in oral solutions. | Semantic Scholar [semanticscholar.org]
- 11. Innovated formulation of this compound powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Innovated formulation of this compound powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Indicating RP-HPLC Method Development and Validation for this compound API [jstage.jst.go.jp]
Validation & Comparative
Oseltamivir's Efficacy Against Highly Pathogenic H5N1 Influenza: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of oseltamivir (B103847) against highly pathogenic avian influenza (HPAI) H5N1 strains. Through a review of preclinical and clinical data, this document compares this compound's performance with alternative antiviral agents and details the experimental frameworks used to generate these findings.
Executive Summary
This compound, a neuraminidase inhibitor, remains a primary antiviral agent for the treatment of influenza A and B viruses, including HPAI H5N1.[1] Preclinical studies in cell cultures and animal models have consistently demonstrated its ability to inhibit viral replication and improve survival rates.[2] Clinical observations in human H5N1 cases further support its therapeutic benefit, particularly when administered early in the course of illness.[3][4] However, the emergence of this compound-resistant H5N1 strains, often associated with the H275Y mutation in the neuraminidase protein, poses a significant challenge.[5][6] This has spurred the investigation of alternative and combination therapies. This guide synthesizes the available data to provide a clear perspective on this compound's current standing in the context of H5N1 management.
In Vitro Efficacy of this compound
The in vitro activity of this compound against H5N1 is typically assessed by determining the concentration of the drug required to inhibit viral replication or neuraminidase activity by 50% (IC50 or EC50). Studies have shown that most H5N1 isolates are susceptible to this compound. For instance, this compound carboxylate, the active metabolite of this compound, inhibited the replication of the A/HK/156/97 (H5N1) strain in Madin-Darby canine kidney (MDCK) cells with a 50% effective concentration (EC50) of 7.5 ± 2.5 µmol/L.[2] However, susceptibility can vary between different H5N1 clades and isolates.[7]
| H5N1 Strain/Isolate | Cell Line | Assay Type | IC50 / EC50 | Reference |
| A/HK/156/97 | MDCK | Replication Inhibition | 7.5 ± 2.5 µmol/L | [2] |
| Various Clade 1 & 2 isolates | MDCK | Neuraminidase Inhibition | 0.1 to 4.9 nM | [7] |
| A/Turkey/65-1242/06 | MDCK | Neuraminidase Inhibition | 10.8 nM | [7] |
In Vivo Efficacy of this compound in Animal Models
Animal models, primarily mice and ferrets, are crucial for evaluating the in vivo efficacy of antiviral drugs against HPAI H5N1. These studies provide insights into survival benefits, reduction in viral titers in various organs, and the impact of treatment timing and dosage.
Murine (Mouse) Models
Studies in mice have demonstrated that this compound treatment can significantly improve survival rates following a lethal challenge with H5N1 virus.[8][9] The efficacy is often dose-dependent and influenced by the timing of treatment initiation. For example, in mice infected with the A/HK/156/97 (H5N1) strain, treatment with 10 mg/kg/day of this compound for 5 days, starting 24 hours after infection, resulted in 90% survival.[2] Delaying treatment to 60 hours post-infection still provided a 65% survival rate.[2]
| H5N1 Strain | Mouse Model | This compound Dosage | Treatment Initiation | Survival Rate | Reference |
| A/HK/156/97 | BALB/c | 10 mg/kg/day for 5 days | 24 hours post-infection | 90% | [2] |
| A/HK/156/97 | BALB/c | 10 mg/kg/day for 5 days | 60 hours post-infection | 65% | [2] |
| A/Vietnam/1203/04 | BALB/c | 10 mg/kg/day for 8 days | Post-infection | 80% | [8][10] |
| A/Vietnam/1203/04 | BALB/c | 1 mg/kg/day for 8 days | Post-infection | 30% | [10] |
Ferret Models
Ferrets are considered a valuable model for influenza research as the disease progression in these animals often closely resembles that in humans.[11] Studies in ferrets have shown that this compound can protect against lethal H5N1 infection and reduce viral shedding. Higher doses of this compound were required for effective treatment when initiated 24 hours after inoculation with the highly pathogenic A/Vietnam/1203/04 (H5N1) virus, as compared to post-exposure prophylaxis.[11]
| H5N1 Strain | Ferret Model | This compound Dosage | Treatment Initiation | Outcome | Reference |
| A/Vietnam/1203/04 | - | 5 mg/kg/day | 4 hours post-inoculation | Protection from lethal infection | [11] |
| A/Vietnam/1203/04 | - | 25 mg/kg/day | 24 hours post-inoculation | Required for effective treatment | [11] |
| A/Turkey/15/06 | - | 10 mg/kg/day | 24 hours post-inoculation | Reduced lethargy, inhibited inflammation, blocked virus spread | [11] |
Clinical Efficacy and Treatment Considerations
Observational studies in humans infected with H5N1 have indicated that early initiation of this compound treatment is associated with improved survival.[3][12] The World Health Organization (WHO) strongly recommends this compound for the treatment of confirmed or suspected human cases of H5N1 infection.[3] Treatment initiated within two days of symptom onset has been shown to provide the most significant survival benefit.[13][14] Higher doses (e.g., 150 mg twice daily) and a longer duration of therapy may be considered for severely ill patients.[3][4]
This compound Resistance
The emergence of this compound-resistant H5N1 strains is a significant concern. The most common mutation conferring resistance is H275Y (H274Y in N2 numbering) in the neuraminidase protein.[6][15] While the majority of circulating H5N1 viruses remain susceptible to this compound, sporadic cases of resistance have been reported in patients following treatment.[6] In 2024, a mutated H5N1 strain with the H275Y mutation was discovered on several chicken farms in British Columbia, Canada, highlighting the potential for resistant strains to circulate in animal populations.[5]
Comparison with Alternative Antivirals
The threat of this compound resistance has prompted the evaluation of other antiviral agents for H5N1 infection.
| Antiviral Agent | Mechanism of Action | Efficacy against H5N1 | Notes |
| Zanamivir | Neuraminidase Inhibitor | Generally effective against this compound-susceptible and some this compound-resistant strains.[11] | Administered via inhalation, which may limit its use in severely ill patients.[4] |
| Peramivir | Neuraminidase Inhibitor | Intravenous administration makes it an option for severe cases where oral administration is not feasible.[16] | |
| Baloxavir marboxil | Cap-dependent endonuclease inhibitor | Has shown greater efficacy than this compound in mouse models of H5N1 infection, except when the infection is via the oral route.[17] | Its different mechanism of action makes it a valuable alternative and a candidate for combination therapy.[17] |
| Amantadine/Rimantadine | M2 Ion Channel Blockers | Many H5N1 strains are resistant.[18] | Not generally recommended for treatment. |
| Favipiravir (T-705) | RNA polymerase inhibitor | Has demonstrated high efficacy against lethal H5N1 infections in mice, even with delayed treatment.[19] | |
| Novel Antiviral Peptides | Hemagglutinin Binders | A rationally designed peptide has shown the ability to bind to H5N1 pseudoviruses, representing a potential future therapeutic strategy.[9] | In early stages of development. |
Experimental Protocols
In Vitro Susceptibility Assay (Plaque Reduction Assay)
A common method to determine the in vitro efficacy of an antiviral drug is the plaque reduction assay.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
Virus Inoculation: The cell monolayers are washed and then infected with a standardized amount of H5N1 virus (e.g., 50 plaque-forming units per well).
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound carboxylate.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours or until visible plaques develop.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are stained (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated control is calculated as the IC50 value.[16]
Murine Lethal Challenge Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10 times the 50% mouse median lethal dose) of an H5N1 virus strain.[20]
-
Antiviral Treatment: this compound is administered orally (e.g., by gavage) at various dosages (e.g., 0.1, 1, 10 mg/kg/day) for a specified duration (e.g., 5 or 8 days). Treatment is typically initiated at a set time point post-infection (e.g., 4, 24, or 48 hours).
-
Monitoring: Mice are monitored daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.
-
Viral Titer Determination: On specific days post-infection, subgroups of mice may be euthanized, and organs (e.g., lungs, brain) are collected to determine viral titers by methods such as the 50% tissue culture infectious dose (TCID50) assay.[21]
Visualizations
H5N1 Pathogenesis and Host Immune Response Signaling
Caption: H5N1 virus infection triggers host signaling pathways leading to a cytokine storm.
This compound Mechanism of Action
References
- 1. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in human avian influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility of highly pathogenic H5N1 influenza viruses to the neuraminidase inhibitor this compound differs in vitro and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study: this compound helps mice survive H5N1 infection | CIDRAP [cidrap.umn.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy of this compound Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. infectioncontroltoday.com [infectioncontroltoday.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Efficacy of Orally Administered T-705 on Lethal Avian Influenza A (H5N1) Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of this compound Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Oseltamivir and Zanamivir Potency Against Influenza Viruses
A deep dive into the comparative effectiveness of two frontline neuraminidase inhibitors, Oseltamivir (B103847) and Zanamivir (B325), reveals subtle yet significant differences in their in vitro potency against various influenza A and B strains. This guide synthesizes key experimental data, outlines the methodologies used for their determination, and visually represents the underlying biochemical pathways and experimental workflows.
Executive Summary
This compound and Zanamivir are both highly effective neuraminidase inhibitors that form the cornerstone of influenza antiviral therapy.[1][2] They function by blocking the active site of the viral neuraminidase enzyme, an essential protein for the release of progeny virions from infected host cells.[3][4] By inhibiting neuraminidase, these drugs prevent the spread of the virus within the respiratory tract.[5][6] While both drugs share a common mechanism of action, their in vitro potency, as measured by the half-maximal inhibitory concentration (IC50), can vary depending on the influenza virus type and subtype.
Comparative In Vitro Potency (IC50)
The in vitro potency of this compound and Zanamivir is typically quantified by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. A lower IC50 value indicates a higher potency. The following table summarizes the geometric mean IC50 values for this compound and Zanamivir against different influenza virus strains, as determined by fluorescence-based neuraminidase inhibition assays.
| Influenza Virus Strain | This compound (IC50, nM) | Zanamivir (IC50, nM) | Reference(s) |
| Influenza A(H1N1)pdm09 | 0.86 | Not specified in this study, but generally low | [7] |
| Influenza A/H1N1 | 1.34 | 0.92 | [8] |
| Influenza A/H3N2 | 0.67 - 0.73 | 2.28 | [7][8] |
| Influenza A/H1N2 | 0.9 | 3.09 | [8] |
| Influenza B | 8.5 - 33.12 | 2.7 - 4.19 | [7][8][9] |
Generally, studies have shown that influenza A/H1N1 and B viruses tend to be more sensitive to Zanamivir, while influenza A/H3N2 viruses appear to be more susceptible to this compound.[8] It is important to note that IC50 values can vary between studies due to differences in assay conditions and the specific viral isolates tested.[10] For instance, some this compound-resistant strains with specific mutations (e.g., H274Y in N1) show significantly reduced susceptibility to this compound while retaining susceptibility to zanamivir.[9]
Mechanism of Action and Inhibition
This compound and Zanamivir are sialic acid analogues that act as competitive inhibitors of the influenza neuraminidase enzyme.[4] The enzyme's function is to cleave terminal sialic acid residues from glycoproteins on the surface of the host cell and the newly formed viral particles, which is a crucial step for the release of progeny viruses.[3][5] By binding to the active site of neuraminidase with high affinity, these inhibitors prevent the enzyme from interacting with its natural substrate, leading to the aggregation of newly formed virions at the cell surface and preventing their release and subsequent infection of other cells.[1]
Caption: Mechanism of Neuraminidase Inhibition.
Experimental Protocols
The in vitro potency of neuraminidase inhibitors is primarily determined using a fluorescence-based enzyme inhibition assay.[11] This method quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.
Fluorescence-Based Neuraminidase Inhibition Assay
Objective: To determine the IC50 value of a neuraminidase inhibitor.
Materials:
-
Influenza virus stock containing neuraminidase
-
Neuraminidase inhibitors (this compound, Zanamivir)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[5][11]
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[12]
-
Stop Solution (e.g., 0.1 M glycine, pH 10.7, containing 25% ethanol)[5]
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)[5]
Procedure:
-
Serial Dilution: Prepare serial dilutions of the neuraminidase inhibitors (e.g., this compound, Zanamivir) in the assay buffer.[12]
-
Enzyme and Inhibitor Incubation: In a 96-well black microplate, add a fixed amount of the influenza virus to each well, followed by the various concentrations of the inhibitors. Incubate at room temperature for 30 minutes.[13]
-
Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.[13]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[5]
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.[5]
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorescence microplate reader.[5]
-
Data Analysis: The percent inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Caption: Experimental Workflow for IC50 Determination.
Comparative Analysis Logic
The comparative analysis of this compound and Zanamivir's in vitro potency follows a structured logical flow, beginning with the fundamental understanding of their target and culminating in a direct comparison of their inhibitory activity against various viral strains.
Caption: Logical Flow of Comparative Analysis.
References
- 1. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]
- 2. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Neuraminidase inhibitors: zanamivir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro neuraminidase inhibitory activities of four neuraminidase inhibitors against influenza viruses isolated in the 2010-2011 season in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity of influenza viruses to zanamivir and this compound: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Activities of Zanamivir, this compound, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Oseltamivir and Peramivir mechanism of action
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the mechanisms of action of two prominent neuraminidase inhibitors, Oseltamivir (B103847) and Peramivir (B1663781), for researchers, scientists, and drug development professionals.
Introduction
This compound and Peramivir are both potent antiviral drugs that target the neuraminidase (NA) enzyme of the influenza virus, playing a crucial role in preventing the release of newly formed viral particles from infected host cells.[1][2] While sharing a common target, their distinct molecular structures lead to differences in their binding affinities, inhibitory activities, and pharmacokinetic profiles. This guide delves into a detailed head-to-head comparison of their mechanisms of action, supported by experimental data and protocols.
Mechanism of Action
Both this compound and Peramivir are competitive inhibitors of the influenza virus neuraminidase enzyme.[3][4] Neuraminidase is essential for the virus to cleave sialic acid residues on the surface of the host cell, a process necessary for the release of progeny virions.[2][5] By binding to the active site of neuraminidase, these inhibitors prevent this cleavage, causing newly synthesized viruses to remain attached to the host cell surface and aggregate, thus limiting the spread of infection.[1][2]
This compound is an ethyl ester prodrug that is converted to its active form, this compound carboxylate, by hepatic esterases after oral administration.[6][7][8] Peramivir, on the other hand, is administered intravenously and is already in its active form.[9][10][11]
A key distinction in their mechanism lies in their interaction with the neuraminidase active site. Peramivir has been reported to have a tighter binding affinity and a slower dissociation rate from the neuraminidase enzyme compared to this compound carboxylate.[12][13] This is attributed to additional interactions that Peramivir's cyclopentane (B165970) structure with a guanidino group makes with conserved residues in the active site.[13] Specifically, the guanidino group of Peramivir forms stable hydrogen bonds and electrostatic interactions with acidic residues such as E119, D151, and E227.[13]
dot
Caption: Mechanism of action of neuraminidase inhibitors.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the performance of this compound and Peramivir.
Table 1: In Vitro Inhibitory Activity (IC50) Against Influenza A and B Viruses
| Drug | Virus Strain | IC50 (nM) | Reference |
| This compound Carboxylate | A/H1N1 | 0.661 | [10] |
| Peramivir | A/H1N1 | 0.414 | [10] |
| This compound Carboxylate | A/H1N1 (H274Y mutant) | 100 | [10] |
| Peramivir | A/H1N1 (H274Y mutant) | 21.59 | [10] |
| This compound Carboxylate | A(H7N9) | 20.03 | [8] |
| Peramivir | A(H7N9) | 0.78 | [8] |
| This compound Carboxylate | Influenza B | 60 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Peramivir | References |
| Administration | Oral | Intravenous | [8][14] |
| Bioavailability | ~80% (as this compound carboxylate) | 100% | [8][14] |
| Protein Binding | <3% (this compound carboxylate) | <30% | [14][15] |
| Half-life (t1/2) | 6-10 hours (this compound carboxylate) | ~20 hours | [14][15] |
| Metabolism | Prodrug, converted to active this compound carboxylate by hepatic esterases. | Not significantly metabolized. | [14][16] |
| Excretion | Primarily renal (as this compound carboxylate) | Primarily renal (unchanged) | [14][15] |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol describes a common method to determine the IC50 of neuraminidase inhibitors.
Materials:
-
Influenza virus stock
-
Neuraminidase inhibitors (this compound carboxylate, Peramivir)
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol/NaOH mixture)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Add 50 µL of each inhibitor dilution to the wells of a 96-well plate. Include a no-inhibitor control (assay buffer only).[12]
-
Add 50 µL of diluted virus (containing a standardized amount of neuraminidase activity) to each well.[12]
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of MUNANA substrate to each well to initiate the enzymatic reaction.[12]
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.[12]
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[12]
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Virus Yield Reduction Assay
This assay quantifies the ability of an antiviral compound to inhibit the production of infectious virus particles in a cell culture system.
Materials:
-
Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Influenza virus stock
-
Antiviral compounds (this compound, Peramivir)
-
Cell culture medium
-
Multi-well cell culture plates
-
Method for virus titration (e.g., Plaque Assay or TCID50 Assay)
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the antiviral compounds in cell culture medium.
-
Infect the confluent cell monolayers with a known multiplicity of infection (MOI) of influenza virus.
-
After a short adsorption period (e.g., 1 hour), remove the virus inoculum and add the medium containing the different concentrations of the antiviral compounds. Include a no-drug control.
-
Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).
-
Harvest the culture supernatants from each well.
-
Determine the viral titer in each supernatant using a plaque assay or a TCID50 assay on fresh host cell monolayers.[11][17]
-
Calculate the reduction in virus yield for each compound concentration compared to the no-drug control.
-
Determine the EC50 value (the concentration that reduces the virus yield by 50%).
Conclusion
Both this compound and Peramivir are effective inhibitors of the influenza neuraminidase enzyme. Peramivir exhibits a tighter binding affinity and slower dissociation from the enzyme, which may contribute to its potent antiviral activity. The choice between these agents in a clinical or research setting may be influenced by their different pharmacokinetic profiles, routes of administration, and specific activity against different influenza virus strains, including those with resistance mutations. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and other neuraminidase inhibitors.
References
- 1. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. izsvenezie.com [izsvenezie.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Combinations of this compound and peramivir for the treatment of influenza A (H1N1) virus infections in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of Efficacy of Intravenous Peramivir and Oral this compound for the Treatment of Influenza: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Efficacy of Intravenous Peramivir and Oral this compound for the Treatment of Influenza: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effectiveness of this compound versus peramivir for hospitalized children (aged 0-5 years) with influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral this compound in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Peramivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-induced hepatotoxicity: A retrospective analysis of the FDA adverse event reporting system | PLOS One [journals.plos.org]
- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Evaluating the cross-resistance of Oseltamivir-resistant mutants to other NAIs
A comparative analysis of neuraminidase inhibitors (NAIs) is crucial for understanding and combating the emergence of drug-resistant influenza virus strains. Oseltamivir (B103847) is a widely used NAI, but resistance, often conferred by single amino acid substitutions in the neuraminidase (NA) protein, can compromise its efficacy. This guide evaluates the cross-resistance of common this compound-resistant mutants to other NAIs, providing quantitative data, detailed experimental methodologies, and a visual representation of the evaluation workflow.
Cross-Resistance Profiles of this compound-Resistant Mutants
The emergence of this compound-resistant influenza strains necessitates a thorough understanding of their susceptibility to other neuraminidase inhibitors such as zanamivir, peramivir (B1663781), and laninamivir. The level of cross-resistance is highly dependent on the specific amino acid substitution in the NA protein and the influenza virus subtype.
Mutations are generally categorized based on their location within the NA enzyme. Catalytic site mutations (e.g., R292K) and framework site mutations (e.g., H274Y, E119V) can alter the enzyme's active site, affecting drug binding.[1][2]
-
H274Y (N1 numbering): This is the most common mutation in A/H1N1 viruses. It confers high-level resistance to this compound and peramivir by preventing a conformational change in the NA active site required for their binding.[3] However, viruses with this mutation generally remain susceptible to zanamivir, which does not require this structural alteration to bind.[3][4]
-
R292K (N2 numbering): Found in A/H3N2 and A/H7N9 viruses, this mutation affects a highly conserved catalytic residue. It results in high-level resistance to this compound and demonstrates significant cross-resistance to peramivir, zanamivir, and laninamivir.[5][6][7]
-
E119V (N2 numbering): This mutation in A/H3N2 viruses confers resistance to this compound but typically retains susceptibility to zanamivir, peramivir, and laninamivir.[5][6][7]
The following table summarizes the fold-change in the 50% inhibitory concentration (IC₅₀) for various this compound-resistant mutants when tested against other NAIs. A higher fold-change indicates greater resistance.
| NA Mutation | Virus Subtype | This compound (Fold Change in IC₅₀) | Zanamivir (Fold Change in IC₅₀) | Peramivir (Fold Change in IC₅₀) | Laninamivir (Fold Change in IC₅₀) |
| H274Y | A/H1N1 | ~400-600 fold[3][6] | No significant change[3][6] | High resistance (>100 fold)[3][8] | No significant change |
| R292K | A/H3N2 | >9,000 fold[6] | ~4-25 fold[6] | Highly reduced inhibition[7] | Reduced inhibition[7] |
| E119V | A/H3N2 | ~50-260 fold[5][6] | No significant change[5][6] | Susceptible[7] | Susceptible[7] |
| I222K/R | A/H7N9 | Reduced inhibition | ~6-14 fold | ~6-14 fold | ~6-14 fold |
Experimental Protocol: Neuraminidase Inhibition Assay
The susceptibility of influenza viruses to NAIs is primarily determined using a fluorescence-based neuraminidase inhibition (NI) assay.[9] This method measures the concentration of a specific NAI required to inhibit 50% of the viral NA enzyme activity (IC₅₀).
Objective: To quantify the enzymatic activity of influenza neuraminidase in the presence of serial dilutions of NAIs and determine the IC₅₀ values.
Materials:
-
Virus isolates (wild-type and mutants)
-
Neuraminidase inhibitors: this compound carboxylate, Zanamivir, Peramivir, Laninamivir
-
Fluorescent Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[9]
-
Assay Buffer: 33.3 mM MES and 4 mM CaCl₂, pH 6.5[9]
-
Stop Solution: 0.1 M NaOH in 80% ethanol (B145695) or similar[10]
-
Black 96-well flat-bottom plates[10]
-
Fluorometer capable of excitation at ~365 nm and emission at ~450 nm
Procedure:
-
Virus Preparation and Dilution:
-
Thaw virus stocks on ice.
-
Perform serial dilutions of the virus in assay buffer to determine the linear range of NA activity. The goal is to use a dilution that yields a strong fluorescent signal without saturating the substrate.[10]
-
-
NAI Dilution Series:
-
Incubation:
-
Enzymatic Reaction:
-
Termination and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[11]
-
Read the fluorescence on a fluorometer. The cleavage of MUNANA by NA releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (Blank Control) from all readings.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the NAI that reduces the NA activity by 50% compared to the Virus Control.
-
The fold-change in resistance is calculated by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type virus.
-
Workflow and Logic Diagrams
Visualizing the experimental and logical process is key to understanding resistance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Activities of Zanamivir, this compound, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound resistance and the H274Y neuraminidase mutation in seasonal, pandemic and highly pathogenic influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuraminidase Inhibitor-Resistant Influenza Viruses May Differ Substantially in Fitness and Transmissibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase Mutations Conferring Resistance to this compound in Influenza A(H7N9) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Lab: Oseltamivir vs. Baloxavir in Mouse Models of Influenza
In the ongoing fight against influenza, two key antiviral players, Oseltamivir (B103847) and Baloxavir (B560136), have been rigorously tested in preclinical mouse models, providing crucial insights into their in vivo efficacy. These studies, simulating human influenza infection, offer a comparative lens through which researchers can evaluate their potential in reducing viral replication, mitigating disease severity, and improving survival rates. This guide synthesizes the available experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
This compound, a neuraminidase inhibitor, and Baloxavir, a cap-dependent endonuclease inhibitor, target different stages of the influenza virus life cycle. This fundamental difference in their mechanism of action underpins the variations observed in their in vivo performance. While this compound works to prevent the release of new viral particles from infected cells, Baloxavir acts earlier to inhibit viral gene transcription and replication.[1][2][3][4][5] This distinction is critical in understanding their therapeutic windows and potential for synergistic effects.
Comparative Efficacy: A Data-Driven Overview
Preclinical studies in mouse models have consistently demonstrated the therapeutic efficacy of both this compound and Baloxavir. However, head-to-head comparisons have revealed nuances in their performance, particularly against highly pathogenic strains and in different treatment regimens.
A key study evaluating treatments for severe influenza A(H5N1) infection in mice found that Baloxavir provided complete protection and significantly reduced respiratory virus replication, whereas this compound showed limited survival benefits.[6] Another study in an immunodeficient mouse model infected with A/H3N2 showed that Baloxavir monotherapy was as effective as combination therapies in preventing mortality, while this compound monotherapy did not offer protection.[7]
The following tables summarize the key quantitative data from comparative in vivo studies in mouse models:
Table 1: Survival Rate Comparison
| Influenza Strain | Mouse Model | Treatment Group | Dosage | Survival Rate (%) | Study |
| A(H5N1) | Not Specified | Baloxavir | ≥ 10 mg/kg (single dose) | 100 | [6] |
| A(H5N1) | Not Specified | This compound | ≥ 100 mg/kg/day (5 days) | Limited Benefit | [6] |
| A(H3N2) | Immunodeficient | Baloxavir | 20 mg/kg BID | High | [7] |
| A(H3N2) | Immunodeficient | This compound | 20 mg/kg BID | 0 | [7] |
| A(H1N1)pdm09 | Not Specified | Baloxavir-Oseltamivir Combination | 1 or 5 mg/kg BXM + 25 mg/kg OS | Not explicitly stated, but impeded resistance emergence | [8] |
Table 2: Viral Titer Reduction Comparison
| Influenza Strain | Mouse Model | Treatment Group | Time Point | Viral Titer Reduction | Study |
| A(H5N1) | Not Specified | Baloxavir | Not Specified | Significant reduction in respiratory replication | [6] |
| A(H3N2) | Immunodeficient | Baloxavir-containing treatments | Not Specified | Most significant reduction in lung viral titers | [7] |
| Influenza A | Not Specified | Baloxavir marboxil | 24 hours post-administration | Significant, dose-dependent reduction | [9] |
| Influenza A | Not Specified | This compound phosphate | 24 hours post-administration | Less effective than Baloxavir | [9] |
Table 3: Body Weight Loss Comparison
| Influenza Strain | Mouse Model | Treatment Group | Observation | Study |
| A(H3N2) | Immunodeficient | This compound | Significant weight loss | [7] |
| A(H3N2) | Immunodeficient | Baloxavir | Prevented weight loss | [7] |
Experimental Protocols: A Closer Look at the Methodology
The robustness of these in vivo comparisons hinges on meticulously designed experimental protocols. While specifics can vary between studies, a general framework is often followed.
Mouse Models: The most commonly used mouse strains in influenza research are C57BL/6 and BALB/c.[10][11] These inbred strains provide a consistent genetic background, minimizing variability in experimental outcomes. For certain studies, immunodeficient or specific knockout mouse models are employed to investigate the role of the immune system in infection and treatment.[7][10] It's important to note that mice are not naturally susceptible to all human influenza strains, often requiring virus adaptation through serial passaging.[11][12]
Virus Strains and Inoculation: A variety of influenza A and B virus strains are used, including seasonal strains (e.g., H1N1, H3N2) and highly pathogenic avian influenza strains (e.g., H5N1).[6][11][13] Mice are typically infected intranasally with a specific plaque-forming unit (PFU) dose of the virus to induce a reproducible infection.[13]
Drug Administration: this compound is typically administered orally twice daily for five days, mimicking the clinical regimen in humans.[6][7] Baloxavir, on the other hand, is often given as a single oral dose, reflecting its long-lasting efficacy.[6] Dosages are carefully calculated based on the weight of the mice.
Efficacy Endpoints: The primary measures of efficacy in these mouse models include:
-
Survival Rate: The percentage of mice that survive the infection over a defined period.[10]
-
Body Weight Loss: A key indicator of disease severity, as infected mice typically lose weight.[10][12]
-
Viral Titer: The amount of virus present in tissues, most commonly the lungs, is quantified to assess the drug's ability to inhibit viral replication.[7]
Visualizing the Mechanisms and Workflows
To better understand the distinct ways in which this compound and Baloxavir combat influenza, as well as the typical experimental process, the following diagrams have been generated.
Caption: Mechanisms of action for Baloxavir and this compound in the influenza virus lifecycle.
Caption: A typical experimental workflow for comparing antiviral efficacy in a mouse model.
Conclusion
The in vivo data from mouse models provide compelling evidence for the efficacy of both this compound and Baloxavir in treating influenza infections. Baloxavir, with its distinct mechanism of action targeting an earlier stage of the viral lifecycle, has shown particular promise, especially against highly pathogenic strains and in reducing viral loads more rapidly than this compound.[9][14][15] However, the potential for the emergence of resistance with both drugs underscores the importance of continued research, including studies on combination therapies which have been shown to impede the development of resistant variants.[8][16][17] These preclinical findings are invaluable for guiding clinical research and optimizing antiviral treatment strategies for seasonal and pandemic influenza.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 3. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 4. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Baloxavir-oseltamivir combination therapy inhibits the emergence of resistant substitutions in influenza A virus PA gene in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-dose influenza drug baloxavir similar to this compound in efficacy | MDedge [mdedge.com]
- 16. An orally active entry inhibitor of influenza A viruses protects mice and synergizes with this compound and baloxavir marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Real-world effectiveness and safety of Baloxavir Marboxil or this compound in outpatients with uncomplicated influenza A: an ambispective, observational, multi-center study [frontiersin.org]
Oseltamivir Synthesis: A Comparative Analysis of Novel Routes Versus the Roche Standard
For researchers and drug development professionals, this guide provides an in-depth comparison of emerging synthetic routes for the antiviral drug Oseltamivir (B103847) against the established Roche methodology. We present a quantitative analysis of key performance indicators, detailed experimental protocols for pivotal reactions, and visual workflows to facilitate a comprehensive understanding of these evolving synthetic strategies.
The traditional commercial synthesis of this compound, developed by Roche, has long relied on (-)-shikimic acid as a chiral starting material.[1] While effective, this dependence on a natural product, harvested from Chinese star anise, has raised concerns regarding supply chain vulnerability and cost fluctuations.[2] Consequently, the scientific community has actively pursued alternative, more sustainable, and potentially more efficient synthetic pathways. This guide evaluates several of these novel routes, highlighting their advantages and disadvantages relative to the industry standard.
Quantitative Comparison of this compound Synthesis Routes
The following table summarizes key quantitative data for the Roche synthesis and several prominent novel routes, offering a clear comparison of their efficiency and starting materials.
| Synthesis Route | Starting Material(s) | Number of Steps | Overall Yield (%) | Use of Azides | Key Reactions |
| Roche (from Shikimic Acid) | (-)-Shikimic Acid | ~10-12 | 17-22%[1] | Yes | Epoxidation, Azide opening of epoxide[1] |
| Corey | Butadiene, Acrylic Acid | ~12 | ~30%[3] | No | Asymmetric Diels-Alder, Iodolactamization, Aziridination[1][3] |
| Shibasaki | Aziridine derivative | ~14 | Not explicitly stated | Yes | Enantioselective desymmetrization of aziridine, Iodolactamization[1] |
| Fukuyama | Pyridine, Acrolein | ~14 | ~22%[4] | No | Asymmetric Diels-Alder, Bromolactonization, Hofmann rearrangement[1][4] |
| Trost | Bicyclic lactone | 8 | ~30%[2][5] | No | Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), Rhodium-catalyzed aziridination[5] |
| From Diethyl D-Tartrate | Diethyl D-Tartrate | 11 | High individual step yields[6] | No | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[6] |
| From D-Ribose | D-Ribose | 12 | Not explicitly stated | No | Ring-closing metathesis (RCM)[7][8] |
| From D-Mannitol | D-Mannitol | ~18 | Not explicitly stated | No | Intramolecular aldol (B89426) reaction[9][10] |
Experimental Workflows and Synthesis Pathways
The following diagrams illustrate the logical flow of the key transformations in the Roche synthesis and a selection of the novel routes.
References
- 1. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound phosphate by Corey [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient formal synthesis of this compound phosphate (Tamiflu) with inexpensive D-ribose as the starting material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A synthesis of this compound (Tamiflu) starting from D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of Oseltamivir Across Influenza Subtypes: A Researcher's Guide
Oseltamivir (B103847), marketed as Tamiflu, is a cornerstone of antiviral therapy for influenza. As a neuraminidase (NA) inhibitor, it is designed to halt the spread of the virus from infected cells.[1][2] this compound is a prodrug, converted in the liver to its active form, this compound carboxylate, which competitively inhibits the NA enzyme of both influenza A and B viruses.[3][4] However, its effectiveness is not uniform across all viral subtypes. Variations in the neuraminidase enzyme among different influenza A subtypes (such as H1N1 and H3N2) and influenza B lineages can significantly impact the drug's inhibitory activity and clinical efficacy. This guide provides an objective comparison of this compound's pharmacodynamics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Efficacy and Resistance
The pharmacodynamic properties of this compound are primarily assessed through its in vitro inhibitory concentration and its in vivo clinical effectiveness. These data reveal significant variability among influenza subtypes.
Table 1: Comparative In Vitro Susceptibility of Influenza Viruses to this compound Carboxylate (IC50)
The 50% inhibitory concentration (IC50) is a critical measure of a drug's in vitro potency. It represents the concentration of this compound carboxylate required to inhibit 50% of the viral neuraminidase activity. Studies have consistently shown that susceptibility to this compound varies by subtype.
| Influenza Subtype/Lineage | Mean IC50 (nM) Range | General Susceptibility Notes |
| Influenza A/H1N1 | 0.90 - 1.34 | Generally highly susceptible.[5][6] However, the H275Y mutation can confer high-level resistance.[1][2] |
| Influenza A/H3N2 | 0.67 - 0.73 | Typically the most susceptible subtype to this compound.[5][6] |
| Influenza B | 11.53 - 13.0 | Demonstrates inherently lower susceptibility compared to influenza A subtypes, with IC50 values often being around 10-fold higher.[5][6][7] |
| Avian Influenza A/H5N1 | 0.7 - 2.2 | Susceptible, but resistance-conferring mutations have been identified in isolates from treated patients.[8][9] |
Note: IC50 values can vary based on the specific assay used and the viral isolates tested.
Table 2: Clinical Efficacy of this compound by Influenza Subtype
Clinical outcomes provide a real-world measure of an antiviral's effectiveness. This compound has been shown to reduce the duration of symptoms and viral shedding, although the magnitude of this effect can differ by the infecting subtype.
| Influenza Subtype | Key Clinical Efficacy Findings |
| Influenza A/H1N1 | Treatment can reduce the duration of infection and overall viral shedding.[10] However, the emergence of resistant strains (e.g., H275Y) can render treatment ineffective.[1][2] |
| Influenza A/H3N2 | This compound has been shown to be more effective against H3N2 than against H1N1 or Influenza B in some pediatric studies.[11][12] |
| Influenza B | This compound is considered clinically less effective against Influenza B compared to Influenza A, with some studies showing a longer duration of fever in patients with Influenza B who receive this compound.[6] |
Table 3: Key this compound Resistance-Associated Neuraminidase Mutations
Antiviral resistance is a growing concern that can compromise the clinical utility of this compound. Resistance typically arises from single amino acid substitutions in the neuraminidase enzyme.
| Mutation (N Subtype) | Associated Influenza Virus | Impact on this compound Susceptibility |
| H275Y (N1) | Seasonal A/H1N1, Pandemic A/H1N1pdm09, Avian A/H5N1 | Confers high-level resistance to this compound by altering the NA active site.[1][2][13] |
| E119V (N2) | Influenza A/H3N2 | A primary mutation that confers resistance in N2 subtypes.[13] |
| R292K (N2) | Influenza A/H3N2 | Another key mutation leading to this compound resistance in N2 subtypes.[13] |
| N294S (N1) | Avian A/H5N1 | Has been detected in patients infected with A(H5N1) strains, conferring resistance.[8][13] |
| I223V + S247N (N1) | Influenza A(H1N1)pdm09 | A dual mutation that has been reported to cause a 13-fold reduced inhibition by this compound.[14] |
Experimental Protocols
The data presented above are primarily derived from neuraminidase inhibition assays. Understanding the methodology of these experiments is crucial for interpreting the results.
Neuraminidase Inhibition (NI) Assay (Fluorescence-Based)
This is the most common method used to determine the in vitro susceptibility of influenza viruses to NA inhibitors.[15]
Objective: To determine the concentration of an NA inhibitor (e.g., this compound carboxylate) required to inhibit 50% of the neuraminidase activity (IC50) of a given influenza virus isolate.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The viral neuraminidase cleaves this substrate, releasing a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The amount of fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence.[15][16]
Key Steps:
-
Virus Preparation: An influenza virus isolate is diluted to a standardized concentration that yields optimal NA activity.
-
Inhibitor Dilution: The active drug (this compound carboxylate) is prepared in a series of dilutions.
-
Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitor. This allows the inhibitor to bind to the viral neuraminidase.
-
Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.
-
Reaction Incubation: The mixture is incubated, typically at 37°C, to allow the enzymatic reaction to occur.
-
Reaction Termination: A stop solution is added to terminate the reaction.
-
Fluorescence Reading: The fluorescence of the product (4-MU) is measured using a fluorometer.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value is calculated as the drug concentration that reduces the fluorescence signal by 50% compared to the control (no inhibitor).[15]
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Influenza virus life cycle and the mechanism of this compound action.
Caption: Experimental workflow for a fluorescence-based NI assay.
References
- 1. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 2. This compound resistance and the H274Y neuraminidase mutation in seasonal, pandemic and highly pathogenic influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of influenza viruses to zanamivir and this compound: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
- 11. Comparison of the clinical effectiveness of this compound and zanamivir against influenza virus infection in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evolution of this compound Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emjreviews.com [emjreviews.com]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Assessing the Clinical Relevance of Oseltamivir Resistance Mutations Found In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to antiviral drugs is a significant challenge in the management of influenza infections. Oseltamivir (B103847), a neuraminidase (NA) inhibitor, has been a frontline treatment, but its efficacy is threatened by the selection of resistant viral variants. This guide provides a comparative analysis of this compound resistance mutations identified through in vitro studies, assessing their clinical relevance and comparing the performance of this compound with alternative antiviral agents. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays.
Data Presentation: Comparative Susceptibility of Influenza Viruses with Neuraminidase and Polymerase Acidic Subunit Mutations to Antiviral Drugs
The following tables summarize the in vitro susceptibility of influenza viruses with specific mutations to a panel of antiviral drugs. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The fold-change in IC50/EC50 relative to the wild-type (WT) virus is a key indicator of the level of resistance conferred by a mutation.
Table 1: Neuraminidase (NA) Inhibitor Susceptibility of Influenza A and B Viruses with NA Mutations
| Influenza Virus (Subtype/Lineage) | Mutation | This compound IC50 (nM) Fold-Change | Zanamivir (B325) IC50 (nM) Fold-Change | Peramivir IC50 (nM) Fold-Change | Reference |
| A(H1N1)pdm09 | H275Y | ~400-fold increase | No significant change | ~100-400-fold increase | [1][2] |
| I223R | Reduced susceptibility | Reduced susceptibility | Reduced susceptibility | [3] | |
| A(H3N2) | E119V | Reduced inhibition | No significant change | No significant change | [4] |
| R292K | Highly reduced inhibition | Reduced susceptibility | Highly reduced inhibition | [2][5] | |
| A(H5N1) | H274Y | 900- to 2,500-fold increase | Susceptible | Reduced susceptibility | [6] |
| H274Y + I222M | >8,000-fold increase | Susceptible | >3,000-fold increase | [6] | |
| E119G | No significant change | >1,300-fold increase | Little effect | [6] | |
| D198G | 32-fold increase | 44-fold increase | 4-fold increase | [6] | |
| A(H7N9) | R292K | Highly reduced inhibition | Less resistance than this compound | Less resistance than this compound | [2] |
| Influenza B | D198N | 3.0–3.2-fold increase | 4.9–5.8-fold increase | Not specified | [7][8] |
| I222T | 7.2-fold increase | 2.1-fold increase | Not specified | [7][8] |
Table 2: Baloxavir Susceptibility of Influenza A and B Viruses with Polymerase Acidic (PA) Subunit Mutations
| Influenza Virus (Subtype/Lineage) | Mutation | Baloxavir IC50/EC50 (nM) Fold-Change | Reference |
| A(H1N1)pdm09 | I38T | ~72.3-fold increase | [9] |
| I38L | ~15.3-fold increase | [9] | |
| E199D | ~5.4-fold increase | [9] | |
| A(H3N2) | I38T | ~100-200-fold increase | [10] |
| Influenza B | I38T | <25-fold increase | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
This assay determines the concentration of a neuraminidase inhibitor (NAI) required to inhibit 50% of the NA enzyme activity (IC50) of an influenza virus.
Materials:
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
NA inhibitors (this compound carboxylate, Zanamivir, Peramivir)
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer
Protocol:
-
Virus Titration:
-
Perform serial dilutions of the virus stock in assay buffer.
-
Add 50 µL of each virus dilution to a 96-well plate.
-
Add 50 µL of MUNANA substrate solution to each well.
-
Incubate at 37°C for 60 minutes.
-
Add 100 µL of stop solution to each well.
-
Measure fluorescence using a fluorometer to determine the virus dilution that gives a signal within the linear range of the instrument.[11]
-
-
NA Inhibition Assay:
-
Prepare serial dilutions of the NAIs in assay buffer.
-
Add 50 µL of each NAI dilution to a 96-well plate.
-
Add 50 µL of the appropriately diluted virus to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 50 µL of MUNANA substrate solution to each well.
-
Incubate at 37°C for 60 minutes.
-
Add 100 µL of stop solution to each well.
-
Measure fluorescence.
-
-
Data Analysis:
In Vitro Selection of this compound-Resistant Influenza Virus
This method is used to generate influenza virus variants with reduced susceptibility to this compound by passaging the virus in the presence of increasing drug concentrations.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM with supplements)
-
This compound carboxylate
-
Tissue culture flasks or plates
Protocol:
-
Seed MDCK cells in tissue culture flasks and grow to confluence.
-
Infect the MDCK cell monolayer with the influenza virus at a low multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing a starting concentration of this compound carboxylate (e.g., the EC50 of the wild-type virus).[13]
-
Incubate the infected cells at 37°C and monitor for cytopathic effect (CPE).
-
When CPE is observed, harvest the culture supernatant containing the progeny virus.
-
Use the harvested virus to infect fresh MDCK cells in the presence of a higher concentration of this compound carboxylate (e.g., 2 to 5-fold increase).
-
Repeat the passaging for several rounds, gradually increasing the drug concentration.[13]
-
After a desired number of passages, isolate and characterize the viral population for this compound resistance using the NA inhibition assay and sequencing of the NA gene.
Viral Replication Kinetics Assay
This assay measures the growth characteristics of influenza viruses in cell culture over time.
Materials:
-
Host cell line (e.g., MDCK, A549)
-
Influenza virus stock
-
Cell culture medium
-
96-well plates or tissue culture flasks
Protocol:
-
Seed host cells in a 96-well plate or tissue culture flasks and grow to confluence.
-
Infect the cells with the influenza virus at a specific MOI (e.g., 0.01 or 1).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium.
-
At various time points post-infection (e.g., 0, 8, 24, 48, 72 hours), collect aliquots of the culture supernatant.[14]
-
Quantify the amount of virus in the collected supernatants using methods such as:
-
Plot the viral titer against time to generate a viral growth curve.
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound's mechanism of action, resistance, and the experimental workflow for assessing resistance.
Caption: Mechanism of action of this compound.
Caption: Mechanism of this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro selection of influenza B viruses with reduced sensitivity to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid [mdpi.com]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, A-315675 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
Oseltamivir's Efficacy Across Influenza Strains: A Meta-Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of oseltamivir's efficacy against various clinical isolates of influenza. By synthesizing data from multiple studies, we offer an objective comparison of the drug's performance, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral drugs.
Executive Summary
This compound (B103847), a neuraminidase inhibitor, is a widely prescribed antiviral medication for the treatment and prophylaxis of influenza A and B viruses.[1] Its efficacy, however, can vary depending on the influenza subtype and the presence of resistance-conferring mutations. This guide summarizes the available data on this compound's effectiveness against different clinical isolates, presents the methodologies used to evaluate its potency, and illustrates the key viral and cellular pathways involved.
Comparative Efficacy of this compound
The efficacy of this compound is primarily determined by its ability to inhibit the viral neuraminidase (NA) enzyme, which is crucial for the release of new virions from infected cells.[1] This inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Neuraminidase Inhibition (IC50) Data
The following table summarizes the mean IC50 values of this compound carboxylate (the active metabolite of this compound) against various influenza clinical isolates as determined by neuraminidase inhibition assays.
| Influenza Virus Subtype | Mean IC50 (nM) | Key Findings |
| Influenza A/H1N1 | 0.92 - 1.34 | Generally susceptible, though resistance has been observed.[2][3] |
| Influenza A/H3N2 | 0.5 - 0.67 | Typically more sensitive to this compound than A/H1N1 and B viruses.[2][3] |
| Influenza B | 8.8 - 13 | Exhibits naturally lower susceptibility to this compound compared to influenza A subtypes.[2][3][4] |
Note: IC50 values can vary depending on the specific assay method and the viral isolate tested.
Clinical Efficacy from Meta-Analyses
Meta-analyses of clinical trials have demonstrated that this compound can reduce the duration of influenza symptoms and the risk of complications.
| Clinical Outcome | Efficacy | Supporting Data |
| Duration of Symptoms | Reduced by approximately 1 day in otherwise healthy adults when initiated within 48 hours of symptom onset. | A meta-analysis showed a 21% shorter time to alleviation of all symptoms for this compound recipients versus placebo.[1] |
| Hospitalization | A meta-analysis of individual patient data suggests a significant reduction in the risk of all-cause hospital admissions. | One meta-analysis reported a risk difference of -1.1% (95% CI -1.4 to -0.3).[5] However, another 2014 Cochrane Review concluded that this compound does not reduce hospitalizations.[1] A more recent 2023 meta-analysis also found no association with a reduced risk of hospitalization.[6] |
| Complications | Reduces the risk of lower respiratory tract complications, such as pneumonia, and otitis media.[1] | A meta-analysis of four studies showed a statistically significant association between this compound resistance and pneumonia (risk ratio of 4.2).[1] |
Experimental Protocols
The primary method for assessing this compound's in vitro efficacy is the neuraminidase inhibition assay.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The viral neuraminidase cleaves a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of an inhibitor corresponds to the level of enzyme inhibition.[7]
Methodology:
-
Virus Preparation: Influenza virus isolates are cultured, and the viral titer is determined.
-
Serial Dilution of Inhibitor: this compound carboxylate is serially diluted to create a range of concentrations.
-
Incubation: The diluted inhibitor is incubated with a standardized amount of the influenza virus.
-
Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.
-
Fluorescence Measurement: After a set incubation period, the fluorescence is measured using a fluorometer.
-
IC50 Calculation: The concentration of this compound carboxylate that reduces the neuraminidase activity by 50% is calculated and reported as the IC50 value.[7]
Visualizing the Mechanisms
Influenza Virus Replication Cycle and this compound's Point of Intervention
The following diagram illustrates the key stages of the influenza virus replication cycle and highlights where this compound exerts its antiviral effect.
Caption: this compound inhibits the release of new virions from the host cell.
Cellular Signaling Pathways Hijacked by Influenza Virus
Influenza virus manipulates several host cell signaling pathways to facilitate its replication. Understanding these pathways is crucial for developing novel antiviral strategies.
Caption: Influenza virus activates host signaling pathways to promote its replication.
Conclusion
This meta-analysis confirms that this compound is an effective antiviral against influenza A and B viruses, albeit with varying potency across different subtypes. Influenza A/H3N2 isolates are generally the most susceptible, while influenza B shows inherently reduced susceptibility. While clinical data support its use in reducing symptom duration and complications, the emergence of resistance remains a concern, highlighting the need for ongoing surveillance and the development of new antiviral agents. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers working to address these challenges.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sensitivity of influenza viruses to zanamivir and this compound: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. Evaluation of this compound Used to Prevent Hospitalization in Outpatients With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Oseltamivir
For researchers and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like oseltamivir (B103847) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper management of this compound waste, from in-lab handling to final disposition, ensuring the protection of personnel and the environment.
The antiviral medication this compound, known commercially as Tamiflu, is a neuraminidase inhibitor used in the treatment and prevention of influenza A and B viruses.[1][2][3] As with all pharmaceutical compounds, adherence to proper disposal protocols is paramount to prevent environmental contamination and ensure regulatory compliance.
In-Laboratory Handling and Segregation: A Workflow for Safety
The initial and most critical phase of this compound waste management occurs within the laboratory. Proper segregation at the point of generation is key to a safe and efficient disposal process.
1. Waste Classification:
Based on current Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), this compound is not a listed hazardous waste (P- or U-listed).[4] For a pharmaceutical to be classified as hazardous, it must either be specifically listed or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. In the absence of specific data indicating these characteristics for this compound, it should be managed as a non-hazardous pharmaceutical waste. It is also important to note that this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[1][2]
2. Waste Segregation and Containerization:
All this compound waste, including expired compounds, unused research solutions, and contaminated labware (e.g., vials, pipettes, gloves), should be segregated from general laboratory trash and hazardous chemical waste.
-
Non-hazardous pharmaceutical waste: This waste stream should be collected in designated, clearly labeled, leak-proof containers. Blue containers are typically used for non-hazardous pharmaceutical waste.
-
Sharps: Any sharps contaminated with this compound, such as needles and syringes, must be disposed of in puncture-resistant sharps containers.
3. Labeling:
All waste containers must be clearly labeled with the words "Non-Hazardous Pharmaceutical Waste" and the name of the primary constituent, "this compound." The date of waste accumulation should also be clearly marked.
Disposal Pathway: From the Lab to Final Destruction
Once properly segregated and containerized, this compound waste must be disposed of through a licensed and reputable waste management vendor.
1. On-site Storage:
Designated waste accumulation areas should be secure and away from general laboratory traffic. Follow your institution's specific guidelines for the storage of pharmaceutical waste.
2. Professional Waste Disposal Service:
Engage a licensed medical waste disposal service for the collection, transport, and final disposal of this compound waste.[5] These vendors are equipped to handle pharmaceutical waste in accordance with federal, state, and local regulations.
3. Recommended Disposal Method: Incineration:
The universally recommended method for the final disposal of pharmaceutical waste, including this compound, is high-temperature incineration.[5] This process ensures the complete destruction of the active pharmaceutical ingredient. While specific optimal incineration temperatures for this compound are not publicly available, medical waste incinerators operate at temperatures typically exceeding 850°C (1562°F), which is effective for the destruction of pharmaceutical compounds.[6]
Crucially, do not dispose of this compound down the drain or in the regular trash. [5] Wastewater treatment facilities are not designed to remove such compounds, leading to environmental contamination.
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Source |
| EPA RCRA Classification | Presumed Non-Hazardous (Not P- or U-listed) | [4] |
| DEA Controlled Substance | No | [1][2] |
| Recommended Disposal | High-Temperature Incineration | [5] |
| Incineration Temperature | > 850°C (General Pharmaceutical Waste) | [6] |
| In-Lab Container Color | Blue (for Non-Hazardous Pharmaceutical Waste) |
This compound Disposal Workflow
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, research institutions can ensure the safe, compliant, and environmentally responsible disposal of this compound waste, thereby upholding their commitment to laboratory safety and chemical handling excellence.
References
- 1. goodrx.com [goodrx.com]
- 2. drugs.com [drugs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pwaste.com [pwaste.com]
- 5. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 6. Suggested guidelines for emergency treatment of medical waste during COVID-19: Chinese experience - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Oseltamivir
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients such as Oseltamivir, a neuraminidase inhibitor used in the treatment and prophylaxis of influenza, a clear and immediate understanding of safety and handling protocols is essential. This guide provides procedural, step-by-step guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to appropriate PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Specifications and Standards |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Gloves | Chemical impermeable gloves. Must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1][2] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1][2] In case of insufficient ventilation, wear suitable respiratory equipment.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical. The following workflow outlines the key steps to be taken to minimize risk.
Procedural Steps:
-
Preparation :
-
Handling :
-
Emergency Procedures :
-
Spill : In the event of a spill, avoid dust formation.[2] Evacuate personnel to safe areas.[2] Use personal protective equipment and collect the spillage for disposal.[2]
-
Skin Contact : Immediately wash off with soap and plenty of water and consult a doctor.[2]
-
Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][2]
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Waste Collection : Collect all waste material, including unused this compound, contaminated PPE, and cleaning materials, in a suitable and closed container labeled for chemical waste.
-
Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not let the chemical enter drains.[2]
-
Unused Medication : For unused or expired medication in a non-laboratory setting, it is recommended to use a drug take-back program if available.[6][7] If not, mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag, and dispose of it in the household trash.[6][7] Scratch out all personal information from the prescription label before discarding the container.[7]
It is important to note that while this guide provides essential safety information based on available data, it does not include specific experimental protocols for the use of this compound. Researchers should develop detailed protocols specific to their experimental design and incorporate these safety and handling procedures as a fundamental component.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
